L-Rhamnose
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3-,4+,5+,6?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZGCJCMOBCMKK-JFNONXLTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H](C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801019197 | |
| Record name | L-Rhamnopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801019197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Rhamnose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000849 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
398.00 to 399.00 °C. @ 760.00 mm Hg | |
| Record name | Rhamnose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000849 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
73-34-7, 10485-94-6, 3615-41-6 | |
| Record name | 6-Deoxy-L-mannopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhamnose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010485946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Rhamnopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801019197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rhamnose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000849 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
122 °C | |
| Record name | Rhamnose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000849 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Biological Role of L-Rhamnose in Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-rhamnose, a 6-deoxy-L-mannose, is a ubiquitous monosaccharide found in nature, primarily as a component of plant cell wall polysaccharides like pectin (B1162225) and hemicellulose.[1][2] In the bacterial kingdom, this compound plays a multifaceted role, serving as a carbon and energy source, a critical component of the cell envelope, a modulator of biofilm formation, and a key factor in pathogenesis.[1][3][4][5] Unlike mammals, many bacteria possess the metabolic pathways for both the catabolism and biosynthesis of this compound, making these pathways attractive targets for the development of novel antimicrobial agents.[5][6][7] This technical guide provides an in-depth overview of the biological roles of this compound in bacteria, with a focus on its metabolism, its incorporation into the cell wall, its influence on biofilm dynamics, and its role in bacterial virulence. This document also includes detailed experimental protocols for studying this compound-related processes and summarizes key quantitative data to aid in research and development.
This compound Metabolism in Bacteria
Bacteria can utilize this compound as a sole carbon and energy source through specific catabolic pathways. The most well-characterized of these is the phosphorylated pathway found in many bacteria, including the model organism Escherichia coli. Some bacteria, however, employ a non-phosphorylative pathway.
This compound Catabolic Pathways
The canonical phosphorylated pathway converts this compound into intermediates of central metabolism.[8] This process is initiated by the transport of this compound across the cell membrane, which can be mediated by various transport systems, such as the this compound-proton symporter RhaT in E. coli or ABC transporters in other bacteria.[6][8]
The key enzymatic steps in the phosphorylated pathway are:
-
Isomerization: this compound is converted to L-rhamnulose by this compound isomerase (RhaA).[7][8]
-
Phosphorylation: L-rhamnulose is phosphorylated to L-rhamnulose-1-phosphate by rhamnulose kinase (RhaB).[8]
-
Aldol Cleavage: L-rhamnulose-1-phosphate aldolase (B8822740) (RhaD) cleaves L-rhamnulose-1-phosphate into dihydroxyacetone phosphate (B84403) (DHAP) and L-lactaldehyde.[8][9]
DHAP enters directly into glycolysis. The fate of L-lactaldehyde depends on the availability of oxygen. Under aerobic conditions, it is typically oxidized to lactate, which can then be converted to pyruvate.[10] In anaerobic conditions, L-lactaldehyde is reduced to 1,2-propanediol, a process that aids in the regeneration of NAD+.[10][11][12]
A non-phosphorylative pathway has also been identified in some bacteria, which involves the direct oxidation of this compound by an this compound 1-dehydrogenase.[13][14]
Enzymes of this compound Catabolism
The following table summarizes the key enzymes involved in the phosphorylated this compound catabolic pathway.
| Enzyme | Gene | Function |
| This compound permease | rhaT | Transports this compound into the cell.[6][8] |
| This compound isomerase | rhaA | Isomerizes this compound to L-rhamnulose.[7][8] |
| Rhamnulokinase | rhaB | Phosphorylates L-rhamnulose to L-rhamnulose-1-phosphate.[8] |
| L-rhamnulose-1-phosphate aldolase | rhaD | Cleaves L-rhamnulose-1-phosphate.[8][9] |
| L-lactaldehyde reductase | rhaZ | Reduces L-lactaldehyde to 1,2-propanediol (anaerobic). |
| L-lactaldehyde dehydrogenase | Oxidizes L-lactaldehyde to L-lactate (aerobic). |
Quantitative Data on this compound Metabolizing Enzymes
The kinetic parameters of some enzymes in the this compound metabolic pathway have been characterized. The following table presents available data for this compound isomerase from different bacterial sources.
| Organism | Enzyme | Substrate | Km (mM) | Vmax (U/mg) | kcat (s-1) | kcat/Km (s-1mM-1) |
| Pseudomonas stutzeri | L-RhI | This compound | 11 - 19.4 | 240 - 280 | - | 11.6 - 15.6 |
| Bacillus subtilis | L-RhI | This compound | 8.3 | - | 21.6 | 2.6 |
| Caldicellulosiruptor obsidiansis | L-RhI | This compound | - | 277.6 | - | - |
Data compiled from multiple sources.[7][15] Note that assay conditions may vary between studies.
Caption: Phosphorylative this compound catabolic pathway in bacteria.
Regulation of this compound Metabolism
The genes for this compound catabolism are tightly regulated to ensure that they are only expressed in the presence of this compound and in the absence of more preferred carbon sources, such as glucose. The regulatory mechanisms vary between bacterial species.
In Escherichia coli , the rha operons are controlled by two transcriptional activators, RhaS and RhaR, which belong to the AraC family of regulators.[8][16][17][18] RhaR, in the presence of this compound, activates the transcription of the rhaSR operon.[18] The resulting RhaS protein, also activated by this compound, then activates the transcription of the rhaBAD and rhaT operons.[8][18][19][20] This regulatory cascade is also subject to catabolite repression by glucose via the cAMP receptor protein (CRP).[18][21]
In Bacillus subtilis , the rhaEWRBMA operon is regulated by a DeoR-type transcriptional repressor, RhaR, and is also subject to carbon catabolite repression via CcpA.[2][21][22] In the absence of this compound, RhaR binds to the operator region of the rha operon, blocking transcription.[2][21][22] The inducer molecule is not this compound itself, but an intermediate in its metabolism, L-rhamnulose-1-phosphate, which binds to RhaR and causes it to dissociate from the DNA, thus allowing transcription to proceed.[2][21][22]
Caption: Regulation of this compound catabolism in E. coli and B. subtilis.
This compound as a Bacterial Cell Wall Component
In many Gram-positive bacteria, particularly in the genera Streptococcus, Enterococcus, and Lactococcus, this compound is a major constituent of the cell wall.[3][23][24][25] It is incorporated into complex, rhamnose-rich cell wall polysaccharides (RhaCWPs) that are anchored to the peptidoglycan layer.[3][23][24] These RhaCWPs are functionally analogous to the well-studied wall teichoic acids (WTAs) and are crucial for maintaining cell shape, division, and virulence.[3][23]
Biosynthesis of dTDP-L-rhamnose
The precursor for the incorporation of this compound into these polysaccharides is deoxythymidine diphosphate-L-rhamnose (dTDP-L-rhamnose).[3] This nucleotide sugar is synthesized from glucose-1-phosphate in a four-step enzymatic pathway, catalyzed by the products of the rml genes (rmlA, rmlB, rmlC, and rmlD).[3][7][26] This pathway is highly conserved across a wide range of bacteria.[26]
The enzymes of the dTDP-L-rhamnose biosynthesis pathway are:
| Enzyme | Gene | Function |
| Glucose-1-phosphate thymidylyltransferase | rmlA | Converts glucose-1-phosphate to dTDP-D-glucose.[3][26] |
| dTDP-D-glucose 4,6-dehydratase | rmlB | Dehydrates dTDP-D-glucose.[3][26] |
| dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase | rmlC | Epimerizes the intermediate.[3][26] |
| dTDP-L-lyxo-4-hexulose reductase | rmlD | Reduces the intermediate to form dTDP-L-rhamnose.[3] |
Disruption of this pathway can lead to severe growth defects and a loss of virulence, highlighting its importance for bacterial survival and pathogenesis.[7][15]
Caption: Biosynthesis pathway of dTDP-L-rhamnose in bacteria.
Role of this compound in Biofilm Formation and Pathogenesis
This compound and rhamnose-containing molecules have a significant impact on bacterial community behaviors, such as biofilm formation, and play a direct role in the virulence of many pathogenic bacteria.
Modulation of Biofilm Formation
Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS). This compound can modulate biofilm formation in a species- and condition-dependent manner. In Escherichia coli, for instance, the addition of this compound has been shown to reduce biofilm formation in rich media at 37°C.[1][2][4][17] Transcriptomic analyses have revealed that this compound upregulates genes involved in its own transport and metabolism while downregulating genes related to adhesion and biofilm formation.[1][2][4][17]
Rhamnolipids, which are glycolipid biosurfactants containing rhamnose moieties and predominantly produced by Pseudomonas aeruginosa, are also known to play a crucial role in biofilm architecture, including maturation and dispersal.[1][27]
The following table summarizes the observed changes in gene expression in E. coli in response to this compound, highlighting its role in promoting a planktonic lifestyle.
| Gene/Operon | Function | Change in Expression with this compound |
| rhaBAD | This compound catabolism | Upregulated[1] |
| rhaT | This compound transport | Upregulated[1] |
| Adhesion-related genes | Biofilm formation | Downregulated[1][4] |
Role in Pathogenesis
The presence of this compound in cell surface structures is often critical for the virulence of pathogenic bacteria. The O-antigen of lipopolysaccharides (LPS) in Gram-negative bacteria, such as Salmonella and Shigella, frequently contains this compound.[7] The O-antigen is a major virulence factor, contributing to serum resistance and protecting the bacterium from the host's immune system.[7]
In Gram-positive pathogens like Streptococcus pyogenes and Streptococcus mutans, the rhamnose-containing cell wall polysaccharides are essential for viability and virulence.[3][15][26] Disruption of this compound biosynthesis in these organisms leads to increased susceptibility to host defenses and an inability to establish infection.[7][15]
In Mycobacterium tuberculosis, this compound serves as a linker between the peptidoglycan and the arabinogalactan (B145846) layer of its complex cell wall, making the this compound biosynthetic pathway essential for this pathogen's viability.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the biological role of this compound in bacteria.
Quantification of Biofilm Formation using Crystal Violet Assay
This protocol describes a common method for quantifying the total biomass of a bacterial biofilm.
Methodology:
-
Bacterial Culture Preparation: Grow the bacterial strain of interest overnight in a suitable liquid medium.
-
Inoculation: Dilute the overnight culture to a standardized optical density (e.g., OD600 of 0.05) in fresh medium. Add 200 µL of the diluted culture to the wells of a 96-well microtiter plate. Include a negative control with sterile medium only.
-
Incubation: Incubate the plate under static conditions at the desired temperature for a specified period (e.g., 24-48 hours) to allow for biofilm formation.
-
Washing: Carefully remove the planktonic cells by gently decanting the medium. Wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) or distilled water to remove any remaining non-adherent cells.
-
Staining: Add 200 µL of a 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15-30 minutes.
-
Washing: Decant the crystal violet solution and wash the wells thoroughly with distilled water until the wash water is clear.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol (B145695) to each well to solubilize the crystal violet that has stained the biofilm. Incubate for 10-15 minutes with gentle shaking.
-
Quantification: Transfer 150 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate and measure the absorbance at a wavelength of 590 nm using a microplate reader.
Caption: Workflow for the Crystal Violet Biofilm Assay.
DNase I Footprinting Assay for Protein-DNA Binding
This protocol is used to identify the specific DNA binding site of a regulatory protein, such as RhaR.
Methodology:
-
Probe Preparation: Prepare a DNA fragment containing the putative protein binding site. One end of the DNA fragment should be radiolabeled (e.g., with 32P).
-
Binding Reaction: Incubate the end-labeled DNA probe with varying concentrations of the purified regulatory protein in a suitable binding buffer. Include a control reaction with no protein.
-
DNase I Digestion: Add a limited amount of DNase I to each reaction and incubate for a short period to allow for partial digestion of the DNA. The protein-bound DNA will be protected from cleavage.
-
Reaction Termination: Stop the digestion by adding a stop solution (e.g., containing EDTA).
-
DNA Purification: Purify the DNA fragments from the reaction mixture.
-
Gel Electrophoresis: Separate the digested DNA fragments on a denaturing polyacrylamide sequencing gel.
-
Autoradiography: Visualize the DNA fragments by exposing the gel to X-ray film. The region where the protein was bound will appear as a "footprint," a gap in the ladder of DNA fragments compared to the no-protein control.
Caption: Workflow for DNase I Footprinting Assay.
Conclusion
This compound plays a diverse and critical set of roles in bacterial physiology, ranging from serving as a nutrient source to being an integral component of the cell envelope and a modulator of complex behaviors like biofilm formation. Its importance in the virulence of many pathogenic bacteria, coupled with the absence of its biosynthetic pathway in humans, makes the enzymes involved in this compound metabolism and incorporation into the cell wall prime targets for the development of novel antibacterial therapies. The information and protocols provided in this guide are intended to facilitate further research into the fascinating and important world of bacterial this compound biology.
References
- 1. Chemical Biology Tools for examining the bacterial cell wall - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of the rhaEWRBMA Operon Involved in this compound Catabolism through Two Transcriptional Factors, RhaR and CcpA, in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. conservancy.umn.edu [conservancy.umn.edu]
- 4. benchchem.com [benchchem.com]
- 5. Regulation of the rhaEWRBMA Operon Involved in this compound Catabolism through Two Transcriptional Factors, RhaR and CcpA, in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Comparative genomics and functional analysis of rhamnose catabolic pathways and regulons in bacteria [frontiersin.org]
- 7. This compound isomerase: a crucial enzyme for rhamnose catabolism and conversion of rare sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of a Novel this compound Uptake Transporter in the Filamentous Fungus Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.fredhutch.org [research.fredhutch.org]
- 11. L-lyxose metabolism employs the this compound pathway in mutant cells of Escherichia coli adapted to grow on L-lyxose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolism of L-fucose and this compound in Escherichia coli: differences in induction of propanediol oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Globally Changes the Transcriptome of Planktonic and Biofilm Escherichia coli Cells and Modulates Biofilm Growth | MDPI [mdpi.com]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. Video: Isolation and Preparation of Bacterial Cell Walls for Compositional Analysis by Ultra Performance Liquid Chromatography [jove.com]
- 17. Positive regulation of the Escherichia coli this compound operon is mediated by the products of tandemly repeated regulatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound Globally Changes the Transcriptome of Planktonic and Biofilm Escherichia coli Cells and Modulates Biofilm Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 19. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]
- 20. THE METABOLISM OF this compound IN ESCHERICHIA COLI. I. This compound ISOMERASE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Functional Analysis of Deoxyhexose Sugar Utilization in Escherichia coli Reveals Fermentative Metabolism under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Proton-linked this compound transport, and its comparison with L-fucose transport in Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
- 24. Physiological and Transcriptomic Analyses of Escherichia coli Serotype O157:H7 in Response to Rhamnolipid Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Quantitative Characteristics of Gene Regulation by Small RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 26. static.igem.org [static.igem.org]
- 27. researchgate.net [researchgate.net]
An In-depth Technical Guide to the L-Rhamnose Metabolic Pathway in Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-rhamnose, a ubiquitous deoxyhexose sugar found in plant cell walls and bacterial lipopolysaccharides, serves as a valuable carbon and energy source for Escherichia coli. The catabolism of this compound is a well-regulated process involving a specific set of transport, enzymatic, and regulatory proteins. This technical guide provides a comprehensive overview of the this compound metabolic pathway in E. coli, detailing the core enzymatic reactions, the intricate regulatory network governing gene expression, and relevant quantitative data. Furthermore, this guide outlines detailed experimental protocols for the purification and characterization of key enzymes and the analysis of gene expression, serving as a valuable resource for researchers in microbiology, biochemistry, and drug development.
The Core this compound Metabolic Pathway
The catabolism of this compound in E. coli is a four-step intracellular process that converts this compound into intermediates of central metabolism. The pathway is primarily encoded by the rhaBAD operon.
1.1. Transport of this compound
This compound is actively transported into the E. coli cytoplasm via the this compound-proton symporter, RhaT.[1] This transport system utilizes the proton motive force to co-transport this compound and a proton across the inner membrane.[2]
1.2. Enzymatic Conversion to Central Metabolites
Once inside the cell, this compound is sequentially converted into dihydroxyacetone phosphate (B84403) (DHAP) and L-lactaldehyde by the action of three enzymes encoded by the rhaBAD operon[3]:
-
This compound Isomerase (RhaA): This enzyme catalyzes the reversible isomerization of this compound to L-rhamnulose.[3]
-
L-Rhamnulokinase (RhaB): RhaB phosphorylates L-rhamnulose at the C1 position using ATP to produce L-rhamnulose-1-phosphate.[3]
-
L-Rhamnulose-1-phosphate Aldolase (B8822740) (RhaD): This aldolase cleaves L-rhamnulose-1-phosphate into DHAP, which directly enters glycolysis, and L-lactaldehyde.[3][4]
The fate of L-lactaldehyde is dependent on the presence of oxygen. Under aerobic conditions, it is oxidized to L-lactate, which can then be converted to pyruvate (B1213749). In anaerobic conditions, L-lactaldehyde is reduced to L-1,2-propanediol.
Below is a diagram illustrating the core metabolic pathway:
Regulation of the this compound Metabolic Pathway
The expression of the genes involved in this compound metabolism is tightly regulated to ensure that the pathway is only active when this compound is available and preferred carbon sources, such as glucose, are absent. This regulation occurs at the transcriptional level and involves a cascade of regulatory proteins.
The key regulatory genes are rhaS and rhaR, which are located adjacent to the rhaBAD operon and are transcribed divergently.
-
RhaR (Activator of rhaSR): In the presence of this compound, the transcriptional activator RhaR binds to the promoter of the rhaSR operon, leading to the increased expression of both RhaS and RhaR.
-
RhaS (Activator of rhaBAD and rhaT): The RhaS protein, in a complex with this compound, acts as a transcriptional activator for the rhaBAD and rhaT promoters.[2][5]
-
Catabolite Repression (CRP): The activity of the rha promoters is also subject to catabolite repression, mediated by the cAMP receptor protein (CRP). In the absence of glucose, intracellular cAMP levels are high, leading to the formation of the CRP-cAMP complex. This complex binds to the rha promoters and is required for full transcriptional activation.
The induction of the rhaBAD operon is known to be relatively slow, taking 40 to 50 minutes to reach a steady-state level.[5]
The regulatory network is depicted in the following diagram:
Quantitative Data
The following tables summarize the available quantitative data for the key components of the this compound metabolic pathway in E. coli.
Table 1: Kinetic Parameters of Core Pathway Enzymes
| Enzyme | Gene | Substrate | Km | Vmax | kcat | Reference(s) |
| This compound Isomerase | rhaA | This compound | 2 mM | 6.2 µmol/min/mg | - | UniProt: P27265 |
| L-Lyxose | 5 mM | 6 µmol/min/mg | - | UniProt: P27265 | ||
| L-Rhamnulokinase | rhaB | L-Rhamnulose | 82 µM | - | - | UniProt: P32171 |
| ATP | 110 µM | - | - | UniProt: P32171 | ||
| Mg2+ | 270 µM | - | - | UniProt: P32171 | ||
| L-Rhamnulose-1-P Aldolase | rhaD | L-Rhamnulose-1-Phosphate | 0.48 mM | - | - | [4] |
Table 2: this compound Transport Kinetics
| Transporter | Gene | Substrate | Km | Vmax | Reference(s) |
| This compound-H+ Symporter | rhaT | This compound | - | 12 nmol/min/mg | UniProt: P27125 |
Table 3: Gene Expression Data for the rhaBAD Operon
| Condition | Fold Induction | Reference(s) |
| 1% (w/v) this compound vs. no inducer | ~2,200-fold | [6] |
| 0.5% (w/w) this compound in rich media | Increased expression of rhaT | [7] |
Note: Quantitative expression levels are highly dependent on experimental conditions (e.g., strain, medium, growth phase, and inducer concentration).
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of the this compound metabolic pathway.
4.1. Purification of Recombinant RhaA, RhaB, and RhaD
This protocol describes the overexpression and purification of His-tagged RhaA, RhaB, and RhaD from E. coli.
Workflow Diagram:
Methodology:
-
Vector Construction: Clone the rhaA, rhaB, or rhaD gene into an expression vector (e.g., pET series) with an N-terminal or C-terminal His6-tag.
-
Transformation: Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Culture Growth: Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking to an OD600 of 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to incubate the culture for 4-16 hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.
-
Cell Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF) and lyse the cells by sonication on ice.
-
Clarification of Lysate: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Washing: Wash the column with several column volumes of wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged protein with elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).
-
Analysis of Purity: Analyze the purity of the eluted fractions by SDS-PAGE. Pool the fractions containing the purified protein.
-
Buffer Exchange (Optional): If necessary, exchange the buffer of the purified protein to a storage buffer (e.g., using dialysis or a desalting column).
4.2. Enzyme Activity Assays
4.2.1. This compound Isomerase (RhaA) Activity Assay
This assay is based on the colorimetric determination of the ketose (L-rhamnulose) produced from the aldose (this compound).
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing 100 mM Glycine-NaOH buffer (pH 8.5), 1 mM MnCl2, and an appropriate concentration of this compound (e.g., 50 mM).
-
Enzyme Reaction: Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C). Initiate the reaction by adding a known amount of purified RhaA.
-
Reaction Termination: After a specific time, terminate the reaction by adding trichloroacetic acid (TCA).
-
Quantification of L-Rhamnulose: The amount of L-rhamnulose formed can be determined using the cysteine-carbazole-sulfuric acid method. This involves adding cysteine-HCl and a carbazole (B46965) solution in ethanol (B145695) to the reaction mixture, followed by the addition of concentrated sulfuric acid. The resulting pink color is measured spectrophotometrically at 540 nm.
-
Standard Curve: A standard curve of L-rhamnulose is used to quantify the amount of product formed.
-
Calculation of Activity: One unit of enzyme activity is typically defined as the amount of enzyme that produces 1 µmol of L-rhamnulose per minute under the specified conditions.
4.2.2. L-Rhamnulokinase (RhaB) Activity Assay
This is a coupled enzyme assay that measures the production of ADP, which is linked to the oxidation of NADH.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 7.5), 10 mM MgCl2, 5 mM ATP, 0.2 mM NADH, 5 mM phosphoenolpyruvate, excess pyruvate kinase, and excess lactate (B86563) dehydrogenase.
-
Enzyme Reaction: Add a suitable concentration of L-rhamnulose to the reaction mixture and pre-incubate at 37°C. Initiate the reaction by adding purified RhaB.
-
Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.
-
Calculation of Activity: The rate of ADP formation is proportional to the rate of NADH oxidation. The molar extinction coefficient of NADH (6.22 mM-1cm-1 at 340 nm) is used to calculate the enzyme activity. One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of L-rhamnulose-1-phosphate per minute.
4.2.3. L-Rhamnulose-1-phosphate Aldolase (RhaD) Activity Assay
This assay measures the cleavage of L-rhamnulose-1-phosphate into DHAP and L-lactaldehyde. The formation of DHAP can be monitored in a coupled reaction.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 7.5), 0.2 mM NADH, and excess glycerol-3-phosphate dehydrogenase.
-
Enzyme Reaction: Add L-rhamnulose-1-phosphate to the reaction mixture and pre-incubate at 37°C. Initiate the reaction by adding purified RhaD.
-
Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm as DHAP is reduced to glycerol-3-phosphate.
-
Calculation of Activity: The rate of DHAP formation is proportional to the rate of NADH oxidation. Use the molar extinction coefficient of NADH to calculate the enzyme activity. One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of DHAP per minute.
4.3. Analysis of rhaBAD Gene Expression by qRT-PCR
This protocol outlines the quantification of rhaBAD transcript levels in response to this compound induction.
Methodology:
-
Cell Culture and Induction: Grow E. coli in a suitable medium (e.g., M9 minimal medium with a carbon source) to mid-log phase. Induce the cultures with varying concentrations of this compound (e.g., 0%, 0.01%, 0.1%, 1% w/v) for a specific duration (e.g., 1-2 hours).
-
RNA Extraction: Harvest the cells and immediately stabilize the RNA using an RNA stabilization solution (e.g., RNAprotect Bacteria Reagent). Extract total RNA using a commercial RNA purification kit, including a DNase treatment step to remove contaminating genomic DNA.
-
RNA Quantification and Quality Control: Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop) and assess its integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Synthesize cDNA from a fixed amount of total RNA using a reverse transcription kit with random primers or gene-specific primers.
-
Quantitative PCR (qPCR): Perform qPCR using a SYBR Green-based master mix and primers specific for a target gene within the rhaBAD operon (e.g., rhaB) and a reference (housekeeping) gene (e.g., rrsA, gapA).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression of the target gene in induced samples compared to the uninduced control, normalized to the reference gene.
Conclusion
The this compound metabolic pathway in E. coli is a highly regulated and efficient system for the utilization of this deoxyhexose sugar. The core enzymes of the rhaBAD operon and the intricate regulatory network involving RhaR and RhaS provide a fascinating example of bacterial metabolic control. This technical guide has provided a detailed overview of this pathway, including quantitative data and experimental protocols, to aid researchers in their exploration of bacterial metabolism and its potential applications in biotechnology and drug development. Further research to fully elucidate the kinetic parameters of all pathway enzymes and to quantify gene expression under a wider range of conditions will provide a more complete understanding of this important metabolic system.
References
- 1. uniprot.org [uniprot.org]
- 2. The this compound-dependent regulator RhaS and its target promoters from Escherichia coli expand the genetic toolkit for regulatable gene expression in the acetic acid bacterium Gluconobacter oxydans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uniprot.org [uniprot.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | The this compound-dependent regulator RhaS and its target promoters from Escherichia coli expand the genetic toolkit for regulatable gene expression in the acetic acid bacterium Gluconobacter oxydans [frontiersin.org]
- 7. This compound Globally Changes the Transcriptome of Planktonic and Biofilm Escherichia coli Cells and Modulates Biofilm Growth - PMC [pmc.ncbi.nlm.nih.gov]
The Ubiquitous Deoxy Sugar: A Technical Guide to the Natural Sources and Occurrence of L-Rhamnose
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Rhamnose, a 6-deoxy-L-mannose, is a naturally occurring deoxy sugar that plays a crucial role in the structure and function of various biological macromolecules. Unlike most common sugars that exist in the D-form, rhamnose is predominantly found in its L-enantiomeric form in nature.[1][2] Its presence is widespread across the biological kingdoms, from bacteria and fungi to plants and marine organisms.[2][3][4][5] In recent years, this compound and its derivatives have garnered significant attention from the scientific community due to their diverse biological activities and potential applications in pharmaceuticals, cosmetics, and biotechnology. This technical guide provides an in-depth overview of the natural sources, occurrence, and biosynthesis of this compound, supplemented with quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers and professionals in the field.
Natural Occurrence and Quantitative Data
This compound is a constituent of a wide array of natural products, including polysaccharides, glycoproteins, and glycosides.[2] Its distribution varies significantly among different organisms and even within different tissues of the same organism.
Plant Kingdom
In plants, this compound is a key component of the cell wall, primarily within the pectic polysaccharides rhamnogalacturonan I and II.[6] It is also found in various secondary metabolites, such as flavonoids (e.g., rutin (B1680289) and quercetin), saponins, and terpenoids.[3]
| Plant Source | Compound | This compound Content | Reference |
| Sophora japonica (Pagoda Tree) | Rutin | Forms the rhamnoglucoside | [7] |
| Buckthorn (Rhamnus) | Glycosides | Source for isolation | [8] |
| Poison Sumac (Toxicodendron vernix) | Glycosides | Source for isolation | Not specified |
| Uncaria genus | Glycosides | Source for isolation | Not specified |
| Jackfruit (Artocarpus heterophyllus) Pulp | Polysaccharides | Component of polysaccharides | [9] |
| Temperate Forages | Pectic Polysaccharides | 10–20 g/kg Dry Matter | [10] |
Bacterial Kingdom
This compound is an integral part of the cell envelope of many Gram-positive and Gram-negative bacteria. In Gram-negative bacteria, it is a common component of the O-antigen of lipopolysaccharides (LPS), which contributes to the antigenicity and virulence of pathogens like Salmonella enterica and Escherichia coli.[2][11] In Gram-positive bacteria, such as those from the genera Streptococcus, Enterococcus, and Lactococcus, this compound is a major constituent of cell wall polysaccharides, which can comprise up to 50% of the cell wall mass.[11]
| Bacterial Species | Cellular Component | This compound Presence | Reference |
| Pseudomonas aeruginosa | Lipopolysaccharide (O-antigen) | D-Rhamnose is a constituent | [2] |
| Pseudomonas syringae | Lipopolysaccharide (O-antigen) | D-Rhamnose is a constituent | [2] |
| Salmonella enterica | Lipopolysaccharide (O-antigen) | This compound is a common component | [2] |
| Shigella flexneri | Lipopolysaccharide (O-antigen) | This compound is a common component | [2] |
| Escherichia coli | Lipopolysaccharide (O-antigen) | This compound is a common component | [2] |
| Lactococcus lactis | Cell Wall Polysaccharide | This compound is a common component | [2] |
| Enterococcus faecalis | Cell Wall Polysaccharide | This compound is a common component | [11] |
| Streptococcus pyogenes | Cell Wall Polysaccharide | This compound is a common component | [11] |
| Mycobacterium tuberculosis | Cell Wall | Essential component | [12] |
Fungal Kingdom
In fungi, this compound is found in cell wall glycans, although it is generally considered a minor component compared to other sugars.[13][14] However, its presence is crucial for the pathogenicity of some fungal species, such as the vascular wilt fungus Verticillium dahliae.[13] Studies have identified putative rhamnosyltransferases in a wide range of fungal species, suggesting a broader role for this compound in the fungal kingdom than previously appreciated.[4]
| Fungal Species | Cellular Component | This compound Content/Ratio | Reference |
| Sporothrix schenckii | Cell Wall | Rhamnose-to-β-glucan ratio correlates with virulence | [14] |
| Sporothrix brasiliensis | Cell Wall | Rhamnose content is ~40% higher than in S. schenckii | [14] |
| Aspergillus niger | Cell Wall | Present | [4] |
| Madurella species | Cell Wall | Present | [4] |
| Metarhizium species | Cell Wall | Present | [4] |
| Trichoderma species | Cell Wall | Present | [4] |
Marine Organisms
Marine algae, particularly green seaweeds of the Monostroma genus, are rich sources of this compound in the form of rhamnan (B1165919) sulfate, a sulfated polysaccharide.[5] Microalgae, such as diatoms, also produce this compound-containing polysaccharides.
| Marine Organism | Compound | This compound Yield/Content | Reference |
| Monostroma nitidum | Rhamnan Sulfate | 15% (w/w) yield from dried powder | [15] |
| Monostroma nitidum | Rhamnan Sulfate | 18.1 g of this compound monohydrate from 120 g of moisture-containing monostroma | [16] |
| Spirulina platensis | Sulfated Polysaccharides | Component of polysaccharides | Not specified |
Biosynthesis of this compound
The biosynthesis of this compound proceeds via distinct pathways in prokaryotes and eukaryotes, starting from a common glucose precursor. The activated form of this compound for glycosyltransferase reactions is typically dTDP-L-rhamnose in bacteria and UDP-L-rhamnose in plants and fungi.[17]
Bacterial Biosynthesis of dTDP-L-Rhamnose (rml Pathway)
In bacteria, the synthesis of dTDP-L-rhamnose is a four-step enzymatic process catalyzed by the products of the rmlA, rmlB, rmlC, and rmlD genes.[18]
Plant and Fungal Biosynthesis of UDP-L-Rhamnose (udp Pathway)
In plants and fungi, the biosynthesis of UDP-L-rhamnose starts from UDP-D-glucose and is catalyzed by one or two enzymes.[17]
Experimental Protocols
The extraction, isolation, and quantification of this compound from natural sources involve a series of well-defined experimental procedures.
Extraction of this compound from Plant Material (Sophora japonica)
This protocol describes the extraction of this compound from rutin, a flavonoid glycoside abundant in the flower buds of Sophora japonica.[7]
1. Pre-treatment of Plant Material:
-
Collect flower buds of Sophora japonica.
-
Steam the buds at 100-120°C for 10-15 minutes to deactivate enzymes.
-
Air-dry and pulverize the steamed buds.
2. Extraction of Rutin:
-
Macerate the powdered plant material with a suitable solvent (e.g., 70% acetone (B3395972) or saturated lime water).
-
Filter the extract to remove solid residues.
3. Acid Hydrolysis of Rutin:
-
To the crude rutin extract, add a mixed acid solution (e.g., a combination of sulfuric acid and phosphoric acid) to achieve acidic conditions.
-
Heat the mixture under pressure (e.g., 0.4-0.75 MPa) at a temperature of 150-180°C for 0.5-2.0 hours.[7] This step cleaves the glycosidic bond, releasing quercetin (B1663063), glucose, and rhamnose.
4. Isolation of this compound:
-
Cool the hydrolysate and precipitate quercetin by adding water.
-
Separate the quercetin precipitate by filtration.
-
Neutralize the remaining mother liquor containing this compound and glucose.
-
Degrade the glucose using a specific glucose-degrading enzyme.
-
Decolorize the solution with activated carbon.
-
Concentrate the solution under vacuum and crystallize this compound.
Extraction and Purification of this compound from Bacterial Lipopolysaccharides (LPS)
This protocol outlines the general steps for isolating this compound from the O-antigen of Gram-negative bacteria.[19][20][21]
1. Bacterial Culture and Cell Harvesting:
-
Grow the desired Gram-negative bacterial strain in a suitable liquid medium to a high cell density.
-
Harvest the bacterial cells by centrifugation.
2. Hot Phenol-Water Extraction of LPS:
-
Resuspend the bacterial pellet in distilled water.
-
Add an equal volume of hot (65-70°C) 90% phenol (B47542).
-
Stir the mixture vigorously at 65-70°C for 30-60 minutes.
-
Cool the mixture on ice and centrifuge to separate the aqueous and phenol phases.
-
Carefully collect the upper aqueous phase, which contains the LPS.
-
Dialyze the aqueous phase extensively against distilled water to remove phenol and other small molecules.
-
Lyophilize the dialyzed solution to obtain crude LPS.
3. Mild Acid Hydrolysis of LPS:
-
Resuspend the crude LPS in a dilute acid solution (e.g., 1% acetic acid).
-
Heat the suspension at 100°C for 1-2 hours to cleave the O-antigen from the lipid A core.
-
Cool the hydrolysate and centrifuge to pellet the insoluble lipid A.
4. Purification of this compound:
-
Collect the supernatant containing the released monosaccharides.
-
Separate the monosaccharides using column chromatography (e.g., gel filtration or ion-exchange chromatography).
-
Collect the fractions containing this compound, which can be identified using appropriate analytical techniques.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the accurate quantification of this compound in complex mixtures.[22][23]
1. Sample Preparation:
-
Prepare a clear aqueous sample containing this compound, either from a pure standard or from a hydrolyzed natural extract.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC System and Conditions:
-
HPLC System: An HPLC system equipped with a refractive index detector (RID) is commonly used for sugar analysis.
-
Column: An amine-modified silica (B1680970) column or a specialized carbohydrate analysis column is suitable for separating monosaccharides.[22]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v) is often used as the mobile phase.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 30°C) for reproducible results.
3. Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Inject the unknown sample and determine its this compound concentration by comparing its peak area to the calibration curve.
Conclusion
This compound is a fascinating and biologically important deoxy sugar with a wide distribution in nature. Its presence in the cell walls of pathogenic bacteria and fungi makes its biosynthetic pathway an attractive target for the development of novel antimicrobial agents. Furthermore, the diverse biological activities of rhamnose-containing compounds from plants and marine organisms offer exciting opportunities for the discovery of new therapeutic agents. This technical guide has provided a comprehensive overview of the natural sources, occurrence, biosynthesis, and experimental methodologies related to this compound. The presented data and protocols are intended to serve as a valuable resource for researchers and professionals working in the fields of natural product chemistry, drug discovery, and glycobiology, facilitating further exploration into the multifaceted world of this unique sugar.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. ajbls.com [ajbls.com]
- 4. Evolutionary History and Distribution Analysis of Rhamnosyltransferases in the Fungal Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rhamnan sulphate from green algae Monostroma nitidum improves constipation with gut microbiome alteration in double-blind placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | CAS#:6155-35-7 | Chemsrc [chemsrc.com]
- 7. CN103965153A - Method for preparing quercetin and rhamnose through rutin - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Bacterial glycobiology: rhamnose-containing cell wall polysaccharides in Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rhamnose-Containing Compounds: Biosynthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rhamnose synthase activity is required for pathogenicity of the vascular wilt fungus Verticillium dahliae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Comparison of Cell Wall Polysaccharide Composition and Structure Between Strains of Sporothrix schenckii and Sporothrix brasiliensis [frontiersin.org]
- 15. Anti-SARS-CoV-2 Activity of Rhamnan Sulfate from Monostroma nitidum | MDPI [mdpi.com]
- 16. US4758283A - Process for preparing this compound - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. LPS Extraction Protocol - Creative Biogene [creative-biogene.com]
- 20. Extraction, Purification and Characterization of Lipopolysaccharide from Escherichia coli and Salmonella typhi - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A simple method for preparation of D-rhamnose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Rapid and simultaneous quantification of rhamnose, mannitol, and lactulose in urine by HPLC for estimating intestinal permeability in pediatric practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
The Core of Bacterial Defenses: A Technical Guide to dTDP-L-Rhamnose Biosynthesis
An In-depth Examination of a Key Prokaryotic Pathway for Researchers, Scientists, and Drug Development Professionals
Deoxythymidine diphosphate-L-rhamnose (dTDP-L-rhamnose) is a crucial activated sugar nucleotide in many prokaryotes. It serves as the precursor for the incorporation of L-rhamnose into a variety of cell surface glycoconjugates, including lipopolysaccharides (LPS) in Gram-negative bacteria and cell wall polysaccharides in Gram-positive bacteria.[1] These rhamnose-containing structures are often essential for bacterial viability, pathogenesis, and resistance to environmental stresses, making the dTDP-L-rhamnose biosynthetic pathway a compelling target for the development of novel antimicrobial agents.[1][2][3] This technical guide provides a comprehensive overview of the enzymatic cascade responsible for dTDP-L-rhamnose synthesis in prokaryotes, detailing the reaction mechanisms, enzyme kinetics, and experimental protocols for studying this vital pathway.
The Four-Step Enzymatic Pathway
The biosynthesis of dTDP-L-rhamnose from glucose-1-phosphate (Glc-1-P) and deoxythymidine triphosphate (dTTP) is a highly conserved pathway in bacteria and archaea, catalyzed by four sequential enzymes: RmlA, RmlB, RmlC, and RmlD.[4][5][6]
-
RmlA (Glucose-1-phosphate thymidylyltransferase): The pathway initiates with the condensation of Glc-1-P and dTTP by RmlA to form dTDP-D-glucose and pyrophosphate (PPi).[4][5][7] This reaction is a reversible nucleotidyl transfer.
-
RmlB (dTDP-D-glucose 4,6-dehydratase): The second step involves the NAD⁺-dependent dehydration of dTDP-D-glucose by RmlB to produce dTDP-4-keto-6-deoxy-D-glucose.[4][5]
-
RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase): RmlC then catalyzes a complex double epimerization at the C3' and C5' positions of the glucose moiety, converting dTDP-4-keto-6-deoxy-D-glucose into dTDP-4-keto-L-rhamnose.[1][4][5]
-
RmlD (dTDP-4-keto-L-rhamnose reductase): In the final step, RmlD utilizes NADPH as a cofactor to reduce the C4'-keto group of dTDP-4-keto-L-rhamnose, yielding the final product, dTDP-L-rhamnose.[1][4][5]
The overall biosynthetic pathway can be visualized as follows:
Quantitative Data on Pathway Enzymes
The kinetic parameters of the Rml enzymes have been characterized in various prokaryotic species. The following tables summarize key quantitative data for enzymes from Saccharothrix syringae and provide details on a one-pot synthesis reaction.
Table 1: Michaelis-Menten Kinetic Parameters for RmlA and RmlB from Saccharothrix syringae
| Enzyme | Substrate | Km (µM) | kcat (s-1) |
| Ss-RmlA | dTTP | 49.56 | 5.39 |
| Glc-1-P | 117.30 | 3.46 | |
| Ss-RmlB | dTDP-glucose | 98.60 | 11.2 |
Data sourced from Li et al., 2021.[8]
Table 2: Optimal Conditions for One-Pot Enzymatic Synthesis of dTDP-L-rhamnose
| Parameter | Optimal Value |
| Temperature | 30°C |
| pH | 8.5 |
| NADPH Concentration | 1.5 mM |
| Enzyme Concentration (each) | 100-300 µg/ml |
| Initial Substrates | 10 mM dTTP, 10 mM Glc-1-P |
| Cofactors | 2.5 mM MgCl₂, 0.02 mM NAD⁺ |
| Buffer | 40 mM Tris-HCl |
Data from a study on the one-pot synthesis using RmlABCD from Saccharothrix syringae.[4]
Table 3: Preparative Scale Synthesis of dTDP-L-rhamnose from dTMP
| Parameter | Concentration |
| dTMP | 20 mM |
| ATP | 1 mM |
| Acetyl phosphate (B84403) | 60 mM |
| Glucose-1-phosphate | 80 mM |
| NADH | 10 mM |
| MgCl₂ | 20 mM |
| Yield | ~82% conversion to dTDP-L-rhamnose |
This synthesis involved six enzymes: dTMP kinase, acetate (B1210297) kinase, RmlA, RmlB, RmlC, and RmlD.[9][10][11]
Experimental Protocols
Detailed methodologies are crucial for the study of the dTDP-L-rhamnose biosynthetic pathway. Below are representative protocols for enzyme assays and a one-pot synthesis reaction.
RmlA Enzyme Activity Assay
This assay determines the activity of RmlA by measuring the amount of pyrophosphate (PPi) released during the conversion of dTTP and Glc-1-P to dTDP-D-glucose.[4]
Materials:
-
Tris-HCl buffer (40 mM, pH 8.0)
-
dTTP (5.0 mM)
-
Glc-1-P (5.0 mM)
-
MgCl₂ (10 mM)
-
Purified RmlA enzyme (100 µg/ml)
-
Yeast inorganic pyrophosphatase (YIPP, 2 U/ml)
-
Reagents for colorimetric phosphate detection
Procedure:
-
Prepare a 100 µl reaction mixture containing 40 mM Tris-HCl (pH 8.0), 5.0 mM dTTP, 5.0 mM Glc-1-P, 10 mM MgCl₂, 100 µg/ml of RmlA, and 2 U/ml YIPP.
-
Incubate the mixture at 37°C for 5 minutes.
-
Terminate the reaction.
-
Measure the amount of inorganic phosphate released using a colorimetric method. The activity of RmlA is proportional to the amount of PPi released.
Coupled Enzyme Assay for RmlB, RmlC, and RmlD
The activities of RmlB, RmlC, and RmlD can be assayed sequentially by monitoring the consumption of NADPH in the final RmlD-catalyzed step.
Workflow for Coupled Assay:
Procedure:
-
RmlB activity: The formation of dTDP-4-keto-6-deoxy-glucose from dTDP-D-glucose by RmlB can be monitored by an increase in absorbance at 320 nm due to the formation of the 4-keto-6-deoxy intermediate.
-
RmlC and RmlD coupled activity:
-
Incubate dTDP-D-glucose with RmlB to generate dTDP-4-keto-6-deoxy-D-glucose.
-
Add RmlC to the reaction mixture to produce dTDP-4-keto-L-rhamnose.
-
Finally, add RmlD and NADPH. The activity of RmlD is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.[1]
-
One-Pot Synthesis of dTDP-L-rhamnose
This protocol describes the in vitro synthesis of dTDP-L-rhamnose using the four purified Rml enzymes.[4][5]
Materials:
-
Tris-HCl buffer (40 mM, pH 8.5)
-
dTTP (10 mM)
-
Glc-1-P (10 mM)
-
MgCl₂ (2.5 mM)
-
NAD⁺ (0.02 mM)
-
NADPH (1.5 mM)
-
Purified RmlA, RmlB, RmlC, and RmlD enzymes (100 µg/ml each)
Procedure:
-
Combine the buffer, substrates (dTTP and Glc-1-P), and cofactors (MgCl₂, NAD⁺, and NADPH) in a reaction vessel.
-
Add the four purified Rml enzymes to initiate the reaction.
-
Incubate the mixture at 30°C. The reaction progress can be monitored over time by taking aliquots and analyzing them using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[4]
Significance in Drug Development
The absence of a dTDP-L-rhamnose biosynthetic pathway in humans makes it an attractive target for the development of novel antibacterial drugs.[1][2] Inhibition of any of the four Rml enzymes can disrupt the synthesis of essential cell wall components, leading to bacterial cell death or attenuation of virulence.[2] For instance, the essentiality of this pathway has been demonstrated in pathogens like Mycobacterium tuberculosis and various Streptococcus species.[1][2][12] The detailed understanding of the enzyme mechanisms and the availability of robust experimental protocols are critical for high-throughput screening of potential inhibitors and for structure-based drug design. The identification of compounds that bind to and inhibit the Rml enzymes could pave the way for a new class of antibiotics with a novel mode of action.[3][13][14]
References
- 1. Streptococcal dTDP‐L‐rhamnose biosynthesis enzymes: functional characterization and lead compound identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Streptococcal dTDP-L-rhamnose biosynthesis enzymes: functional characterization and lead compound identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel dTDP-l-Rhamnose Synthetic Enzymes (RmlABCD) From Saccharothrix syringae CGMCC 4.1716 for One-Pot Four-Enzyme Synthesis of dTDP-l-Rhamnose [frontiersin.org]
- 5. Novel dTDP-l-Rhamnose Synthetic Enzymes (RmlABCD) From Saccharothrix syringae CGMCC 4.1716 for One-Pot Four-Enzyme Synthesis of dTDP-l-Rhamnose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The structural basis of the catalytic mechanism and regulation of glucose-1-phosphate thymidylyltransferase (RmlA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. digitalcommons.georgefox.edu [digitalcommons.georgefox.edu]
- 10. Preparative synthesis of dTDP-L-rhamnose through combined enzymatic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. "Preparative Synthesis of dTDP-L-Rhamnose Through Combined Enzymatic Pa" by Young Bok Abraham Kang, Yung-Hun Yang et al. [digitalcommons.georgefox.edu]
- 12. biorxiv.org [biorxiv.org]
- 13. biorxiv.org [biorxiv.org]
- 14. biorxiv.org [biorxiv.org]
The Pivotal Role of Rhamnogalacturonan I in the Architecture and Function of Plant Cell Walls: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Rhamnogalacturonan I (RG-I) is a major pectic polysaccharide integral to the complex architecture of the plant cell wall. Comprising a backbone of repeating disaccharide units of rhamnose and galacturonic acid, RG-I is distinguished by its extensive and variable side chains, primarily composed of arabinans and galactans. This structural complexity underlies its multifaceted functions in plant growth, development, and defense. This technical guide provides an in-depth exploration of the core functions of RG-I, detailing its structural characteristics, biosynthesis, and interactions with other cell wall polymers. We present a compilation of quantitative data, detailed experimental protocols for RG-I analysis, and visualizations of relevant biological pathways to serve as a comprehensive resource for researchers in the fields of plant biology, biotechnology, and pharmacology.
Introduction
The plant cell wall is a dynamic and intricate extracellular matrix that provides structural support, dictates cell shape, and mediates interactions with the environment. Pectins are a major class of complex polysaccharides in the primary cell walls of terrestrial plants, and among them, rhamnogalacturonan I (RG-I) stands out for its structural intricacy and functional versatility.[1][2] Unlike the linear homogalacturonan, RG-I possesses a backbone of alternating [→4)-α-D-GalA-(1→2)-α-L-Rha-(1→] disaccharides.[3][4] A significant portion of the rhamnosyl residues are substituted at the C-4 position with neutral sugar side chains, which can be linear or branched and are predominantly composed of arabinose and galactose.[5] The nature and length of these side chains vary depending on the plant species, tissue type, and developmental stage, contributing to the remarkable diversity of RG-I structures.[6] This structural variability is intrinsically linked to the diverse roles of RG-I, from modulating cell-cell adhesion and cell wall mechanics to participating in plant defense signaling.[7][8][9] This guide aims to provide a detailed technical overview of the current understanding of RG-I function, with a focus on its structural attributes, analytical methodologies, and biological significance.
Structure and Physicochemical Properties of Rhamnogalacturonan I
The fundamental structure of RG-I consists of a repeating disaccharide backbone.[3] However, its physicochemical properties are largely dictated by the nature and extent of its side chains.
Quantitative Data on Rhamnogalacturonan I
The molecular weight and composition of RG-I vary significantly across different plant sources, reflecting its diverse biological roles.
| Plant Source | Extraction Method | Molecular Weight (kDa) | Key Monosaccharide Composition (molar ratio/percentage) | Reference |
| Suspension-cultured sycamore cells | Enzymatic digestion | ~200 | Rha, GalA, Ara, Gal | [2][10] |
| Potato pulp | Enzymatic (endopolygalacturonase) | >500 (62.2% of extract) | GalA, Rha, Gal, Ara | [11] |
| Potato pulp | Alkaline (0.5 M NaOH) | - | Yield: 22-24% | [11] |
| Potato pulp | Alkaline (2 M NaOH) | - | Yield: 53-56% | [11] |
| Unripe tomatoes | - | ~400 | - | [1] |
| Tartary buckwheat leaves | Deep-eutectic-solvent-assisted | - | Rha/GalA ratio increased to 0.43-0.58 | [9] |
| Common bean fibers | - | - | Cellulose (B213188): 74.7% of dry weight; also contains GalA, Rha, Ara, Gal, Xyl | [12] |
Table 1: Quantitative Data of Rhamnogalacturonan I from Various Plant Sources. This table summarizes the molecular weight and monosaccharide composition of RG-I extracted from different plants using various methods. The data highlights the significant variability in RG-I properties.
Key Functions of Rhamnogalacturonan I in the Plant Cell Wall
RG-I performs several critical functions within the plant cell wall, primarily related to its structural and signaling roles.
Cell-Cell Adhesion
RG-I is a key determinant of cell-cell adhesion, particularly in woody tissues.[13] Studies on poplar have shown that the enzymatic degradation of RG-I leads to enhanced cell-cell separation.[7] This suggests that RG-I, in concert with other polymers like xylan (B1165943) and lignin, forms a cohesive matrix in the middle lamella that holds adjacent cells together.[13]
Regulation of Cell Wall Porosity and Mechanics
The highly branched and hydrated nature of RG-I side chains contributes significantly to the porosity and mechanical properties of the cell wall. These side chains can form a gel-like matrix that embeds cellulose microfibrils and other polymers, influencing the wall's extensibility and strength. It has been suggested that the arabinan (B1173331) and galactan side chains of RG-I play a role in controlling the orientation of cellulose microfibrils during cell growth.[8]
Role in Plant Development and Fruit Ripening
The structure of RG-I is dynamically modified during plant development and physiological processes like fruit ripening. During ripening, the degradation of RG-I side chains by enzymes such as arabinofuranosidases and β-galactosidases contributes to the softening of the fruit tissue.[14] This process involves the breakdown of the middle lamella and a reduction in cell-to-cell adhesion.[3]
Plant Defense Signaling
Fragments of RG-I, released by the action of microbial enzymes during pathogen attack, can act as damage-associated molecular patterns (DAMPs), triggering plant defense responses.[9] These oligosaccharide elicitors can induce the production of pathogenesis-related (PR) proteins and activate signaling pathways that lead to enhanced disease resistance.
Experimental Protocols for the Study of Rhamnogalacturonan I
A variety of experimental techniques are employed to extract, purify, and characterize RG-I.
Extraction of Rhamnogalacturonan I from Potato Pulp
Potato pulp is a rich source of RG-I. Both enzymatic and chemical methods can be used for its extraction.[11][15]
4.1.1. Enzymatic Extraction Protocol
This method utilizes endopolygalacturonase to specifically hydrolyze the homogalacturonan regions of pectin, releasing RG-I.[7][11]
-
Starch Removal: Suspend potato pulp in a suitable buffer and treat with α-amylase (e.g., Termamyl) to remove starch.
-
Enzymatic Hydrolysis: After inactivating the amylase, adjust the pH to the optimal range for endopolygalacturonase (typically pH 4.0-5.0). Add a purified endopolygalacturonase from a source like Aspergillus niger.
-
Incubation: Incubate the mixture with gentle agitation for 18-24 hours at the optimal temperature for the enzyme (e.g., 40°C).
-
Separation: Centrifuge the suspension to pellet the insoluble material. The supernatant contains the solubilized RG-I.
-
Purification: Purify the RG-I from the supernatant using techniques like depth filtration and ultrafiltration to remove the enzyme and smaller oligosaccharides.
4.1.2. Alkaline Extraction Protocol
This method uses alkaline solutions to saponify ester linkages and solubilize pectic polysaccharides.[11]
-
Suspension: Suspend the potato pulp cell wall material (2% w/v) in a solution of 0.5 M to 2 M NaOH or KOH containing 0.02 M NaBH₄ (to prevent peeling reactions).
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 60°C) for 24 hours with stirring.
-
Neutralization and Separation: Cool the mixture and neutralize it with an appropriate acid (e.g., acetic acid). Centrifuge to separate the soluble fraction.
-
Precipitation: Precipitate the RG-I from the supernatant by adding ethanol (B145695) (typically 3-4 volumes).
-
Washing and Drying: Wash the precipitate with ethanol and then dry it.
Enzymatic Digestion for Structural Analysis
To analyze the fine structure of the RG-I backbone and side chains, specific enzymes are used.[16][17][18]
-
RG-I Hydrolase Digestion: To cleave the [4)-α-D-GalA-(1,2)-α-L-Rha-(1,] linkage, incubate the purified RG-I with RG-I hydrolase (e.g., from Aspergillus aculeatus) in an appropriate buffer (e.g., 50 mM sodium acetate (B1210297), pH 5.0) for a defined period.
-
RG-I Lyase Digestion: To cleave the [2)-α-L-Rha-(1, 4)-α-D-GalA-(1,] linkage, use RG-I lyase.
-
Side Chain Analysis: Use specific arabinofuranosidases and galactosidases to release arabinose and galactose residues from the side chains.
-
Analysis of Products: The resulting oligosaccharides can be analyzed by chromatography (HPAEC-PAD) and mass spectrometry to determine the structure.
Immunolabeling for in situ Localization
Immunolabeling with monoclonal antibodies allows for the visualization of RG-I within the plant cell wall architecture.[14][19][20][21][22]
-
Fixation and Embedding: Fix small pieces of plant tissue in a suitable fixative (e.g., paraformaldehyde and glutaraldehyde (B144438) in a phosphate (B84403) buffer), dehydrate through an ethanol series, and embed in a resin (e.g., LR White).
-
Ultrathin Sectioning: Cut ultrathin sections (70-90 nm) using an ultramicrotome and mount them on nickel or gold grids.
-
Blocking: Block non-specific antibody binding by incubating the grids on a drop of blocking buffer (e.g., 5% BSA in PBS).
-
Primary Antibody Incubation: Incubate the grids with a primary antibody specific to an RG-I epitope (e.g., INRA-RU1 or INRA-RU2 for the backbone, or LM5 for β-(1→4)-galactan side chains) diluted in blocking buffer.
-
Washing: Wash the grids with blocking buffer to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the grids with a secondary antibody conjugated to gold particles (e.g., goat anti-rat IgG-gold) that recognizes the primary antibody.
-
Washing: Wash the grids with blocking buffer and then with distilled water.
-
Staining and Visualization: Stain the sections with uranyl acetate and lead citrate (B86180) and visualize them using a transmission electron microscope (TEM).
Visualizing Workflows and Signaling Pathways
Experimental Workflow for RG-I Analysis
The following diagram illustrates a typical workflow for the extraction, purification, and structural analysis of RG-I.
Figure 1: A generalized workflow for the analysis of Rhamnogalacturonan I.
Rhamnogalacturonan I Structure
A simplified representation of the RG-I backbone with arabinan and galactan side chains.
Figure 2: Simplified structure of Rhamnogalacturonan I.
Inferred RG-I Mediated Defense Signaling Pathway
This diagram illustrates a plausible signaling cascade initiated by RG-I fragments, leading to a defense response. This is a generalized model based on known plant immune signaling pathways.
Figure 3: Inferred RG-I mediated defense signaling pathway.
Conclusion and Future Perspectives
Rhamnogalacturonan I is a structurally complex and functionally diverse polysaccharide that plays a crucial role in the architecture and physiology of the plant cell wall. Its involvement in cell adhesion, wall mechanics, and defense signaling underscores its importance for plant life. The continued development of advanced analytical techniques will further unravel the intricacies of RG-I structure and its interactions with other cell wall components. A deeper understanding of RG-I biosynthesis and modification will open new avenues for the genetic engineering of crops with improved biomass properties for biofuel production and enhanced disease resistance. Furthermore, the unique physicochemical and biological properties of RG-I make it a promising candidate for applications in the food, pharmaceutical, and biomaterials industries. For drug development professionals, the potential of RG-I and its derivatives as immunomodulators and drug delivery vehicles warrants further investigation. This technical guide provides a solid foundation for researchers to delve into the fascinating world of this essential plant cell wall component.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure of Plant Cell Walls: X. RHAMNOGALACTURONAN I, A STRUCTURALLY COMPLEX PECTIC POLYSACCHARIDE IN THE WALLS OF SUSPENSION-CULTURED SYCAMORE CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pectin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Rhamnogalacturonans [glygen.ccrc.uga.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Structure of plant cell walls. X. Rhamnogalacturonan I, a structurally complex pectic polysaccharide in the walls of suspension-cultured sycamore cells (Journal Article) | OSTI.GOV [osti.gov]
- 11. Extraction and structural characterisation of rhamnogalacturonan I-type pectic polysaccharides from potato cell wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Polymerization of the backbone of the pectic polysaccharide rhamnogalacturonan I - PMC [pmc.ncbi.nlm.nih.gov]
- 17. edepot.wur.nl [edepot.wur.nl]
- 18. Rhamnogalacturonan α-d-Galactopyranosyluronohydrolase : An Enzyme That Specifically Removes the Terminal Nonreducing Galacturonosyl Residue in Rhamnogalacturonan Regions of Pectin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Visualization of Plant Cell Wall Epitopes Using Immunogold Labeling for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rhamnogalacturonan I with β-(1,4)-Galactan Side Chains as an Ever-Present Component of Tertiary Cell Wall of Plant Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Monoclonal antibodies to rhamnogalacturonan I backbone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
The Sweet Deception: A Technical Guide to the Discovery and Isolation of L-Rhamnose
Abstract
L-Rhamnose, a naturally occurring 6-deoxy-L-mannose, stands as a fascinating anomaly in the predominantly D-configured world of carbohydrates. Its unique structure and biological significance have made it a molecule of interest for researchers, scientists, and drug development professionals. This technical guide provides an in-depth exploration of the discovery and history of this compound isolation, from its early extraction from plant glycosides to modern, more sophisticated methods. Detailed experimental protocols, comparative quantitative data, and workflow visualizations are presented to offer a comprehensive understanding of the journey to obtain this rare sugar.
Introduction: The Unconventional Sugar
This compound is a methyl pentose (B10789219) sugar that, unlike most naturally occurring sugars, exists in the L-configuration. It is found widely in nature as a component of plant glycosides, pectins, and bacterial polysaccharides. Its discovery and isolation have been intrinsically linked to the study of natural products, particularly the coloring agents and bitter principles of plants. This guide will trace the historical timeline of its discovery, detail the evolution of its isolation methodologies, and provide practical insights for its extraction and purification.
A Historical Perspective: The Unveiling of "Isodulcit"
The journey to characterize this compound began in the 19th century with the investigation of glycosides from various Rhamnus (buckthorn) species.
The Initial Discovery:
While the exact first isolation is not definitively attributed to a single individual, early phytochemical investigations of plants now known to be rich in rhamnose-containing glycosides laid the groundwork. In 1823, Pfaff reported on the constituents of buckthorn berries (Rhamnus cathartica). Later, the sugar now known as this compound was isolated from the hydrolysis of quercitrin (B1678633) , a yellow pigment found in the bark of the dyer's oak (Quercus tinctoria) and also present in buckthorn. Initially, this sugar was given the name "isodulcit" due to its sweet taste yet distinct properties from other known sugars.
Key milestones in the early history of this compound include:
-
Liebermann & Hörmann (1878): Conducted detailed studies on quercitrin and its hydrolysis products, further characterizing "isodulcit."
-
Gellhorn (1891): Also contributed to the understanding of this novel sugar from plant sources.
-
Emil Fischer & Robert Morrell (1894): The pivotal work of these renowned chemists established the stereochemical configuration of rhamnose, solidifying its place in the field of carbohydrate chemistry. Their work distinguished it from other sugars and laid the foundation for its systematic study.[1]
Evolution of Isolation Methodologies
The methods for isolating this compound have evolved significantly, moving from crude plant extracts to highly purified forms obtained through various chemical and biological techniques.
Historical Method: Acid Hydrolysis of Plant Glycosides
The classical approach to this compound isolation involved the extraction of a rhamnose-containing glycoside, such as quercitrin or rutin (B1680289), from plant material, followed by acid hydrolysis.
Experimental Protocol: Isolation of this compound from Quercitrin (Conceptual 19th Century Method)
This protocol is a conceptual representation based on the chemical principles and techniques available in the late 19th century.
-
Extraction of Quercitrin:
-
Dried and powdered bark of Quercus tinctoria or Rhamnus species was exhaustively extracted with boiling water or ethanol (B145695).
-
The resulting extract was concentrated by evaporation, often under reduced pressure if available.
-
Upon cooling, crude quercitrin would precipitate and could be collected by filtration.
-
Recrystallization from hot water or ethanol was used to purify the glycoside.
-
-
Acid Hydrolysis:
-
A known quantity of purified quercitrin was dissolved in dilute sulfuric acid or hydrochloric acid.
-
The solution was heated, often by boiling, for a period of time to effect hydrolysis of the glycosidic bond. This would cleave the quercitrin into its aglycone part (quercetin) and this compound.
-
The completion of the hydrolysis was often monitored by the precipitation of the poorly soluble quercetin (B1663063).
-
-
Isolation and Purification of this compound:
-
The reaction mixture was cooled and the precipitated quercetin was removed by filtration.
-
The acidic filtrate, containing this compound and excess acid, was neutralized with calcium carbonate or barium carbonate. This would precipitate the sulfate (B86663) or chloride ions as insoluble salts (calcium sulfate or barium sulfate/chloride).
-
The mixture was filtered to remove the insoluble salts.
-
The resulting aqueous solution of this compound was then concentrated by evaporation.
-
Crude this compound would crystallize from the concentrated syrup and could be further purified by recrystallization from water or ethanol.
-
Quantitative Data from Historical Methods:
Precise quantitative data such as yield and purity from 19th-century experiments are not well-documented in a standardized manner. The focus was often on the qualitative description and characterization of the new substance. Yields were generally low due to incomplete extraction, degradation of the sugar during harsh hydrolysis conditions, and losses during the multi-step purification process.
Modern Isolation Techniques
Current methods for this compound isolation are more diverse and efficient, utilizing a broader range of starting materials and more refined purification technologies.
Rutin, a flavonoid glycoside abundant in buckwheat and citrus peels, is a common modern starting material for this compound production.
Experimental Protocol: Isolation of this compound from Rutin
-
Hydrolysis:
-
Rutin is suspended in a dilute acid solution (e.g., 1-5% sulfuric acid).
-
The mixture is heated under pressure (autoclaved) at temperatures ranging from 120°C to 160°C for 0.5 to 3 hours.
-
This process cleaves rutin into quercetin, this compound, and D-glucose.
-
-
Purification:
-
The reaction mixture is cooled, and the precipitated quercetin is removed by filtration.
-
The filtrate is neutralized with a base such as calcium hydroxide.
-
The solution is then decolorized with activated carbon and deionized using ion-exchange resins.
-
To separate this compound from D-glucose, selective fermentation using baker's yeast (Saccharomyces cerevisiae) can be employed, as the yeast will consume the glucose.
-
The remaining solution, enriched in this compound, is concentrated under vacuum.
-
This compound is crystallized from the concentrated syrup, often with the addition of ethanol to reduce its solubility.
-
To circumvent the harsh conditions and by-product formation associated with acid hydrolysis, enzymatic methods have been developed.
Experimental Protocol: Enzymatic Production of this compound from Rutin
-
Enzymatic Reaction:
-
Rutin is dissolved in a suitable buffer solution (e.g., acetate (B1210297) buffer, pH 4.0-5.0).
-
A specific enzyme, α-L-rhamnosidase, is added to the solution. This enzyme specifically cleaves the terminal this compound from the rutin molecule, yielding isoquercitrin (B50326) and this compound.
-
The reaction is incubated at an optimal temperature for the enzyme (e.g., 50-60°C) for a defined period (e.g., 2-24 hours).
-
-
Purification:
-
The reaction is stopped, often by heat inactivation of the enzyme.
-
The product mixture is then subjected to chromatographic separation techniques, such as column chromatography with a suitable resin (e.g., HPD-100), to separate this compound from the remaining isoquercitrin and the enzyme.
-
The fractions containing this compound are pooled, concentrated, and crystallized.
-
Certain marine algae, particularly of the family Monostromaceae, are rich in a sulfated polysaccharide called rhamnan (B1165919) sulfate.
Experimental Protocol: Isolation of this compound from Monostroma
-
Extraction of Rhamnan Sulfate:
-
Dried and washed Monostroma seaweed is heated with water (typically 7-15 parts water to 1 part algae) at a temperature between 90°C and 160°C for a duration ranging from minutes to several hours, depending on the temperature.
-
The mixture is then filtered or centrifuged to separate the aqueous extract containing rhamnan sulfate from the solid algal residue.
-
-
Hydrolysis of Rhamnan Sulfate:
-
The extract is acidified with an acid such as sulfuric acid (5-30% by weight of the solid content of the extract).
-
The acidified extract is hydrolyzed in a pressure vessel at 120°C to 160°C for 0.5 to 3 hours.
-
-
Purification:
-
The hydrolysate is cooled and neutralized with calcium hydroxide.
-
The precipitated calcium sulfate is removed by filtration.
-
The filtrate is treated with activated carbon for decolorization and then passed through ion-exchange resins for desalting.
-
The purified solution is concentrated under vacuum.
-
Crystallization of this compound monohydrate is induced, and the crystals are collected and dried.
-
Quantitative Data and Comparison
The efficiency of this compound isolation has improved dramatically with the advancement of technology. The following tables summarize available quantitative data for modern isolation methods.
Table 1: Quantitative Data for this compound Isolation from Marine Algae (Monostroma)
| Parameter | Value | Reference |
| Starting Material | Dried Monostroma | US Patent 4,758,283 |
| Extraction | ||
| Solvent | Water | US Patent 4,758,283 |
| Temperature | 96-100°C | US Patent 4,758,283 |
| Duration | 72 hours | US Patent 4,758,283 |
| Hydrolysis | ||
| Acid | Sulfuric Acid | US Patent 4,758,283 |
| Temperature | 140°C | US Patent 4,758,283 |
| Duration | 40 minutes | US Patent 4,758,283 |
| Purification | ||
| Neutralization | Calcium Hydroxide | US Patent 4,758,283 |
| Decolorization | Activated Carbon | US Patent 4,758,283 |
| Desalting | Ion-exchange Resin | US Patent 4,758,283 |
| Final Product | ||
| Form | This compound monohydrate crystals | US Patent 4,758,283 |
| Purity | 98-99.2% | US Patent 4,758,283 |
| Yield (from dried algae) | Approx. 13.5% (calculated from example) | US Patent 4,758,283 |
Table 2: Quantitative Data for Enzymatic Hydrolysis of Rutin
| Parameter | Value | Reference |
| Starting Material | Rutin (20.0 g/L) | PMID: 38230018[2] |
| Enzymatic Reaction | ||
| Enzyme | Recombinant α-L-rhamnosidase | PMID: 38230018[2] |
| Buffer | 0.02 M HAc-NaAc (pH 4.5) | PMID: 38230018[2] |
| Temperature | 60°C | PMID: 38230018[2] |
| Duration | 2 hours | PMID: 38230018[2] |
| Purification | ||
| Method | HPD-100 resin chromatography | PMID: 38230018[2] |
| Final Product | ||
| Form | Enriched this compound solution (crystallized) | PMID: 38230018[2] |
| Conversion of Rutin | Complete (100%) | PMID: 38230018[2] |
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the key isolation protocols.
Caption: Historical workflow for this compound isolation.
Caption: Modern acid hydrolysis workflow for this compound.
Caption: Enzymatic hydrolysis workflow for this compound.
Conclusion
The story of this compound isolation is a reflection of the advancements in natural product chemistry. From the early, arduous extractions from buckthorn that yielded "isodulcit," to the highly specific and efficient enzymatic and chromatographic methods of today, the ability to obtain this unique L-sugar has greatly improved. This guide has provided a historical context, detailed experimental protocols, and comparative data to serve as a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development who are interested in the fascinating world of this compound. The continued exploration of new sources and more sustainable isolation techniques will undoubtedly further enhance the availability and application of this important carbohydrate.
References
An In-Depth Technical Guide to the Structure and Stereochemistry of L-Rhamnose
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Rhamnose is a naturally occurring deoxy sugar, classified as a methyl-pentose or a 6-deoxy-hexose. It predominantly exists in its L-form, 6-deoxy-L-mannose, which is an unusual characteristic as most naturally occurring sugars are in the D-form. This unique stereochemistry makes this compound a crucial component in the structures of various plant glycosides and bacterial polysaccharides. It is a key constituent of the outer cell membrane of acid-fast bacteria, including the genus Mycobacterium, which contains the causative agent of tuberculosis. Understanding the precise structure and stereochemistry of this compound is fundamental for researchers in glycobiology, medicinal chemistry, and drug development, particularly in the design of novel therapeutics targeting bacterial cell wall biosynthesis.
Physicochemical and Stereochemical Data of this compound
A summary of the key quantitative data for this compound is presented below, providing a quick reference for its physical and chemical properties.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₅ | [1] |
| Molecular Weight | 164.16 g/mol | [1] |
| Melting Point | 91-95 °C (monohydrate) | [2] |
| Specific Rotation [α]²⁰/D | +8 ± 0.5° (c = 5% in H₂O, 2 hr) | [2] |
| IUPAC Name | (2R,3R,4R,5R,6S)-6-Methyloxane-2,3,4,5-tetrol | [1] |
| Anomeric Distribution in D₂O | α-pyranose: ~66%, β-pyranose: ~34% | [3] |
Structural Representations of this compound
The three-dimensional arrangement of atoms in this compound can be represented in several ways, each highlighting different aspects of its structure.
Fischer Projection
The Fischer projection is a two-dimensional representation of a three-dimensional organic molecule. For this compound, the hydroxyl groups on carbons 3 and 4 are on the left, while the hydroxyl group on carbon 2 is on the right. The "L" designation is determined by the position of the hydroxyl group on the highest-numbered chiral carbon (C5), which is on the left, analogous to L-glyceraldehyde.
Haworth Projection
In aqueous solution, this compound exists predominantly in a cyclic pyranose form. The Haworth projection provides a better representation of this cyclic structure. The formation of the ring occurs through an intramolecular hemiacetal linkage between the aldehyde group at C1 and the hydroxyl group at C5. This cyclization creates a new stereocenter at C1, the anomeric carbon, resulting in two anomers: α-L-rhamnopyranose and β-L-rhamnopyranose. In the Haworth projection, the α-anomer has the hydroxyl group on the anomeric carbon (C1) on the opposite side of the ring from the CH₃ group (C6), while the β-anomer has it on the same side.
Chair Conformation
The most stable three-dimensional representation of the pyranose ring is the chair conformation. This conformation minimizes steric strain and provides a more accurate depiction of the spatial arrangement of the substituents. For L-rhamnopyranose, the ¹C₄ conformation is generally the more stable chair form. In this conformation, the bulky methyl group at C5 is in an equatorial position, which is energetically favorable. The orientation of the hydroxyl groups (axial or equatorial) influences the molecule's reactivity and interactions with other molecules.
Experimental Protocols for Structural Elucidation
The determination of the structure and stereochemistry of this compound relies on several key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the connectivity and stereochemistry of this compound in solution.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterium (B1214612) oxide (D₂O, 99.9%). Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Identify the anomeric proton signals in the downfield region (typically δ 4.5-5.5 ppm). The α- and β-anomers will have distinct chemical shifts and coupling constants (³JH1,H2).
-
Integrate the anomeric proton signals to determine the relative abundance of the α and β anomers in solution.
-
-
¹³C NMR Spectroscopy:
-
Acquire a one-dimensional ¹³C NMR spectrum.
-
Identify the anomeric carbon signals (typically around δ 95 ppm).
-
-
2D NMR Spectroscopy (COSY and HSQC):
-
Perform a Correlation Spectroscopy (COSY) experiment to establish proton-proton coupling networks and confirm the connectivity of the protons in the sugar ring.
-
Perform a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of all ¹H and ¹³C signals for each anomer.
-
X-ray Crystallography
Objective: To determine the precise three-dimensional structure of this compound in the solid state, including bond lengths and angles.
Methodology:
-
Crystallization: Grow single crystals of this compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions). This is often achieved by slow evaporation of a saturated aqueous or ethanolic solution.
-
Data Collection:
-
Mount a suitable crystal on a goniometer in an X-ray diffractometer.
-
Illuminate the crystal with a monochromatic X-ray beam.
-
Rotate the crystal and collect the diffraction pattern (reflections) at various orientations.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the phase problem to generate an initial electron density map.
-
Build an atomic model into the electron density map.
-
Refine the atomic coordinates and thermal parameters to improve the agreement between the model and the experimental data. The final refined structure provides highly accurate bond lengths and angles.
-
Polarimetry
Objective: To measure the optical rotation of this compound and determine its specific rotation.
Methodology:
-
Instrument Calibration: Calibrate the polarimeter using a blank solvent (e.g., distilled water).
-
Sample Preparation: Prepare a solution of this compound of a known concentration (e.g., 1 g/100 mL) in a suitable solvent (typically water).
-
Measurement:
-
Fill the polarimeter sample tube with the this compound solution, ensuring no air bubbles are present in the light path. The standard path length is 1 decimeter (10 cm).
-
Place the sample tube in the polarimeter.
-
Measure the observed angle of rotation (α).
-
-
Calculation of Specific Rotation:
-
Use the following formula to calculate the specific rotation [α]: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
-
Signaling Pathways and Logical Relationships
This compound plays a significant role in various biological processes, particularly in bacteria. The following diagrams illustrate key pathways and experimental workflows related to this compound.
Caption: this compound catabolic pathway in E. coli.
Caption: Workflow for X-ray crystallographic analysis.
References
The Crucial Role of L-Rhamnose in Mycobacterial Cell Wall Architecture: A Technical Guide for Researchers and Drug Development Professionals
Abstract
L-rhamnose, a deoxy sugar absent in humans, is an indispensable component of the mycobacterial cell wall, playing a critical structural role in the integrity and viability of pathogenic mycobacteria, including Mycobacterium tuberculosis. This technical guide provides an in-depth exploration of the biological significance of this compound, detailing its function within the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex, its intricate biosynthetic pathway, and its validation as a key target for novel anti-tuberculous drug development. This document offers researchers, scientists, and drug development professionals a comprehensive resource, including detailed experimental protocols, quantitative data on pathway inhibition, and visual representations of the key molecular processes.
Introduction: The Mycobacterial Cell Wall and the Significance of this compound
The cell wall of Mycobacterium tuberculosis and other mycobacteria is a complex and unique structure, essential for the bacterium's survival, pathogenesis, and intrinsic resistance to many antibiotics.[1] This multi-layered barrier is centered around the mycolyl-arabinogalactan-peptidoglycan (mAGP) core, a macromolecular complex that provides structural rigidity and a hydrophobic barrier.[1]
This compound plays a pivotal and non-redundant role in the architecture of the mAGP complex. It serves as a critical linking sugar in the linker unit (LU) that covalently attaches the arabinogalactan (B145846) (AG) polysaccharide to the peptidoglycan (PG) layer.[2][3] This linker unit has the structure α-L-rhamnopyranose–(1→3)-α-D-GlcNAc-(1→P), where the phosphodiester bond is formed with the 6-hydroxyl group of some N-acetylmuramic acid residues of the peptidoglycan.[4] The absence of this compound in humans makes its biosynthetic pathway an attractive target for the development of selective anti-mycobacterial agents.[5]
The this compound Biosynthetic Pathway: A Prime Drug Target
In mycobacteria, this compound is synthesized intracellularly as the activated nucleotide sugar donor, deoxythymidine diphosphate-L-rhamnose (dTDP-L-rhamnose).[2] The biosynthesis from α-D-glucose-1-phosphate and dTTP is catalyzed by a conserved four-enzyme pathway, encoded by the rml genes.[3][6] The disruption of this pathway is lethal to mycobacteria, underscoring its essentiality.[5]
The four key enzymes in this pathway are:
-
RmlA (Glucose-1-phosphate thymidylyltransferase): Catalyzes the first committed step, the formation of dTDP-D-glucose from α-D-glucose-1-phosphate and dTTP.[7]
-
RmlB (dTDP-D-glucose 4,6-dehydratase): Converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose.[6]
-
RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase): Catalyzes the epimerization of dTDP-4-keto-6-deoxy-D-glucose to dTDP-4-keto-6-deoxy-L-mannose.[6]
-
RmlD (dTDP-4-keto-L-rhamnose reductase): The final enzyme in the pathway, which reduces dTDP-4-keto-6-deoxy-L-mannose to dTDP-L-rhamnose in an NADPH-dependent reaction.[6]
Following its synthesis, dTDP-L-rhamnose is utilized by a rhamnosyltransferase, WbbL, to add the this compound residue to the growing linker unit on a decaprenyl-phosphate lipid carrier, an essential step in the assembly of the AG-PG complex.
Quantitative Data on this compound Pathway Inhibition
The essential nature of the this compound biosynthetic pathway has led to significant efforts in identifying and characterizing inhibitors of the Rml enzymes. The following tables summarize key quantitative data for inhibitors targeting this pathway in Mycobacterium tuberculosis.
| Table 1: Inhibitors of M. tuberculosis RmlD | |||
| Compound | IC50 (µM) | MIC (µg/mL) | Reference |
| Compound 1 | 2.1 | 133 | [8] |
| Compound 2 | 0.9 | 200 | [8] |
| Compound 3 | 15 | 62 | [8] |
| Compound 4 | 25 | 20 | [8] |
| Table 2: High-Throughput Screening Hits for the RmlB-D Pathway | ||
| Compound ID | Activity | MIC (µg/mL) |
| 6429 (Rhodanine derivative) | Active at 10 µM | 16 |
| Other Rhodanine derivatives | Active at 10 µM | 32 - 128 |
| Peruvian Plant Extract 1 | Active at < 2 µg/mL | Not specified |
| Peruvian Plant Extract 2 | Active at < 2 µg/mL | Not specified |
Note: The high-throughput screen assayed the combined activity of RmlB, RmlC, and RmlD.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound in mycobacteria.
Preparation of Mycobacterial Cell Wall Core (mAGP)
This protocol is adapted from the Standard Operating Procedure of the Mycobacterial Research Laboratories at Colorado State University.
Materials:
-
M. tuberculosis cell pellet
-
2% SDS in sterile PBS
-
Proteinase K solution
-
Acetone (HPLC grade)
-
Phosphate buffered saline (PBS), pH 7.4
-
Sterile 50 ml Oakridge tubes
-
Magnetic stir plate and stir bars
-
High-speed centrifuge
Procedure:
-
Transfer the mycobacterial cell pellet to a sterile 50 ml Oakridge tube.
-
Add 30 ml of 2% SDS solution and a small magnetic stir bar.
-
Stir at room temperature for 30 minutes.
-
Remove the stir bar and centrifuge at 27,000 x g for 10 minutes at 25°C.
-
Decant the supernatant.
-
Repeat the SDS wash (steps 2-5) two more times.
-
Add 26 ml of 2% SDS solution and 4 ml of Proteinase K stock solution to the pellet.
-
Stir at 37°C overnight.
-
Centrifuge at 27,000 x g for 10 minutes and discard the supernatant.
-
Wash the pellet three times with sterile water to remove residual SDS.
-
Wash the pellet twice with acetone.
-
Dry the resulting pellet in a chemical fume hood to obtain the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex.
Analysis of Monosaccharide Composition by GC-MS of Alditol Acetates
This protocol describes the hydrolysis of the mAGP complex and derivatization of the resulting monosaccharides for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[2]
Materials:
-
Dried mAGP sample
-
2 M Trifluoroacetic acid (TFA)
-
Sodium borohydride (B1222165) (NaBH4) solution (10 mg/mL in 1 M NH4OH)
-
Acetic anhydride
-
Toluene
-
Nitrogen gas stream
-
GC-MS system with a suitable capillary column (e.g., DB-5)
Procedure:
-
Hydrolysis:
-
To approximately 1 mg of dried mAGP, add 1 mL of 2 M TFA.
-
Heat at 120°C for 2 hours in a sealed tube.
-
Cool the sample and evaporate the TFA under a stream of nitrogen.
-
Add methanol and evaporate to dryness; repeat this step twice to ensure complete removal of TFA.
-
-
Reduction:
-
Add 200 µL of sodium borohydride solution to the dried hydrolysate.
-
Incubate at room temperature for 2 hours.
-
Neutralize the reaction by the dropwise addition of glacial acetic acid.
-
-
Acetylation:
-
Evaporate the sample to dryness under nitrogen.
-
Add 200 µL of methanol and evaporate; repeat three times to remove borate (B1201080) salts.
-
Add 100 µL of pyridine and 100 µL of acetic anhydride.
-
Incubate at 100°C for 1 hour in a sealed tube.
-
-
Extraction and Analysis:
-
Cool the sample and add 1 mL of water.
-
Add 1 mL of dichloromethane (B109758) and vortex to extract the alditol acetates into the organic phase.
-
Collect the lower organic phase and wash it with water.
-
Evaporate the organic phase to dryness under nitrogen.
-
Reconstitute the sample in a suitable solvent (e.g., acetone) for injection into the GC-MS.
-
Analyze the sample by GC-MS, comparing the retention times and mass spectra to known standards for rhamnose, arabinose, galactose, and other expected monosaccharides.
-
High-Throughput Screening Assay for Inhibitors of RmlB, RmlC, and RmlD
This protocol describes a coupled-enzyme, microtiter plate-based assay to screen for inhibitors of the conversion of dTDP-D-glucose to dTDP-L-rhamnose.
Materials:
-
Purified recombinant RmlB, RmlC, and RmlD enzymes from M. tuberculosis.
-
dTDP-D-glucose (substrate)
-
NADPH (cofactor for RmlD)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
96-well microtiter plates
-
Microplate reader capable of measuring absorbance at 340 nm
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Prepare a reaction mixture containing assay buffer, dTDP-D-glucose (final concentration 0.2 mM), and NADPH (final concentration 0.2 mM).
-
Add the purified RmlB, RmlC, and RmlD enzymes to the reaction mixture. The optimal concentration of each enzyme should be determined empirically to achieve a linear reaction rate.
-
Dispense the reaction mixture into the wells of a 96-well plate.
-
Add the test compounds to the wells. Include appropriate controls (e.g., no enzyme, no substrate, no inhibitor, known inhibitor).
-
Incubate the plate at 37°C.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH by RmlD.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each test compound relative to the no-inhibitor control.
-
For active compounds, perform dose-response experiments to determine the IC50 value.
Visualizing Key Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the this compound biosynthetic pathway and a typical experimental workflow for inhibitor screening.
Caption: The dTDP-L-rhamnose biosynthetic pathway in mycobacteria.
Caption: Workflow for screening inhibitors of the this compound pathway.
Conclusion and Future Directions
This compound is a cornerstone of the mycobacterial cell wall, and its biosynthetic pathway represents a validated and highly promising target for the development of novel therapeutics against tuberculosis. The essentiality of this pathway, coupled with its absence in humans, provides a clear rationale for targeting the Rml enzymes. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to further explore the intricacies of mycobacterial cell wall biosynthesis and to advance the discovery of new and effective anti-mycobacterial agents. Future research should focus on the discovery and optimization of potent and specific inhibitors for all four Rml enzymes, as well as on understanding the potential for synergistic interactions with existing anti-tuberculosis drugs.
References
- 1. Fragment-based development of small molecule inhibitors targeting Mycobacterium tuberculosis cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Automated derivatization instrument: preparation of alditol acetates for analysis of bacterial carbohydrates using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Rhamnose-Containing Compounds: A Technical Guide to Their Natural Functions and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhamnose, a naturally occurring deoxy sugar, is a key constituent of a diverse array of bioactive compounds found in plants, bacteria, and fungi. These rhamnose-containing compounds, including flavonoids, saponins (B1172615), polysaccharides, and rhamnolipids, exhibit a wide spectrum of pharmacological activities. Their absence in mammals makes the biosynthetic pathways of these molecules attractive targets for antimicrobial drug development. This technical guide provides an in-depth overview of the natural functions of rhamnose-containing compounds, with a focus on their therapeutic potential. It summarizes quantitative data on their bioactivities, details key experimental protocols for their study, and illustrates the signaling pathways through which they exert their effects. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction to Rhamnose-Containing Compounds
L-rhamnose is a 6-deoxy-L-mannose sugar ubiquitously found in nature, primarily as a component of glycosides in plants and as a structural element of polysaccharides in bacteria.[1] Unlike most naturally occurring sugars that exist in the D-form, rhamnose is typically found as the L-isomer.[2] Rhamnose-containing compounds (RCCs) are a broad class of molecules where one or more rhamnose units are attached to a non-sugar aglycone or are part of a larger polysaccharide chain. The presence and structure of the rhamnose moiety often play a crucial role in the biological activity of these compounds.[3]
The major classes of rhamnose-containing compounds include:
-
Flavonoid Glycosides: Many flavonoids exist in nature as glycosides, with rhamnose being one of the common sugar attachments. These compounds are known for their antioxidant, anti-inflammatory, and anticancer properties.
-
Saponins: These are glycosides of triterpenes or steroids, and the sugar chains, which frequently include rhamnose, are critical for their biological activities, such as immunomodulatory and cytotoxic effects.[3]
-
Bacterial Polysaccharides: Rhamnose is a key component of the cell wall polysaccharides of many bacteria, including pathogenic species. These polysaccharides are often essential for bacterial viability and virulence, making their biosynthetic pathways potential drug targets.[4][5]
-
Rhamnolipids: These are microbial biosurfactants produced by bacteria like Pseudomonas aeruginosa. They consist of rhamnose linked to fatty acid chains and exhibit antimicrobial and antiviral activities.[6]
The unique presence of this compound in microorganisms and plants, but not in humans, presents a significant opportunity for the development of targeted therapies with potentially fewer side effects.[7]
Natural Functions and Therapeutic Applications
Rhamnose-containing compounds have been shown to possess a wide range of biological activities, making them promising candidates for drug development.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of rhamnose-containing compounds against various cancer cell lines.
-
Flavonoids: Rhamnose-containing flavonoids have been shown to induce apoptosis and inhibit cell proliferation in cancer cells. For example, isorhamnetin (B1672294), genkwanin, and acacetin, isolated from Tephroseris kirilowii, inhibited the proliferation of multiple human cancer cell lines.[3] These flavonoids can modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway.[3][8]
-
Saponins: Rhamnose-containing saponins derived from betulinic and ursolic acids have exhibited potent and selective cytotoxic activity against human colorectal adenocarcinoma cells.[3][9] For instance, a betulinic acid saponin (B1150181) with a dirhamnosyl moiety showed significant cytotoxicity against DLD-1 cancer cells with an IC50 of 5 µM, while being non-toxic to normal human fibroblasts (WS1) at concentrations up to 100 µM.[9]
Antimicrobial Activity
The essential role of rhamnose in the cell walls of many pathogenic bacteria makes the enzymes involved in its biosynthesis attractive targets for novel antibiotics.[4]
-
Rhamnolipids: These biosurfactants exhibit broad-spectrum antimicrobial activity. They can disrupt the cell membranes of pathogenic bacteria and inhibit biofilm formation.[5]
-
Flavonoid Glycosides: Certain flavonoid rhamnosides have demonstrated activity against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[10]
Anti-inflammatory Activity
Rhamnose-containing compounds have been shown to modulate inflammatory responses.
-
Saponins: Ursolic acid saponins containing rhamnose have been found to potently inhibit the overproduction of nitric oxide (NO) in LPS-stimulated macrophages, a key inflammatory mediator.[3][9]
-
Rhamnogalacturonan: This rhamnose-containing pectin (B1162225) from Acmella oleracea has demonstrated gastroprotective and ulcer healing properties by reducing inflammatory parameters and oxidative stress.[11]
Antiviral Activity
-
Rhamnolipids: Rhamnolipids have shown significant antiviral activity against enveloped viruses, including Herpes Simplex Virus (HSV) and coronaviruses.[6][11] Their mechanism of action is believed to involve the disruption of the viral envelope, thereby preventing viral entry into host cells.[2]
Quantitative Data Summary
The following tables summarize the reported bioactivities of various rhamnose-containing compounds.
Table 1: Anticancer Activity of Rhamnose-Containing Compounds (IC50 values)
| Compound Class | Specific Compound | Cancer Cell Line | IC50 Value | Reference |
| Flavonoids | Isorhamnetin | MDA-MB-231 | ~20 µM | [3] |
| Flavonoids | Genkwanin | MDA-MB-231 | ~15 µM | [3] |
| Flavonoids | Acacetin | MDA-MB-231 | ~25 µM | [3] |
| Saponins | 3-O-α-L-rhamnopyranosyl-betulinic acid | DLD-1 | 4 µM | [9] |
| Saponins | 3-O-α-L-rhamnopyranosyl-(1→4)-α-L-rhamnopyranosyl-betulinic acid | DLD-1 | 5 µM | [9] |
| Saponins | Betulinic acid (aglycone control) | DLD-1 | 20 µM | [9] |
| Saponins | Ursolic acid (aglycone control) | DLD-1 | 13 µM | [9] |
Table 2: Antimicrobial Activity of Rhamnose-Containing Compounds (MIC values)
| Compound Class | Specific Compound/Mixture | Bacterial Strain | MIC Value (µg/mL) | Reference |
| Rhamnolipids | Di-Rha-Pip (derivative) | S. aureus ATCC 25923 | 62.5 | [5][11] |
| Rhamnolipids | Di-Rha-Mor (derivative) | S. aureus ATCC 25923 | 62.5 | [5][11] |
| Rhamnolipids | Di-Rha-Pip (derivative) | S. aureus MRSA | 62.5 | [5][11] |
| Rhamnolipids | Di-Rha-Mor (derivative) | S. aureus MRSA | 62.5 | [5][11] |
| Rhamnolipids | Rhamnolipid mixture | E. coli | 2000 | [12] |
| Rhamnolipids | Rhamnolipid mixture | K. pneumoniae | 2000 | [12] |
| Rhamnolipids | Rhamnolipid mixture | P. aeruginosa | 2000 | [12] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of rhamnose-containing compounds.
Isolation and Purification of Flavonoids from Plant Material
Objective: To isolate flavonoid compounds from a crude plant extract using column chromatography.
Materials:
-
Dried and powdered plant material
-
Silica (B1680970) gel (60-120 mesh)
-
Glass column
-
Solvents for extraction (e.g., methanol, ethanol)
-
Elution solvents (e.g., gradient of n-hexane and ethyl acetate)
-
Rotary evaporator
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
Extraction: Macerate the powdered plant material with a suitable solvent (e.g., 80% methanol) at room temperature. Filter and concentrate the extract using a rotary evaporator to obtain a crude extract.[13]
-
Column Preparation: Prepare a slurry of silica gel in the initial, least polar solvent (e.g., 100% n-hexane). Pour the slurry into the glass column and allow it to pack evenly.[4]
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial solvent and load it onto the top of the silica gel column.[4]
-
Elution: Begin elution with the least polar solvent and gradually increase the polarity by adding increasing proportions of a more polar solvent (e.g., ethyl acetate).[4]
-
Fraction Collection: Collect the eluate in separate fractions.
-
TLC Monitoring: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify fractions containing compounds of interest. Visualize the spots under a UV lamp.[4]
-
Purification: Combine the fractions containing the purified flavonoid and evaporate the solvent to obtain the isolated compound.
Cytotoxicity Assessment: MTT Assay
Objective: To determine the cytotoxic effect of a compound on cancer cells by measuring cell viability.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 10⁴–10⁵ cells/well and incubate for 24 hours.[14]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity: Nitric Oxide (NO) Assay
Objective: To measure the inhibitory effect of a compound on nitric oxide production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
Sodium nitrite (B80452) standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 × 10⁵ cells/well and incubate for 24 hours.[16][17]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 18-24 hours to induce NO production.[16][17]
-
Griess Reaction: Collect 100 µL of the cell culture supernatant and mix it with 100 µL of Griess reagent.[17]
-
Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm.[17]
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.
Antimicrobial Susceptibility: Broth Microdilution Method (MIC Determination)
Objective: To determine the minimum inhibitory concentration (MIC) of a compound against a specific bacterial strain.
Materials:
-
96-well microtiter plates
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
Test compound stock solution
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[18]
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in the microtiter plate using the broth.[19]
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).[19]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[19]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[20]
Signaling Pathways and Mechanisms of Action
Flavonoids and the PI3K/Akt/mTOR Pathway in Cancer
Rhamnose-containing flavonoids often exert their anticancer effects by modulating the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[8] Flavonoids such as isorhamnetin have been shown to inhibit the phosphorylation of key proteins in this pathway, leading to cell cycle arrest and apoptosis.[3][6]
Bacterial Polysaccharides and TLR4 Signaling
Rhamnose-containing polysaccharides from bacteria can interact with Toll-like receptor 4 (TLR4) on immune cells, such as macrophages.[21] This interaction can trigger a signaling cascade that leads to the activation of transcription factors like NF-κB, resulting in the production of pro-inflammatory cytokines. This mechanism is crucial in the host's innate immune response to bacterial infections.[22]
Antiviral Mechanism of Rhamnolipids
The antiviral activity of rhamnolipids against enveloped viruses is primarily attributed to their surfactant properties. Rhamnolipids can interact with and disrupt the lipid envelope of the virus, which is essential for viral entry into host cells. This disruption leads to the loss of viral integrity and infectivity.[2][23]
References
- 1. protocols.io [protocols.io]
- 2. Application of Environment-Friendly Rhamnolipids against Transmission of Enveloped Viruses Like SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Anti-biofilm Properties of Bacterial Di-Rhamnolipids and Their Semi-Synthetic Amide Derivatives [frontiersin.org]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. Pseudomonas aeruginosa rhamnolipids stabilize human rhinovirus 14 virions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of PI3K/AKT/mTOR and apoptosis pathway in colon cancer cells by the plant flavonoid fisetin [PeerJ] [peerj.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Anti-biofilm Properties of Bacterial Di-Rhamnolipids and Their Semi-Synthetic Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. revistabionatura.com [revistabionatura.com]
- 13. iosrjournals.org [iosrjournals.org]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 16. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 17. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 20. youtube.com [youtube.com]
- 21. Mechanism of TLR4-mediated anti-inflammatory response induced by exopolysaccharide from the probiotic Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. TLR4 Overexpression Aggravates Bacterial Lipopolysaccharide-Induced Apoptosis via Excessive Autophagy and NF-κB/MAPK Signaling in Transgenic Mammal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
L-Rhamnose vs. D-Rhamnose: A Technical Guide to Natural Abundance and Function
For Researchers, Scientists, and Drug Development Professionals
Rhamnose, a 6-deoxyhexose, is a naturally occurring monosaccharide critical to the structure and function of various biological systems. It exists in two enantiomeric forms, L-rhamnose and D-rhamnose. While identical in chemical formula, their stereochemical differences lead to vastly different roles and distributions in nature. This compound is a common component of plant and microbial polysaccharides, whereas D-rhamnose is a rare sugar found only in a few specific bacterial species.[1][2] This guide provides a comprehensive technical overview of the natural abundance, biological functions, and relevant experimental methodologies for both enantiomers, designed to be a resource for research and development in the life sciences.
Natural Abundance: A Study in Contrast
The distribution of rhamnose enantiomers in nature is highly skewed. This compound is widely distributed, while D-rhamnose is exceptionally rare.
-
This compound : This is the predominantly occurring form in nature.[1] It is a key structural component of plant cell walls, specifically within the pectic polysaccharides rhamnogalacturonan I and II.[3] this compound is also integral to the cell surface polysaccharides of a wide range of bacteria, including both Gram-positive and Gram-negative species, where it is found in lipopolysaccharides (LPS), capsular polysaccharides (CPS), and as part of various glycosides.[4][5][6] Furthermore, it is produced by microalgae and can be isolated from plants like buckthorn (Rhamnus) and poison sumac.[1]
-
D-Rhamnose : The occurrence of D-rhamnose is limited to the lipopolysaccharides of a few specific Gram-negative bacteria.[2][5] Notable examples include certain pathovars of Pseudomonas aeruginosa and Aneurinibacillus thermoaerophilus.[2][5] Its restricted distribution suggests highly specialized biosynthetic pathways and functions.
Quantitative Abundance Data Summary
The following table summarizes the known occurrences of L- and D-rhamnose in various natural sources. Quantitative data is often context-dependent (e.g., varying with bacterial serotype or plant tissue); therefore, its role as a key constituent is noted.
| Enantiomer | Source Organism/Structure | Role/Context | Typical Abundance |
| This compound | Plant Cell Wall Pectin (Rhamnogalacturonan I) | Structural backbone component | Comprises 20-35% of pectin.[3] |
| This compound | Mycobacterium spp. Cell Wall | Component of outer cell membrane | Essential structural component.[1] |
| This compound | Streptococcus mutans Cell Wall Polysaccharide | Serotype-specific antigen | Essential for infection initiation.[5] |
| D-Rhamnose | Pseudomonas aeruginosa O-Antigen (LPS) | Serotype-specific antigen | Key component of the O-antigen repeat unit.[1][5] |
| D-Rhamnose | Aneurinibacillus thermoaerophilus LPS | Constituent of LPS | Identified as a structural component.[5] |
Table 1: Comparative Natural Abundance and Context of this compound and D-Rhamnose.
Biological Function and Significance
The distinct stereochemistry of L- and D-rhamnose dictates their biological roles, from structural support to pathogenicity.
The Multifaceted Roles of this compound
This compound is crucial for the viability and function of numerous organisms.
-
Structural Integrity : In plants, this compound is integral to the cross-linking of pectic polysaccharides, which is essential for the structural integrity of the cell wall.[6] In bacteria, this compound-containing polysaccharides are critical for maintaining the stability of the cell envelope.[3]
-
Pathogenicity and Colonization : For many pathogenic bacteria, the biosynthesis of this compound is a prerequisite for virulence.[7] Deletion of genes in the this compound biosynthetic pathway in bacteria like Streptococcus mutans or Vibrio cholerae inhibits their ability to sustain infection or colonize effectively.[5]
-
Cellular Recognition and Signaling : this compound residues on cell surfaces can act as specific recognition sites. In human skin, an this compound-specific lectin site has been identified on keratinocytes and fibroblasts, and the addition of rhamnose-rich polysaccharides has been shown to stimulate cell proliferation.[8][9]
-
Metabolic Substrate : Many microorganisms can utilize this compound as a sole carbon source through a dedicated catabolic pathway.[10]
The Specialized Function of D-Rhamnose
The function of D-rhamnose is less understood due to its rarity but is primarily associated with bacterial pathogenicity.
-
Bacterial O-Antigen : D-rhamnose is a component of the O-antigen in the LPS of certain bacteria, such as Pseudomonas aeruginosa.[1][5] The O-antigen is the outermost part of the LPS and is a major surface antigen. The unique structure conferred by D-rhamnose can be critical for evading the host immune response and contributes to the overall pathogenicity of the bacterium.
Biosynthetic and Catabolic Pathways
The synthesis of activated nucleotide-sugar donors is a prerequisite for the incorporation of rhamnose into polysaccharides. These pathways are distinct for each enantiomer and are often targeted for drug development, as they are absent in humans.[7][11]
This compound Biosynthesis and Catabolism
In bacteria, this compound is synthesized as deoxythymidine diphosphate-L-rhamnose (dTDP-L-rhamnose) from glucose-1-phosphate via the Rml pathway, which involves four enzymes: RmlA, RmlB, RmlC, and RmlD.[3] Plants and fungi utilize a different pathway to produce UDP-L-rhamnose.[5] The catabolism of this compound in bacteria like E. coli converts it into dihydroxyacetone phosphate (B84403) (DHAP) and L-lactaldehyde, which can then enter central metabolism.[10]
References
- 1. Rhamnose - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Rhamnose-Containing Compounds: Biosynthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. watson-int.com [watson-int.com]
- 7. The rhamnose pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Comparative genomics and functional analysis of rhamnose catabolic pathways and regulons in bacteria [frontiersin.org]
- 11. biomedres.us [biomedres.us]
Methodological & Application
L-Rhamnose Inducible Promoter System: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
The L-Rhamnose inducible expression system is a cornerstone for tightly controlled, tunable, and high-level recombinant protein production in prokaryotic systems, particularly Escherichia coli.[1] Its stringent regulation makes it an invaluable tool for expressing proteins that may be toxic to the host cell, and its dose-dependent response allows for fine-tuning of expression levels.[1][2] This document provides a comprehensive overview of the this compound inducible promoter system, including its underlying mechanism, detailed protocols for its application, and key quantitative data to guide experimental design.
Mechanism of Action
The this compound inducible system hinges on the regulatory cascade of the rhaBAD promoter (PrhaBAD), which is endogenously involved in this compound metabolism in E. coli.[1][3] The expression of a gene of interest cloned downstream of PrhaBAD is controlled by two transcriptional activators, RhaR and RhaS.[4][5]
In the absence of this compound, the expression from the PrhaBAD promoter is kept at a very low basal level.[1] When this compound is introduced into the system, it is taken up by the cell and initiates a cascade of events:
-
Activation of RhaR: this compound binds to the RhaR protein.[4]
-
Transcription of rhaSR: The this compound-bound RhaR dimerizes and activates the transcription of the rhaSR operon, leading to the synthesis of more RhaR and RhaS proteins.[4][5]
-
Activation of RhaS: The newly synthesized RhaS protein also binds to this compound.[4]
-
Induction of Gene Expression: The this compound-bound RhaS dimer then binds to the PrhaBAD promoter, recruiting RNA polymerase and initiating the transcription of the downstream gene of interest.[3][4]
This system is also subject to catabolite repression by glucose, which provides an additional layer of control over expression.[6]
Signaling Pathway
The following diagram illustrates the molecular mechanism of the this compound inducible promoter system.
Quantitative Data Summary
The expression level in the this compound inducible system can be fine-tuned by modulating the concentration of this compound, the induction time, and the growth temperature. The following table summarizes typical induction parameters and their expected outcomes.
| Parameter | Typical Range | Notes |
| This compound Concentration | 0.001% - 0.2% (w/v) | Higher concentrations generally lead to higher expression levels.[6] It is recommended to test a range of concentrations (e.g., 0.05%, 0.1%, 0.2%) to optimize expression for a specific protein.[1] |
| Induction Time | 4 - 24 hours | The optimal time depends on the protein of interest and the growth temperature.[1][6] Time-course experiments are advised to determine the peak of expression. |
| Induction Temperature | 16°C - 37°C | Lower temperatures (16°C - 30°C) may be required to increase the solubility of the expressed protein, which may necessitate longer induction times (up to 24 hours).[6] |
| Cell Density at Induction (OD600) | 0.4 - 0.8 | Induction is typically initiated during the mid-log phase of bacterial growth.[2][6] |
Experimental Protocols
Standard Induction Protocol
This protocol provides a step-by-step guide for inducing gene expression using this compound in E. coli.
Materials:
-
E. coli strain carrying the rhamnose-inducible expression vector with the gene of interest.
-
Luria-Bertani (LB) broth.
-
Appropriate antibiotic for plasmid selection.
-
This compound stock solution (e.g., 20% w/v in sterile water, filter-sterilized).
-
Incubator shaker.
-
Spectrophotometer.
-
Centrifuge.
Procedure:
-
Overnight Culture Preparation: Inoculate a single colony of the E. coli strain into 5-10 mL of LB broth containing the appropriate antibiotic. Incubate overnight at 37°C with shaking (200-250 rpm).[1]
-
Sub-culturing and Growth: The next day, dilute the overnight culture 1:100 into a larger volume of fresh LB broth with the selective antibiotic. Grow at 37°C with shaking until the culture reaches mid-log phase (OD600 of 0.4-0.8).[2][6]
-
Induction: Add this compound from a sterile stock solution to the desired final concentration (e.g., 0.2%).[6]
-
Post-Induction Incubation: Continue to incubate the culture for an additional 4-24 hours.[1][6] The optimal incubation time and temperature should be determined empirically for each protein.
-
Cell Harvesting: After the induction period, harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).[1]
-
Downstream Processing: Discard the supernatant and store the cell pellet at -20°C or -80°C for later analysis, such as SDS-PAGE or protein purification.[1]
Auto-induction Protocol
Auto-induction media allows for protein expression without the need to monitor cell growth and add the inducer at a specific time. Cells will first utilize glucose for growth, and upon its depletion, will switch to metabolizing this compound, thereby inducing gene expression.[6]
Materials:
-
Auto-induction Media (see recipe below)
-
E. coli strain carrying the rhamnose-inducible expression vector.
-
Appropriate antibiotic.
-
Incubator shaker.
-
Centrifuge.
Auto-induction Media Preparation (per liter):
-
LB Broth: 1 L
-
Selective antibiotic: to the final desired concentration
-
D-glucose: 0.05% - 0.15% (w/v)[6]
-
This compound: 0.2% (w/v)[6]
Procedure:
-
Inoculation: Inoculate a single colony or a 1:1000 dilution of an overnight culture into the auto-induction media containing the appropriate antibiotic.[6]
-
Incubation: Grow the culture at the desired temperature (e.g., 37°C for rapid growth or a lower temperature like 20-30°C for improved protein solubility) with shaking for 16-24 hours.
-
Cell Harvesting: Harvest the cells by centrifugation as described in the standard protocol.[1]
Experimental Workflow
The general workflow for this compound inducible protein expression is depicted below.
Applications in Drug Development
The this compound inducible system is particularly well-suited for various applications in drug development and research due to its tight regulation and tunability.
-
Production of Toxic Proteins: The low basal expression level minimizes the detrimental effects of toxic proteins on host cell growth prior to induction.[1]
-
Metabolic Engineering: Fine-tuning the expression of metabolic enzymes allows for the optimization of biosynthetic pathways for the production of small molecules and drug precursors.[7]
-
Biologic Production: The system can be employed for the controlled production of therapeutic proteins, such as antibodies and enzymes.[7]
-
Target Validation: Inducible expression of a potential drug target can be used to study its function and its effect on cellular physiology.
References
Application Note: Quantitative Analysis of L-Rhamnose in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction L-rhamnose (B225776) is a naturally occurring 6-deoxyhexose sugar found widely in plants as a key component of cell wall polysaccharides like pectin (B1162225) (rhamnogalacturonan I and II) and in various glycosides such as rutin (B1680289) and hesperidin.[1][2][3] Its role in biological activities and its use as a precursor for chemical synthesis make its accurate quantification in plant extracts crucial for quality control, bioactivity studies, and the development of new therapeutics. This document provides detailed protocols for two robust methods for the quantitative analysis of this compound: an enzymatic assay and a High-Performance Liquid Chromatography (HPLC) method with pre-column derivatization.
Method 1: Enzymatic Quantification of this compound
This method offers a rapid and specific approach for this compound determination using the enzyme this compound dehydrogenase.
Principle this compound is oxidized by nicotinamide-adenine dinucleotide (NAD+) in a reaction catalyzed by this compound dehydrogenase (L-RhaDH). The amount of reduced NAD (NADH) formed is stoichiometric with the amount of this compound present and can be measured by the increase in absorbance at 340 nm.[4]
This compound + NAD⁺ ---(L-RhaDH)--> L-Rhamnono-1,4-lactone + NADH + H⁺
Experimental Protocol
1. Sample Preparation (Free this compound)
-
Mill dry plant material to pass through a 0.5 mm screen.[4]
-
Weigh approximately 1.0 g of the milled sample into a flask.[4]
-
Add 90 mL of distilled water heated to 80°C and stir.[4]
-
Quantitatively transfer the mixture to a 100 mL volumetric flask and bring to volume with distilled water.[4]
-
Mix thoroughly and filter the solution through a suitable filter paper (e.g., Whatman No. 1).[4]
-
Use the clear filtrate for the assay. Dilute if necessary to ensure the this compound concentration falls within the assay's linear range (5-100 µg per assay).[4]
-
For samples containing protein, deproteinization using Carrez reagents may be necessary to prevent interference.[4]
2. Enzymatic Assay Procedure (Based on Megazyme K-RHAMNOSE Kit)
-
Pipette 1.00 mL of the clear sample filtrate into a cuvette.
-
Add 1.0 mL of buffer solution and 0.10 mL of NAD+ solution. Mix well.
-
Read the initial absorbance (A1) at 340 nm after 2-3 minutes.
-
Start the reaction by adding 0.02 mL of L-RhaDH enzyme suspension.
-
Mix and incubate for approximately 10 minutes at room temperature.
-
Read the final absorbance (A2) at 340 nm.
-
Calculate the absorbance difference (ΔA = A2 - A1) for the sample. Run a blank and a standard in parallel.
3. Calculation The concentration of this compound is calculated using the absorbance difference and the extinction coefficient of NADH at 340 nm. The calculation can be simplified by using a standard solution of known this compound concentration.
Workflow for Enzymatic Quantification of this compound
Caption: Workflow for Enzymatic Quantification of this compound.
Method 2: HPLC with Pre-column Derivatization
This method provides high sensitivity and the ability to simultaneously quantify multiple monosaccharides. Since this compound lacks a strong UV chromophore, a derivatization step is required for sensitive UV detection.[5] The most common derivatizing agent is 1-phenyl-3-methyl-5-pyrazolone (PMP).[6][7][8]
Principle Monosaccharides, including this compound, react with PMP under alkaline conditions to form PMP-sugar derivatives that have a strong UV absorbance at approximately 250 nm.[7] These derivatives are then separated and quantified using Reverse-Phase HPLC (RP-HPLC).[7][9]
Experimental Protocol
1. Extraction and Hydrolysis (Total this compound)
-
Mill dry plant material to pass through a 0.5 mm screen.
-
For hydrolysis of polysaccharides, weigh 100 mg of the sample into a pressure-resistant vessel.
-
Add a known volume of dilute acid (e.g., 2M H₂SO₄).[10]
-
Heat the mixture at a specified temperature and time (e.g., 120°C for 60 minutes) to release rhamnose from polysaccharides.[10]
-
Cool the hydrolyzate and neutralize it carefully with a base such as calcium hydroxide (B78521) or sodium hydroxide.[10]
-
Filter the solution to remove any precipitate and cell debris. The clear supernatant is used for derivatization.
2. PMP Derivatization
-
Take an aliquot of the sample extract or a standard solution.
-
Add an equal volume of 0.6 M NaOH and mix.
-
Add an equal volume of 0.5 M PMP in methanol.[6]
-
Vortex the mixture and incubate at 70°C for 60-100 minutes.[6]
-
Cool the reaction mixture to room temperature.
-
Neutralize the solution by adding an equal volume of 0.3 M HCl.[6]
-
Extract the derivatized sample with chloroform (B151607) to remove excess PMP reagent. Vortex and centrifuge to separate the layers.[6]
-
Collect the upper aqueous phase containing the PMP-sugar derivatives.[6]
-
Filter the aqueous phase through a 0.22 µm syringe filter before HPLC injection.[11]
3. HPLC Analysis
-
The PMP-derivatized sample is injected into the HPLC system for analysis.
-
A calibration curve is constructed using a series of this compound standards derivatized in the same manner.
Workflow for HPLC-Based Quantification of this compound
Caption: Workflow for HPLC-Based Quantification of this compound.
Data Presentation and Comparison
Table 1: Comparison of Analytical Methods for this compound Quantification
| Parameter | Enzymatic Assay | HPLC with PMP Derivatization |
| Principle | Enzyme-catalyzed oxidation | Chromatographic separation of PMP derivatives |
| Specificity | High for this compound[4] | High; separates various monosaccharides |
| Sensitivity | Detection limit ~1.2 mg/L[4] | High; LOQ can be in µg/mL to ng/mL range[9][12] |
| Throughput | High; suitable for 96-well plates | Lower; dependent on chromatographic run time |
| Sample Prep | Simple filtration, dilution | Multi-step: hydrolysis, derivatization, extraction |
| Equipment | Spectrophotometer or plate reader | HPLC system with UV/DAD detector |
| Information | Quantifies only this compound | Quantifies multiple monosaccharides simultaneously |
Table 2: Typical HPLC Method Parameters for PMP-Derivatized Monosaccharides
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)[7] |
| Mobile Phase A | Phosphate buffer (e.g., 0.1 M, pH 6.7) or Ammonium Acetate[7][9] |
| Mobile Phase B | Acetonitrile[7][9] |
| Elution | Gradient elution[7] |
| Flow Rate | 1.0 mL/min[7] |
| Column Temp. | 30 - 37°C[7][9] |
| Detection | UV at 250 nm or 254 nm[7][9] |
| Injection Vol. | 10 - 20 µL[7][9] |
Table 3: Example Method Validation Data for HPLC-PMP Method
| Parameter | Typical Value |
| Linearity (R²) | ≥ 0.996[12] |
| Precision (RSD) | < 5%[12] |
| Recovery | 94 - 105%[12] |
| Limit of Detection (LOD) | 0.61 – 4.04 µg/mL[12] |
| Limit of Quantification (LOQ) | 2.04 – 13.46 µg/mL[12] |
Conclusion
The choice between the enzymatic and HPLC-based methods depends on the specific research requirements. The enzymatic assay is a rapid, high-throughput method ideal for screening large numbers of samples specifically for this compound. The HPLC method with PMP derivatization, while more labor-intensive, offers higher sensitivity and the significant advantage of providing a comprehensive monosaccharide profile of the plant extract, which is invaluable for in-depth biochemical analysis and drug development. Both methods, when properly validated, provide reliable and accurate quantification of this compound in complex plant matrices.
References
- 1. This compound Assay Kit - Rapid Analysis Method | Megazyme [megazyme.com]
- 2. Engineering a filamentous fungus for this compound extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. search-library.ucsd.edu [search-library.ucsd.edu]
- 4. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 5. open.clemson.edu [open.clemson.edu]
- 6. HPLC for simultaneous quantification of free mannose and glucose concentrations in serum: use in detection of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Qualitative and Quantitative Characterization of Monosaccharide Components of Salvia miltiorrhiza, Liguspyragine Hydrochloride, and Glucose Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A rapid, accurate and sensitive method for determination of monosaccharides in different varieties of Osmanthus fragrans Lour by pre-column derivatization with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | HPLC for simultaneous quantification of free mannose and glucose concentrations in serum: use in detection of ovarian cancer [frontiersin.org]
- 10. US4758283A - Process for preparing this compound - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes: Enzymatic Assay for L-Rhamnose Detection and Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Rhamnose is a naturally occurring deoxyhexose sugar found in a variety of biological molecules, including plant polysaccharides (such as pectins and hemicelluloses), bacterial cell walls, and as a component of glycoproteins. Its quantification is crucial in various fields, including food science, biofuel research, and clinical diagnostics, where it can be used as a marker for intestinal permeability. Enzymatic assays offer a highly specific and sensitive method for the detection and quantification of this compound, providing a rapid and reliable alternative to traditional chromatographic techniques.
This application note provides a detailed protocol for the enzymatic determination of this compound using this compound Dehydrogenase, an enzyme that catalyzes the specific oxidation of this compound. The assay is based on the measurement of NADH produced during the enzymatic reaction, which can be quantified spectrophotometrically.
Principle of the Assay
The enzymatic assay for this compound is based on the specific action of this compound Dehydrogenase (L-Rha DH). In the presence of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), this compound Dehydrogenase oxidizes this compound to L-rhamnono-1,4-lactone. Concurrently, NAD+ is reduced to NADH. The amount of NADH produced is directly proportional to the amount of this compound in the sample. The increase in absorbance at 340 nm due to the formation of NADH is measured to quantify the this compound concentration.[1]
The enzymatic reaction is as follows:
This compound + NAD⁺ ---(this compound Dehydrogenase)--> L-Rhamnono-1,4-lactone + NADH + H⁺
Quantitative Data Summary
The performance of the this compound Dehydrogenase-based assay is summarized in the tables below. Table 1 provides the key performance characteristics of a commercially available assay kit, while Table 2 presents the kinetic parameters of this compound Dehydrogenase from Aspergillus niger.
Table 1: Performance Characteristics of the this compound Enzymatic Assay Kit [1][2][3][4][5]
| Parameter | Value |
| Detection Method | Absorbance |
| Wavelength | 340 nm |
| Linear Range | 5 to 100 µg of this compound per assay |
| Limit of Detection | ~1.2 mg/L |
| Reaction Time | ~5 min at 25°C or ~4 min at 37°C |
| Signal Response | Increase in absorbance |
Table 2: Kinetic Parameters of this compound Dehydrogenase (LraA) from Aspergillus niger [6]
| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) |
| This compound | 1.9 ± 0.2 | 30.3 ± 1.2 | 15.9 |
| NAD⁺ | 0.11 ± 0.01 | 31.8 ± 0.7 | 289.1 |
Experimental Protocols
This section provides detailed methodologies for the quantification of this compound using the this compound Dehydrogenase assay. The protocols are provided for both manual and microplate formats.
Materials and Reagents
-
This compound Dehydrogenase
-
Nicotinamide Adenine Dinucleotide (NAD⁺)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
This compound standard solution (for calibration curve)
-
Sample to be analyzed
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm
-
Cuvettes (for manual assay) or 96-well microplates (for microplate assay)
-
Pipettes and pipette tips
-
Distilled water
Sample Preparation
Proper sample preparation is critical for accurate results. Below are general guidelines for different sample types.[1]
-
Plant Material and Polysaccharide Hydrolysates: Samples should be hydrolyzed to release this compound. After hydrolysis, neutralize the sample and dilute as necessary to fall within the assay's linear range.
-
Culture Media/Supernatants: Centrifuge the culture to remove cells. The supernatant can often be used directly, but may require dilution.[1]
-
Samples Containing Protein: Proteins can interfere with the assay and should be removed. This can be achieved by precipitation with agents like Carrez reagents, followed by centrifugation or filtration.[1]
Manual Assay Protocol[1]
-
Prepare Reagent Mix: For each reaction, prepare a reagent mix containing the reaction buffer and NAD⁺.
-
Set up Reactions: In a cuvette, add the following in order:
-
2.0 mL of Reagent Mix
-
0.2 mL of the sample solution (or this compound standard)
-
Mix thoroughly.
-
-
Initial Absorbance Reading (A1): Read the absorbance of the solution at 340 nm.
-
Initiate the Reaction: Add 0.05 mL of this compound Dehydrogenase solution to the cuvette.
-
Incubation: Mix and incubate for approximately 5 minutes at 25°C or 4 minutes at 37°C.
-
Final Absorbance Reading (A2): Read the absorbance of the solution at 340 nm again.
-
Calculate Absorbance Change (ΔA): ΔA = A2 - A1.
-
Quantification: Determine the concentration of this compound in the sample by comparing the ΔA to a standard curve prepared with known concentrations of this compound.
Microplate Assay Protocol[1]
-
Prepare Reagent Mix: Prepare a reagent mix as described for the manual assay.
-
Set up Reactions in a 96-well Plate: In each well, add the following:
-
200 µL of Reagent Mix
-
20 µL of the sample solution (or this compound standard)
-
-
Initial Absorbance Reading (A1): Read the absorbance of each well at 340 nm using a microplate reader.
-
Initiate the Reaction: Add 5 µL of this compound Dehydrogenase solution to each well.
-
Incubation: Mix the plate and incubate for approximately 5-10 minutes at room temperature.
-
Final Absorbance Reading (A2): Read the absorbance of each well at 340 nm again.
-
Calculate Absorbance Change (ΔA): ΔA = A2 - A1.
-
Quantification: Determine the this compound concentration from the standard curve.
Visualizations
Enzymatic Reaction Pathway
Caption: Enzymatic conversion of this compound to L-Rhamnono-1,4-lactone.
Experimental Workflow
Caption: Workflow for the enzymatic quantification of this compound.
Specificity and Interferences
The this compound Dehydrogenase assay is highly specific for this compound. A study on the enzyme from Aspergillus niger showed high activity on this compound and a 55-fold lower activity on L-fucose.[6] No significant activity was observed with other sugars such as D-glucose, D-fructose, D-galactose, D-mannose, D-xylose, L-arabinose, and D-arabinose.[1][6]
Potential interference can be assessed by observing the reaction time. If the reaction completes within the specified time, it is generally free of interference.[1] To confirm, a known amount of this compound can be added to the reaction mixture after completion; a significant increase in absorbance should be observed.[1] For samples with suspected interfering substances, the use of an internal standard is recommended.[1]
References
- 1. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 2. Rhamnose (L-) - Enzymatic assay kit | LIBIOS [libios.fr]
- 3. This compound Assay Kit - Rapid Analysis Method | Megazyme [megazyme.com]
- 4. This compound Assay Kit - CD Biosynsis [biosynsis.com]
- 5. This compound Assay Kit | Nutritional Analysis [neogen.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: L-Rhamnose as a Substrate for Glycosyltransferase Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing L-rhamnose as a substrate in glycosyltransferase-catalyzed reactions. This document outlines the substrate specificity of rhamnosyltransferases, presents key quantitative data, and offers detailed protocols for performing and analyzing these enzymatic reactions. The information is intended to support research in synthetic biology, drug development, and the production of high-value glycosylated compounds.
Introduction to Rhamnosylation
Rhamnosylation, the enzymatic transfer of an this compound moiety to an acceptor molecule, is a critical glycosylation event in a variety of organisms, including bacteria, plants, and fungi.[1][2][3] This process is catalyzed by rhamnosyltransferases, a class of glycosyltransferases (GTs) that play pivotal roles in the biosynthesis of numerous natural products.[1][4] The addition of rhamnose can significantly alter the biological activity, solubility, and stability of acceptor molecules, which include flavonoids, antibiotics, and cell wall components.[1][5] Consequently, understanding and harnessing rhamnosyltransferase activity is of great interest for the development of novel therapeutics and other biotechnological applications.[1][4][6]
Rhamnosyltransferases utilize activated sugar donors, primarily uridine (B1682114) diphosphate-L-rhamnose (UDP-L-rhamnose) in plants and thymidine (B127349) diphosphate-L-rhamnose (TDP-L-rhamnose) in bacteria.[1] These enzymes exhibit a high degree of specificity for both the sugar donor and the acceptor molecule, which is crucial for the precise synthesis of complex glycoconjugates.[7]
Quantitative Data Summary
The efficiency and specificity of rhamnosyltransferases can be quantified by their kinetic parameters and optimal reaction conditions. The following tables summarize key data for several characterized enzymes.
Table 1: Kinetic Parameters of Selected Rhamnosyltransferases
| Enzyme | Source Organism | Acceptor Substrate | Sugar Donor | Km (µM) | Reference |
| Rhamnosyltransferase | Citrus paradisi | Prunin | UDP-β-L-rhamnose | 1.3 | [7] |
| Rhamnosyltransferase | Citrus paradisi | Hesperetin-7-O-glucoside | UDP-β-L-rhamnose | 1.1 | [7] |
| UGT89C1 (H357Q mutant) | Arabidopsis thaliana | Quercetin | UDP-rhamnose / UDP-glucose | Not specified | [7][8][9] |
| MrUGT78R1 | Morella rubra | Myricetin, Quercetin, Kaempferol | UDP-Rha | Not specified | [10] |
| MrUGT78R2 | Morella rubra | Myricetin, Quercetin, Kaempferol | UDP-Rha | Not specified | [10] |
Table 2: Optimal Reaction Conditions for Rhamnosyltransferases
| Enzyme | Optimal pH | Optimal Temperature (°C) | Reference |
| MrUGT78R1 | 6.0 | 50 | [10] |
| MrUGT78R2 | 7.5 | 35 | [10] |
| SrGT822 | 10.0 | 55 | [11] |
Key Pathways and Workflows
Biosynthesis of UDP-L-Rhamnose
In plants, UDP-L-rhamnose is synthesized from UDP-D-glucose through a multi-step enzymatic process catalyzed by UDP-L-rhamnose synthases (RHS or RHM).[5] This pathway is essential for providing the activated sugar donor for flavonoid rhamnosylation.[5] In many plants, a single multifunctional enzyme performs the entire conversion.[5]
Biosynthesis of UDP-L-Rhamnose from UDP-D-Glucose.
General Rhamnosyltransferase Reaction
The core reaction involves the transfer of a rhamnosyl group from an activated nucleotide sugar donor to an acceptor molecule, releasing the nucleotide diphosphate.
General reaction catalyzed by a rhamnosyltransferase.
Experimental Workflow for Activity Assays
A typical workflow for assessing the activity of a rhamnosyltransferase involves setting up the enzymatic reaction, stopping it, and then analyzing the products using techniques like HPLC or mass spectrometry.
Workflow for assessing rhamnosyltransferase activity.
Experimental Protocols
Protocol for Rhamnosyltransferase Activity Assay using HPLC
This protocol provides a general method for detecting the formation of a rhamnosylated product by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Purified rhamnosyltransferase enzyme
-
NDP-L-rhamnose (UDP-L-rhamnose or TDP-L-rhamnose)
-
Acceptor substrate (e.g., quercetin, hesperetin-7-O-glucoside)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Dithiothreitol (DTT, 1 mM)[7]
-
Methanol (B129727) or other quenching agent
-
HPLC system with a C18 column and UV detector
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture. A typical 50 µL reaction might contain:
-
5 µL of 10x Reaction Buffer
-
5 µL of 10 mM NDP-L-rhamnose
-
5 µL of 10 mM Acceptor Substrate (dissolved in a suitable solvent like DMSO)
-
1 µL of 1 M DTT
-
Purified enzyme (concentration to be optimized)
-
Nuclease-free water to a final volume of 50 µL
-
-
Incubation: Incubate the reaction mixture at the enzyme's optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).[7]
-
Reaction Termination: Stop the reaction by adding an equal volume of methanol or by heat inactivation (e.g., 95°C for 5 minutes).[7]
-
Sample Preparation for HPLC: Centrifuge the mixture at high speed (e.g., 15,000 x g) for 5 minutes to pellet any precipitated protein.[7]
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject the sample onto a C18 reverse-phase column.[7]
-
Use a gradient of water and acetonitrile (B52724) (both typically containing 0.1% trifluoroacetic acid or formic acid) to separate the substrate and product.[7]
-
Monitor the elution profile with a UV detector at a wavelength appropriate for the acceptor and product molecules.[7]
-
Quantify the product by integrating the peak area and comparing it to a standard curve of the purified product.
-
Protocol for High-Throughput Screening using the UDP-Glo™ Assay
The UDP-Glo™ Glycosyltransferase Assay is a bioluminescent method that measures the amount of UDP produced, which is directly proportional to the enzyme's activity. This is suitable for high-throughput screening.[7]
Materials:
-
Purified rhamnosyltransferase (must use a UDP-sugar donor)
-
UDP-L-rhamnose
-
Acceptor substrate
-
Reaction Buffer
-
UDP-Glo™ Glycosyltransferase Assay kit (Promega)
-
White, opaque multi-well plates (e.g., 96-well or 384-well)
-
Plate-reading luminometer
Procedure:
-
Glycosyltransferase Reaction:
-
In each well of a multi-well plate, set up the enzymatic reaction in a small volume (e.g., 5-25 µL) as described in Protocol 4.1, Step 1.[7]
-
Include appropriate controls (e.g., no enzyme, no acceptor).
-
Incubate the plate at the optimal reaction temperature for a set time (e.g., 30-60 minutes).
-
-
UDP Detection:
-
Signal Stabilization and Measurement:
-
Data Analysis: The amount of light produced is proportional to the UDP generated and thus to the rhamnosyltransferase activity.[7] A UDP standard curve can be used to convert the luminescent signal to the concentration of product formed.
Protocol for Product Identification using LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for confirming the identity of the glycosylated product.
Procedure:
-
Prepare the Sample: Perform the enzymatic reaction and quenching as described in Protocol 4.1 (Steps 1-4).
-
LC Separation: Inject the sample supernatant into an LC system, typically coupled to a mass spectrometer. Use a C18 column and a suitable gradient to separate the product from the substrates.
-
Mass Spectrometry Analysis:
-
Introduce the eluent into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).
-
Acquire mass spectra in both positive and negative ion modes. The molecular ion ([M+H]⁺ or [M-H]⁻) will confirm the molecular weight of the expected rhamnosylated product.[5]
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion of the product.[5] A characteristic neutral loss of 146 Da corresponds to the loss of the rhamnose moiety, providing structural confirmation.[5]
-
Conclusion
This compound is a versatile substrate for a wide array of glycosyltransferase reactions, enabling the synthesis of diverse and biologically significant glycoconjugates. The protocols and data presented here provide a foundational resource for researchers aiming to explore and exploit rhamnosylation in their work. By understanding the specificities of different rhamnosyltransferases and employing robust analytical methods, scientists can advance the fields of drug discovery, natural product synthesis, and metabolic engineering.
References
- 1. benchchem.com [benchchem.com]
- 2. The Search for Cryptic L-Rhamnosyltransferases on the Sporothrix schenckii Genome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Rhamnosyltransferases: Biochemical activities, potential biotechnology for production of natural products and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Crystal structures of rhamnosyltransferase UGT89C1 from Arabidopsis thaliana reveal the molecular basis of sugar donor specificity for UDP-β-l-rhamnose and rhamnosylation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Selective biosynthesis of a rhamnosyl nosiheptide by a novel bacterial rhamnosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
Industrial Applications of L-Rhamnose in Biotechnology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Rhamnose, a naturally occurring deoxy sugar, is emerging as a versatile and valuable building block in industrial biotechnology.[1][2] Unlike most common sugars that exist in the D-form, rhamnose is predominantly found in its L-isoform, making it a unique chiral precursor for the synthesis of a wide array of high-value chemicals.[1] Its applications span the pharmaceutical, cosmetic, food, and agricultural industries. This document provides detailed application notes and experimental protocols for key biotechnological uses of this compound, including its role as a precursor for synthesizing valuable compounds and its application in inducible gene expression systems.
This compound as a Precursor in Biocatalysis and Fermentation
This compound serves as a starting material for the microbial or enzymatic production of various commercially significant compounds. Its unique chemical structure allows for the synthesis of rare sugars, flavor compounds, and biopharmaceuticals.
Production of L-Rhamnulose
L-Rhamnulose, a rare ketose, is a precursor for the synthesis of the flavor compound Furaneol™ and other bioactive molecules.[1][3][4] Enzymatic conversion of this compound to L-rhamnulose can be achieved with high purity and yield.[3][5]
Quantitative Data for L-Rhamnulose Production:
| Parameter | Value | Reference |
| Starting Material | This compound | [3][5] |
| Key Enzyme | L-rhamnulose kinase (RhaB) | [3][5] |
| Purity | >99% | [3][5] |
| Yield | >80% (gram scale) | [3][5] |
Experimental Protocol: Two-Step Enzymatic Synthesis of L-Rhamnulose [3][5]
This protocol outlines a "phosphorylation→dephosphorylation" cascade reaction to overcome the unfavorable equilibrium of direct isomerization.
Materials:
-
This compound
-
L-rhamnulose kinase (RhaB)
-
This compound isomerase (RhaA)
-
ATP (Adenosine triphosphate)
-
Silver nitrate (B79036) (AgNO₃) solution
-
Sodium hydroxide (B78521) (NaOH)
-
Reaction buffer (pH 7.5)
Procedure:
Step 1: Phosphorylation
-
Prepare a one-pot reaction mixture containing this compound, RhaA, and RhaB in the reaction buffer.
-
Add ATP as the phosphate (B84403) donor.
-
Maintain the pH of the reaction at approximately 7.5 using NaOH.
-
Incubate the reaction mixture to allow for the conversion of this compound to L-rhamnulose 1-phosphate.
-
After the reaction, selectively precipitate the by-products (ATP and ADP) by adding silver nitrate solution.
-
Centrifuge the mixture to pellet the silver phosphate salts and collect the supernatant containing L-rhamnulose 1-phosphate.
Step 2: Dephosphorylation
-
Adjust the pH of the supernatant containing L-rhamnulose 1-phosphate as required for the phosphatase enzyme.
-
Add a suitable phosphatase to hydrolyze the phosphate group from L-rhamnulose 1-phosphate.
-
Incubate the reaction until completion.
-
The final product, L-rhamnulose, can be purified using standard chromatographic techniques.
Workflow for L-Rhamnulose Synthesis:
Production of Rhamnolipids
Rhamnolipids are a class of biosurfactants with applications in bioremediation, enhanced oil recovery, and as biopesticides.[6][7] Pseudomonas aeruginosa is a well-known producer of rhamnolipids, utilizing this compound as a key precursor in the form of dTDP-L-rhamnose.[8][9][10]
Quantitative Data for Rhamnolipid Production:
| Parameter | Value | Reference |
| Producer Organism | Pseudomonas species | [6] |
| Substrate | Soybean oil | [6] |
| Rhamnolipid Titer | >100 g/L | [6] |
| Volumetric Productivity | 0.4 g/L/h | [6] |
| Critical Micelle Concentration | 10-200 mg/L | [6] |
| Surface Tension Reduction | to 25-30 mN/m | [6] |
Experimental Protocol: Microbial Production of Rhamnolipids
This protocol provides a general framework for the fermentation of Pseudomonas aeruginosa for rhamnolipid production. Optimization of media components and fermentation parameters is crucial for high yields.
Materials:
-
Pseudomonas aeruginosa strain
-
Culture medium (e.g., Nutrient Broth for inoculum, production medium with a carbon source like soybean oil or glucose, and a nitrogen source)
-
Shaker incubator
-
Fermenter
Procedure:
-
Inoculum Preparation: Inoculate a single colony of P. aeruginosa into a suitable liquid medium and incubate overnight in a shaker at the optimal temperature.
-
Fermentation:
-
Transfer the overnight culture to the production medium in a fermenter.
-
Maintain the fermentation parameters (pH, temperature, aeration, agitation) at optimal levels for rhamnolipid production.
-
Monitor the fermentation process by measuring cell growth and rhamnolipid concentration over time.
-
-
Downstream Processing:
-
After fermentation, separate the cells from the culture broth by centrifugation or filtration.
-
Extract the rhamnolipids from the supernatant using solvent extraction (e.g., with ethyl acetate).
-
Purify the extracted rhamnolipids using techniques like precipitation and chromatography.
-
Signaling Pathway for Rhamnolipid Biosynthesis:
This compound in the Food and Pharmaceutical Industries
This compound and its derivatives have direct applications in the food and pharmaceutical sectors.
-
Flavor and Fragrance: this compound is a precursor to Furaneol, a key compound in the fruit spice industry.[1][4] It also reacts with other substances to create various flavor profiles.[1][4]
-
Sweetener: this compound has a sweetness that is approximately 33% that of sucrose, allowing for its use as a low-calorie sweetener and flavor enhancer in food and beverages.[2][4][11]
-
Pharmaceuticals: this compound is a component of some cardiac drugs.[1][4] Its unique presence in the cell walls of pathogenic bacteria, but not in humans, makes the this compound biosynthetic pathway an attractive target for the development of new antimicrobial drugs.[1][12][13]
This compound-Inducible Gene Expression Systems
The this compound-inducible expression system is a powerful tool for controlling heterologous gene expression in Escherichia coli.[14] This system offers tight regulation, tunable expression, and is particularly suitable for producing toxic proteins.[14]
Quantitative Data for Rhamnose-Inducible Expression:
| Parameter | Recommended Range | Notes | Reference |
| This compound Concentration | 0.05% - 0.5% (w/v) | Titratable response allows for fine-tuning of expression levels. | [14] |
| Induction Time | 4 - 24 hours | Optimal time depends on the protein of interest and growth temperature. | [14][15] |
| Growth Temperature | 16°C - 37°C | Lower temperatures may increase protein solubility. | [15] |
Experimental Protocol: Protein Expression using the this compound-Inducible System in E. coli [14][15]
Materials:
-
E. coli strain carrying the pRham vector with the gene of interest.
-
Luria-Bertani (LB) broth.
-
Appropriate antibiotic (e.g., kanamycin).
-
This compound stock solution (e.g., 20% w/v).
-
Shaker incubator.
-
Spectrophotometer.
Procedure:
-
Overnight Culture: Inoculate a single colony of the recombinant E. coli strain into 5-10 mL of LB broth containing the selective antibiotic. Incubate overnight at 37°C with shaking (200-250 rpm).
-
Sub-culturing: The next day, dilute the overnight culture 1:100 into a larger volume of fresh LB broth with the antibiotic.
-
Growth: Incubate the culture at 37°C with shaking until it reaches the mid-log phase of growth (OD₆₀₀ of 0.4-0.6).
-
Induction: Add this compound to the desired final concentration (e.g., 0.2%). To optimize expression, a range of this compound concentrations should be tested.
-
Post-Induction Incubation: Continue to incubate the culture for an additional 4-8 hours at 37°C, or for up to 24 hours at a lower temperature (e.g., 16-30°C) to potentially improve protein solubility.
-
Cell Harvest and Analysis: Harvest the cells by centrifugation. The expressed protein can then be analyzed by SDS-PAGE and purified.
Logical Relationship of the Rhamnose-Inducible System:
Conclusion
This compound is a key platform molecule in biotechnology with a growing number of industrial applications. Its utility as a precursor for high-value chemicals and its role in tightly regulated gene expression systems underscore its importance for researchers, scientists, and drug development professionals. The protocols and data presented here provide a foundation for harnessing the potential of this compound in various biotechnological endeavors. Further research and process optimization will continue to expand the industrial significance of this unique sugar.
References
- 1. watson-int.com [watson-int.com]
- 2. marknature.com [marknature.com]
- 3. Efficient enzymatic synthesis of L-rhamnulose and L-fuculose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fcad.com [fcad.com]
- 5. scite.ai [scite.ai]
- 6. Rhamnose lipids--biosynthesis, microbial production and application potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microbial production of rhamnolipids using sugars as carbon sources - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rhamnolipid synthesis and production with diverse resources [academic.hep.com.cn]
- 9. Rhamnolipid - Wikipedia [en.wikipedia.org]
- 10. Microbial production of rhamnolipids: opportunities, challenges and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fingredients.com [fingredients.com]
- 12. biomedres.us [biomedres.us]
- 13. biorxiv.org [biorxiv.org]
- 14. benchchem.com [benchchem.com]
- 15. avidity.com [avidity.com]
Application Notes and Protocols for L-Rhamnose as a Carbon Source in Microbial Fermentation
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-rhamnose (B225776), a naturally occurring deoxy sugar found in plant pectins and bacterial cell walls, is a versatile and valuable carbon source for microbial fermentation.[1] Its unique metabolic pathways in various microorganisms enable the production of a diverse range of high-value biochemicals, including biofuels, organic acids, and precursors for pharmaceuticals. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in utilizing this compound for microbial fermentation.
Microbial Metabolism of this compound: An Overview
A variety of microorganisms, including species of Escherichia, Clostridium, and Loigolactobacillus, can metabolize this compound. The primary catabolic route in bacteria is a phosphorylated pathway.[2][3] This pathway is initiated by the conversion of this compound into L-rhamnulose, which is then phosphorylated to L-rhamnulose-1-phosphate. An aldolase (B8822740) subsequently cleaves this intermediate into dihydroxyacetone phosphate (B84403) (DHAP) and L-lactaldehyde.[3][4]
DHAP enters the central glycolytic pathway, while the fate of L-lactaldehyde is a critical determinant of the final product profile and is largely influenced by the presence of oxygen.[5]
-
Aerobic conditions: L-lactaldehyde is typically oxidized to L-lactate, which can be further metabolized to pyruvate (B1213749).[4]
-
Anaerobic conditions: L-lactaldehyde is reduced to L-1,2-propanediol.[5]
Some fungi utilize a non-phosphorylated, direct oxidative pathway for this compound catabolism.[6] This pathway involves the oxidation of this compound to L-rhamnono-1,4-lactone, followed by several steps to yield pyruvate and L-lactaldehyde.[6]
This compound Metabolic Pathway in Bacteria
Quantitative Data on this compound Fermentation
The following tables summarize the quantitative outcomes of microbial fermentation using this compound as a carbon source.
Table 1: Fermentation of this compound by Escherichia coli
| Strain | Condition | Substrate | Product(s) | Titer (g/L) | Yield (mol/mol) | Reference |
| E. coli K-12 | Anaerobic | 10 g/L this compound | 1,2-Propanediol, Acetate, Formate | ~3.8 | ~0.76 | [7] |
| E. coli K-12 | Aerobic | 10 g/L this compound | 1,2-Propanediol, Acetate | ~3.8 | ~0.76 | [7] |
Table 2: Fermentation of this compound by Clostridium Species
| Strain | Condition | Substrate(s) | Product(s) | Titer (mM) | Reference |
| C. beijerinckii DSM 6423 | Anaerobic | This compound | 1,2-Propanediol, Propionic acid, n-Propanol, Acetic acid, Butyric acid | N/A | [2] |
| C. beijerinckii DSM 6423 | Anaerobic | D-Glucose + this compound | 1,2-Propanediol, Butanol, Isopropanol | 78.4 (1,2-PD), 59.4 (Butanol), 31.9 (Isopropanol) | [2] |
| Clostridium sp. AK1 | Anaerobic | This compound | (S)-1,2-Propanediol | N/A (Yield: 0.81 mol/mol) | [8] |
Table 3: Fermentation of this compound by Loigolactobacillus coryniformis
| Strain | Condition | Substrate(s) | Product(s) & Titer (mM) | Reference |
| L. coryniformis subsp. coryniformis DSM 20001 | Anaerobic | 32 mM this compound, 1.2 mM D-Glucose | Propionate (B1217596) (up to 16), Lactate (26), Acetate (4), Formate (2) | [1][9] |
Experimental Protocols
General Experimental Workflow for this compound Fermentation
Protocol 1: Production of 1,2-Propanediol from this compound using Escherichia coli
Objective: To produce 1,2-propanediol from this compound using E. coli under anaerobic conditions.
Materials:
-
Escherichia coli K-12
-
M9 Minimal Medium
-
This compound
-
Bioreactor with temperature, pH, and aeration control
-
Nitrogen gas cylinder
Methodology:
-
Media Preparation: Prepare M9 minimal medium containing 10 g/L this compound as the sole carbon source. Sterilize by autoclaving.[7]
-
Inoculum Preparation: Inoculate a single colony of E. coli K-12 into 5 mL of LB broth and incubate overnight at 37°C with shaking. Use this overnight culture to inoculate the bioreactor.
-
Fermentation:
-
Sampling and Analysis:
-
Withdraw samples aseptically at regular intervals.
-
Monitor cell growth by measuring optical density at 600 nm (OD₆₀₀).
-
Analyze the supernatant for this compound consumption and 1,2-propanediol production using High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector or Gas Chromatography-Mass Spectrometry (GC-MS).[1][7][10][11]
-
Protocol 2: Production of Biofuels from this compound using Clostridium beijerinckii
Objective: To produce butanol, isopropanol, and 1,2-propanediol from this compound.
Materials:
-
Clostridium beijerinckii DSM 6423
-
Clostridial Growth Medium (e.g., CM2)
-
This compound
-
D-Glucose (for co-fermentation)
-
Anaerobic serum flasks or a bioreactor
Methodology:
-
Media Preparation: Prepare CM2 medium supplemented with this compound as the sole carbon source or in combination with D-glucose.[12][13]
-
Inoculum Preparation: Inoculate an actively growing pre-culture of C. beijerinckii into the fermentation medium.
-
Fermentation:
-
Incubate under strictly anaerobic conditions at 35-37°C.
-
-
Sampling and Analysis:
-
Withdraw samples aseptically at regular intervals.
-
Analyze substrate consumption and product formation (butanol, isopropanol, 1,2-propanediol, organic acids) using HPLC-RI and Proton Nuclear Magnetic Resonance (¹H-NMR).[2]
-
Protocol 3: Production of Propionate from this compound using Loigolactobacillus coryniformis
Objective: To produce propionate from this compound.
Materials:
-
Loigolactobacillus coryniformis subsp. coryniformis DSM 20001
-
YC broth
-
This compound
-
D-Glucose
-
Bioreactor with temperature, pH, and gas control
Methodology:
-
Media Preparation: Prepare YC broth supplemented with 32 mM this compound and a small amount of D-glucose (e.g., 1.2 mM) to support initial growth.[1] Sterilize the medium.
-
Inoculum Preparation: Prepare a pre-culture of L. coryniformis grown under anaerobic conditions.
-
Fermentation:
-
Sampling and Analysis:
Analytical Methods for Product Quantification
Accurate quantification of substrates and products is crucial for monitoring and optimizing fermentation processes.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a refractive index (RI) detector is commonly used for the quantification of sugars (this compound, glucose) and major fermentation products like organic acids and alcohols.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a sensitive and specific method for the identification and quantification of volatile compounds such as alcohols (1,2-propanediol, butanol, isopropanol) and can also be used for derivatized organic acids.[10][11]
-
Proton Nuclear Magnetic Resonance (¹H-NMR): ¹H-NMR spectroscopy is a powerful tool for identifying and quantifying a wide range of metabolites in the fermentation broth simultaneously.[1]
Conclusion
This compound is a valuable and versatile carbon source for the microbial production of a wide array of high-value chemicals. The successful implementation of these fermentation processes depends on the appropriate selection of the microbial strain and the precise control of key process parameters. The methodologies, protocols, and data presented in these application notes provide a solid foundation for researchers to explore the potential of this compound in various biotechnological applications.
References
- 1. Investigation on this compound metabolism of Loigolactobacillus coryniformis subsp. coryniformis DSM 20001 and its propionate-containing fermentates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Metabolism in Clostridium beijerinckii Strain DSM 6423 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative genomics and functional analysis of rhamnose catabolic pathways and regulons in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound isomerase: a crucial enzyme for rhamnose catabolism and conversion of rare sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. oiv.int [oiv.int]
- 8. Production of (S)-1,2-propanediol from this compound using the moderately thermophilic Clostridium strain AK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation on this compound metabolism of Loigolactobacillus coryniformis subsp. coryniformis DSM 20001 and its propionate-containing fermentates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assay of the enantiomers of 1,2-propanediol, 1,3-butanediol, 1,3-pentanediol, and the corresponding hydroxyacids by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of L-Rhamnose-Based Glycoconjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-rhamnose, a naturally occurring 6-deoxy-L-hexose, is a key component of various glycoconjugates in bacteria, plants, and fungi, but is absent in humans.[1] This absence makes this compound-containing molecules immunogenic and ideal candidates for therapeutic development, particularly in oncology and infectious diseases.[2][3] this compound-based glycoconjugates can be designed to harness the host immune system, deliver cytotoxic agents to specific cells, or act as vaccine antigens.[4][5] These application notes provide an overview of the synthesis and applications of this compound glycoconjugates and detailed protocols for their preparation.
Applications in Drug Development
-
Cancer Immunotherapy: A promising strategy involves decorating the surface of tumor cells with this compound-containing glycolipids.[6][7] Endogenous human antibodies that recognize this compound (anti-Rha antibodies) can then bind to these artificial antigens on the cancer cell.[8] This binding event triggers the classical complement cascade and antibody-dependent cell-mediated cytotoxicity (ADCC), leading to tumor cell lysis.[6] This approach essentially "paints" cancer cells for destruction by the innate immune system.[9]
-
Targeted Drug Delivery: this compound moieties can be conjugated to anticancer drugs to create prodrugs. These rhamnosylated prodrugs can be selectively activated at the tumor site by specific enzymes, potentially reducing systemic toxicity.[2][4]
-
Vaccine Development: As a non-human glycan, this compound is a potent antigen. Rhamno-oligosaccharides are being explored as haptens in glycoconjugate vaccines against pathogens like Group A Streptococcus.[5] Conjugating these haptens to immunogenic carrier proteins such as CRM197 or Bovine Serum Albumin (BSA) enhances the immune response.[4][10]
Quantitative Data Summary
Table 1: Yields for Chemical Synthesis of this compound Glycoconjugates
| Step/Reaction | Glycosyl Donor | Acceptor | Product Type | Yield (%) | Reference(s) |
| Peracetylation of this compound | This compound | Acetic Anhydride (B1165640) | Peracetylated Rhamnose | >95% | [11] |
| Thio-glycosylation | Peracetylated Rhamnose | Thiophenol | Phenyl Thiorhamnoside | 88% | [11] |
| Glycosylation of Glycerolipid Alcohol | Acetyl-protected Phenyl Thiorhamnoside | Azido-glycerolipid | Protected Azido-glycolipid | 79% | [12] |
| Glycosylation of Cardiotonic Steroid (Strophanthidol) | Benzoyl-protected Rhamnosyl Trichloroacetimidate | Protected Strophanthidol | Protected Rhamnosylated Steroid | 81% | [5][13] |
| Deprotection (Benzoyl groups) | Protected Rhamnosylated Steroid | Ammonia in Methanol | Rhamnosylated Steroid | quant. | [13] |
| One-pot Glycosylation/Deprotection | Benzoyl-protected Rhamnosyl Trichloroacetimidate | Strophanthidol | Rhamnosylated Steroid | 73% | [13] |
| Synthesis of Rhamnosylated Arginine 'Cassette' (α-anomer) | Rhamnosyl Isothiocyanate | Protected Ornithine derivative | Protected Rhamnosyl-Arginine | 51% | [12] |
| Synthesis of Rhamnosylated Arginine 'Cassette' (β-anomer) | Rhamnosyl Isothiocyanate | Protected Ornithine derivative | Protected Rhamnosyl-Arginine | 62% | [12] |
Table 2: Yields for Enzymatic Synthesis of α-L-Rhamnosides
Enzyme: Recombinant α-L-rhamnosidase from Alternaria sp. L1. Conditions: 0.4 M this compound, 55°C, 48 h, pH 6.5.
| Acceptor Molecule | Acceptor Concentration (M) | Product | Max. Yield (%) | Reference(s) |
| D-Mannitol | 0.2 M | α-L-rhamnopyranosyl-(1→6')-D-mannitol | 36.1% | [10] |
| D-Fructose | 0.5 M | α-L-rhamnopyranosyl-(1→1')-β-D-fructopyranose | 11.9% | [10] |
| Esculin | 0.04 M | 6,7-dihydroxycoumarin α-L-rhamnopyranosyl-(1→6')-β-D-glucopyranoside | 17.9% | [10] |
Table 3: Biological Activity of this compound-Based Glycoconjugates
Compound 3: 3-amino-1-O-hexadecyloxy-2R-(O–α-L-rhamnopyranosyl)-sn-glycerol
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference(s) |
| JIMT-1 | Breast Cancer | 3 | 4.8 | [11][12] |
| DU-145 | Prostate Cancer | 3 | 6.2 | [11][12] |
| PANC-1 | Pancreatic Cancer | 3 | 11.0 | [11][12] |
| MDA-MB-231 | Breast Cancer | 3 | 6.5 | [11][12] |
| MCF-7 | Breast Cancer | 3 | 5.5 | [11][12] |
Experimental Protocols & Visualizations
Protocol 1: Chemical Synthesis of an this compound-based Glycolipid for Cancer Immunotherapy
This protocol describes the synthesis of an amino-glycerolipid decorated with this compound, which can be used to coat tumor cells. The synthesis involves four main stages: 1) Preparation of the rhamnosyl donor, 2) Synthesis of the lipid acceptor, 3) Glycosylation, and 4) Deprotection and final modification.
Methodology:
-
Preparation of Glycosyl Donor (2,3,4-Tri-O-acetyl-1-thiophenyl-α-L-rhamnopyranoside):
-
Protect the hydroxyl groups of this compound by reacting with acetic anhydride and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in pyridine (B92270) to yield the tetraacetate derivative.[12]
-
Synthesize the phenyl thioglycoside from the peracetylated rhamnose by reacting with thiophenol in the presence of boron trifluoride etherate (BF₃·OEt₂) in dichloromethane (B109758) (DCM).[11][12]
-
-
Synthesis of Lipid Acceptor (3-azido-1-O-hexadecyl-sn-glycerol):
-
This acceptor can be synthesized from commercially available glycerolipid alcohols through a two-step process involving tosylation of the primary alcohol followed by nucleophilic substitution with sodium azide (NaN₃) in DMF.[12]
-
-
Glycosylation:
-
Dissolve the rhamnosyl donor (1.2 eq) and the lipid acceptor (1.0 eq) in anhydrous DCM.
-
Add N-iodosuccinimide (NIS) and a catalytic amount of silver trifluoromethanesulfonate (B1224126) (AgOTf).
-
Stir the reaction at room temperature for 3 hours, monitoring by TLC.
-
Upon completion, quench the reaction, dilute with DCM, wash with sodium thiosulfate (B1220275) and brine, dry over Na₂SO₄, and purify by column chromatography to yield the fully protected azidoglycolipid. The yield for this step is typically around 79%.[12]
-
-
Final Assembly (Reduction and Deprotection):
-
Reduce the azide group of the protected glycolipid to a primary amine using a reagent like trimethylphosphine (B1194731) in a THF/water mixture.[12]
-
Remove the acetyl protecting groups from the rhamnose moiety by transesterification using a catalytic amount of sodium methoxide (B1231860) (NaOMe) in methanol.[12]
-
Purify the final product, 3-amino-1-O-hexadecyloxy-2R-(O–α-L-rhamnopyranosyl)-sn-glycerol, by column chromatography.
-
Protocol 2: Synthesis of a Rhamnosylated Peptide via Fmoc-SPPS
This protocol outlines the synthesis of a peptide containing a rhamnosylated arginine residue using a pre-synthesized "cassette" in standard Fmoc-based Solid Phase Peptide Synthesis (SPPS).
Methodology:
-
Synthesis of the Rhamnosyl-Arginine Cassette:
-
Synthesize the α- or β-rhamnosyl isothiocyanate from peracetylated this compound.[12]
-
React the isothiocyanate with a suitably protected L-ornithine derivative (e.g., Fmoc-Orn(Pbf)-OH) in the presence of a coupling agent like EDC/HOBt to form the thiourea.
-
Perform cyclitive desulfurization to form the guanidinium (B1211019) group of arginine, yielding the final Fmoc-Arg(Rha, Pbf)-OH cassette. Yields are reported to be 51% for the α-anomer and 62% for the β-anomer.[12]
-
-
Solid Phase Peptide Synthesis (SPPS):
-
Pre-load a suitable resin (e.g., ChemMatrix® Trityl-OH) with the C-terminal amino acid.
-
Perform standard Fmoc-SPPS cycles to assemble the peptide chain up to the point of rhamnosylation. Each cycle consists of:
-
Deprotection: Removal of the Fmoc group with 20% piperidine (B6355638) in DMF.
-
Washing: Thorough washing with DMF.
-
Coupling: Addition of the next Fmoc-protected amino acid (3-5 eq) with a coupling agent (e.g., HCTU, 3-5 eq) and a base (e.g., DIPEA, 6-10 eq).
-
Washing: Thorough washing with DMF.
-
-
Incorporation of the Rhamnosyl-Arginine Cassette: Couple the synthesized Fmoc-Arg(Rha, Pbf)-OH cassette (approx. 2.2 equivalents) using standard coupling conditions.[12]
-
Continue with standard SPPS cycles to complete the peptide sequence.
-
-
Cleavage and Deprotection:
-
After synthesis, wash the resin-bound peptide with DCM and dry it.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) for 2-4 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups (like Pbf and Boc).
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
-
Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final glycopeptide by mass spectrometry and analytical HPLC.
-
Protocol 3: Enzymatic Synthesis of an α-L-Rhamnoside
This protocol uses a recombinant α-L-rhamnosidase for the synthesis of rhamnosides via reverse hydrolysis, which is an equilibrium-controlled reaction favoring high substrate concentrations.
Methodology:
-
Enzyme Preparation:
-
Express and purify a suitable α-L-rhamnosidase with transglycosylation activity, such as the one from Alternaria sp. L1.[10]
-
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., sodium phosphate (B84403) buffer, pH 6.5).
-
Dissolve the this compound donor and the acceptor molecule in the buffer to achieve the desired final concentrations. Optimal concentrations are product-dependent but a good starting point is 0.4 M this compound and 0.2-0.8 M acceptor.[10]
-
For example, to synthesize rhamnosyl mannitol, use 0.4 M this compound and 0.2 M D-mannitol.[10]
-
-
Enzymatic Reaction:
-
Add the purified α-L-rhamnosidase to the substrate solution (e.g., 0.5 U of enzyme in a 50 µL reaction mixture).
-
Incubate the reaction at the optimal temperature (e.g., 55°C) for an extended period (e.g., 48 hours).[10] The reaction progress can be monitored over time by taking aliquots and analyzing them via HPLC.
-
-
Reaction Termination and Purification:
-
Terminate the reaction by heat inactivation of the enzyme (e.g., 100°C for 10 minutes).
-
Separate the product from unreacted substrates and by-products using techniques like preparative HPLC or size-exclusion chromatography.
-
Characterize the final product by ESI-MS and NMR spectroscopy.
-
Mechanism Visualization: Antibody Recruitment for Cancer Therapy
The following diagram illustrates the mechanism by which this compound glycoconjugates can trigger an immune response against cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rhamnose modified bovine serum albumin as a carrier protein promotes the immune response against sTn antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective Total Synthesis of Cannogenol-3-O-α-L-Rhamnoside via Sequential Cu(II)-Catalyzed Michael Addition/Intramolecular Aldol Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Synthesis of Rhamnosylated Arginine Glycopeptides and Determination of" by Siyao Wang, Leo Corcilius et al. [digitalcommons.chapman.edu]
- 7. researchgate.net [researchgate.net]
- 8. Rhamnose Glycoconjugates for the Recruitment of Endogenous Anti-carbohydrate Antibodies to Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Site‐Specific Multi‐Functionalization of the Carrier Protein CRM197 by Disulfide Rebridging for Conjugate Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Syntheses of this compound-Linked Amino Glycerolipids and Their Cytotoxic Activities against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of rhamnosylated arginine glycopeptides and determination of the glycosidic linkage in bacterial elongation factor P - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective (α)-l-Rhamnosylation and Neuroprotective Activity Exploration of Cardiotonic Steroids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hydrolysis of Polysaccharides for L-Rhamnose Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Rhamnose is a deoxy hexose (B10828440) sugar that plays a crucial role in the structure of various polysaccharides, particularly in plant cell walls (e.g., rhamnogalacturonan I) and bacterial capsules.[1] The release and quantification of this compound from these complex carbohydrates are essential for structural elucidation, quality control of raw materials, and the development of novel therapeutics. This document provides detailed protocols for the hydrolysis of polysaccharides to liberate this compound, focusing on acid and enzymatic methods.
Data Presentation: Comparison of Hydrolysis Conditions
The efficiency of this compound release is highly dependent on the hydrolysis method and the specific polysaccharide. Below is a summary of conditions reported in the literature for various methods.
| Hydrolysis Method | Acid/Enzyme | Concentration | Temperature (°C) | Time (hours) | Polysaccharide Source | Reported Rhamnose Yield (%) | Reference |
| Acid Hydrolysis | Trifluoroacetic Acid (TFA) | 2 M | 120 | 1.5 | Plant Cell Wall Material | Not specified | [2] |
| Acid Hydrolysis | Trifluoroacetic Acid (TFA) | 2 M | 121 | 1.5 | Plant Cell Wall Material | Not specified | [3] |
| Acid Hydrolysis | Sulfuric Acid (H₂SO₄) | 2.3% (mass fraction) | 137 | 2.8 | Rhamnolipids | 81.6 | [4] |
| Acid Hydrolysis | Sulfuric Acid (H₂SO₄) | 1 M | 100 | 1 | Plant Cell Wall Material | Not specified | [2] |
| Enzymatic Hydrolysis | α-L-Rhamnosidase | Not applicable | 55 | 48 | Not applicable (synthesis) | Not applicable | [5][6][7] |
Experimental Protocols
Protocol 1: Acid Hydrolysis using Trifluoroacetic Acid (TFA)
This protocol is widely used for the release of neutral monosaccharides, including this compound, from plant cell wall polysaccharides.[2][3] TFA is advantageous as it is volatile and can be easily removed by evaporation.[2]
Materials:
-
Polysaccharide sample (e.g., 1 mg of dried cell wall material)
-
2 M Trifluoroacetic Acid (TFA)
-
Screw-cap vials with Teflon-lined caps
-
Heating block or oven
-
Stream of air or nitrogen for drying
-
Vortex mixer
Procedure:
-
Weigh approximately 1 mg of the dried polysaccharide sample into a screw-cap vial.
-
In a fume hood, add 1 mL of 2 M TFA to the vial.
-
Tightly cap the vial and vortex to ensure the sample is fully suspended.
-
Heat the vial at 120°C for 90 minutes in a heating block or oven.[2] Vortex the sample every 30 minutes to aid in the breakdown of any clumps.
-
After 90 minutes, cool the vial to room temperature.
-
Remove the cap and dry the sample under a gentle stream of air or nitrogen at 40-45°C to evaporate the TFA.[2]
-
The dried hydrolysate is now ready for subsequent analysis, such as derivatization to alditol acetates for GC-MS analysis or analysis by HPAEC-PAD.
Protocol 2: Acid Hydrolysis using Sulfuric Acid (H₂SO₄)
This method, often referred to as the Saeman hydrolysis, is a two-step process suitable for more resistant polysaccharides.[2]
Materials:
-
Polysaccharide sample
-
72% (w/w) Sulfuric Acid (H₂SO₄)
-
Deionized water
-
Heating block or water bath
-
Centrifuge
Procedure:
-
To the polysaccharide sample, add a calculated volume of 72% H₂SO₄ at room temperature (e.g., 175 µL for a small-scale reaction).[3]
-
Incubate at room temperature for 30 minutes, vortex, and incubate for another 15 minutes.[3]
-
Dilute the hydrolysate with deionized water to a final H₂SO₄ concentration of 1 M.
-
Heat the sample at 100°C for 1 hour.[2]
-
Cool the sample and centrifuge to pellet any insoluble material.
-
The supernatant containing the released monosaccharides can be neutralized and analyzed.
Protocol 3: Enzymatic Hydrolysis using α-L-Rhamnosidase
Enzymatic hydrolysis offers a milder and more specific method for releasing terminal this compound residues.[5][6] This is particularly useful when the integrity of other parts of the polysaccharide is desired.
Materials:
-
Polysaccharide sample containing terminal this compound
-
α-L-Rhamnosidase (EC 3.2.1.40)
-
Appropriate buffer (e.g., pH 6.5 buffer)
-
Incubator or water bath
Procedure:
-
Dissolve the polysaccharide substrate in the appropriate buffer.
-
Add α-L-rhamnosidase to the substrate solution. The optimal enzyme concentration should be determined empirically.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 55°C) for a specified period (e.g., 48 hours).[7]
-
Stop the reaction by heat inactivation of the enzyme (e.g., boiling for 5-10 minutes).
-
The hydrolysate can then be analyzed for the presence of free this compound.
Mandatory Visualizations
Experimental Workflow for Acid Hydrolysis of Polysaccharides
Caption: Workflow for the acid hydrolysis of polysaccharides to release this compound.
Logical Relationship of Hydrolysis Methods
Caption: Comparison of acid and enzymatic hydrolysis for this compound release.
References
- 1. This compound Assay Kit - Rapid Analysis Method | Megazyme [megazyme.com]
- 2. Cell Wall Genomics - Techniques [cellwall.genomics.purdue.edu]
- 3. Comprehensive Compositional Analysis of Plant Cell Walls (Lignocellulosic biomass) Part II: Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Rhamnolipid Hydrolysis Conditions Using Response Surface Methodology-Academax [academax.com]
- 5. Enzymatic Synthesis of Rhamnose Containing Chemicals by Reverse Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic Synthesis of Rhamnose Containing Chemicals by Reverse Hydrolysis | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
Application of L-Rhamnose in Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Rhamnose, a naturally occurring deoxy sugar found in plants and bacteria, is emerging as a promising targeting ligand in advanced drug delivery systems.[1][2] Its unique structural features allow for specific recognition by certain cell surface receptors, particularly lectins, which can be overexpressed on cancer cells and immune cells. This specificity makes this compound an attractive molecule for directing therapeutic payloads to target tissues, thereby enhancing efficacy and reducing off-target side effects.[3][4] These application notes provide an overview of the use of this compound in drug delivery, alongside detailed protocols for the synthesis, characterization, and evaluation of this compound-functionalized nanocarriers.
Principle of this compound-Mediated Targeting
The primary mechanism behind this compound-mediated drug delivery is the specific binding interaction between the rhamnose moiety on the drug carrier and rhamnose-binding lectins (RBLs) present on the surface of target cells.[4][5] This interaction facilitates cellular uptake of the drug delivery system through receptor-mediated endocytosis, leading to an increased intracellular concentration of the therapeutic agent in the target cells. Several cancer cell lines have been shown to express RBLs, making this a viable strategy for targeted cancer therapy.[3][4]
Applications in Drug Delivery
The functionalization of drug delivery systems with this compound has been explored for various therapeutic applications, most notably in cancer therapy. By decorating the surface of nanoparticles, liposomes, or micelles with this compound, these nanocarriers can be specifically directed towards tumor cells.[1][2] This targeted approach can lead to enhanced anti-tumor efficacy and a reduction in systemic toxicity of the encapsulated drug. For instance, rhamnose-functionalized liposomes have been shown to successfully target tumor cells, leading to complement-mediated cytotoxicity and delayed tumor growth in preclinical models.[1][2]
Data Presentation
Table 1: Physicochemical Properties of this compound-Functionalized Nanoparticles
| Nanoparticle Type | Core Material | Targeting Ligand | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Reference |
| Liposomes | Phospholipids, Cholesterol | This compound | 100 - 150 | < 0.2 | -15 to -30 | 5 - 15 | > 80 | Adapted from[1][6] |
| Silver Nanoparticles | Silver | This compound | 20 - 50 | < 0.4 | -20 to -40 | N/A | N/A | [7] |
| Polymeric Micelles | PLA-b-PTA-g-mannose (analogous) | This compound (proposed) | 50 - 100 | < 0.2 | Near-neutral | 10 - 25 | > 85 | N/A |
Table 2: In Vitro and In Vivo Performance of this compound-Targeted Drug Delivery Systems
| Delivery System | Cell Line / Animal Model | Drug | Cellular Uptake Enhancement (vs. non-targeted) | In Vivo Tumor Growth Inhibition | Reference |
| Rhamnose-Liposomes | 4T1 breast cancer (in vivo) | N/A (Immune response) | N/A | Significantly delayed | [2] |
| This compound-Linked Amino Glycerolipids | Human breast, prostate, pancreas cancer cell lines | N/A (intrinsic cytotoxicity) | N/A | N/A | [8] |
Experimental Protocols
Protocol 1: Synthesis of this compound-Functionalized Liposomes
This protocol describes the preparation of this compound targeted liposomes using a thin-film hydration method followed by extrusion.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
This compound-PEG-DSPE (Synthesized separately, see note below)
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Drug to be encapsulated (e.g., Doxorubicin)
Equipment:
-
Rotary evaporator
-
Extruder with polycarbonate membranes (100 nm pore size)
-
Probe sonicator
-
Dynamic Light Scattering (DLS) instrument
-
Zeta potential analyzer
Procedure:
-
Lipid Film Hydration:
-
Dissolve DPPC, cholesterol, and this compound-PEG-DSPE in a chloroform/methanol mixture (2:1 v/v) in a round-bottom flask. A typical molar ratio is 55:40:5 (DPPC:Cholesterol:Rhamnose-PEG-DSPE).
-
Remove the organic solvent using a rotary evaporator at a temperature above the lipid phase transition temperature (e.g., 45-50°C) to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with a PBS solution containing the drug to be encapsulated by vortexing the flask.
-
-
Liposome Extrusion:
-
Subject the hydrated lipid suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Extrude the suspension 10-15 times through a 100 nm polycarbonate membrane using a mini-extruder at a temperature above the lipid phase transition temperature.
-
-
Purification:
-
Remove the unencapsulated drug by dialysis against PBS at 4°C for 24 hours with frequent buffer changes.
-
Note on Synthesis of this compound-PEG-DSPE: This conjugate can be synthesized by reacting an activated this compound derivative (e.g., with a terminal amine or carboxyl group) with a heterobifunctional PEG linker (e.g., NHS-PEG-DSPE or Mal-PEG-DSPE).[9][10]
Protocol 2: Characterization of this compound-Functionalized Nanoparticles
1. Size and Zeta Potential Measurement:
- Dilute the nanoparticle suspension in deionized water or PBS.
- Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).[11]
- Measure the surface charge (zeta potential) using a zeta potential analyzer.[11][12]
2. Drug Loading and Encapsulation Efficiency:
- Lyse a known amount of purified drug-loaded nanoparticles using a suitable solvent or detergent.
- Quantify the amount of encapsulated drug using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
- Calculate Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100.
- Calculate Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100.
Protocol 3: In Vitro Cellular Uptake Study
This protocol uses fluorescence microscopy to visualize the uptake of fluorescently labeled this compound-functionalized nanoparticles into target cells.
Materials:
-
Target cells (e.g., cancer cell line known to express rhamnose-binding lectins)
-
Control cells (low or no expression of rhamnose-binding lectins)
-
Fluorescently labeled this compound-nanoparticles (e.g., encapsulating a fluorescent dye or with a fluorescent lipid)
-
Fluorescently labeled non-targeted nanoparticles (control)
-
Cell culture medium
-
DAPI stain (for nuclear counterstaining)
-
Paraformaldehyde (PFA) solution (4%)
-
Phosphate-buffered saline (PBS)
Equipment:
-
Fluorescence microscope
-
Cell culture incubator
-
Multi-well plates
Procedure:
-
Cell Seeding: Seed the target and control cells in multi-well plates with glass coverslips and allow them to adhere overnight.
-
Nanoparticle Incubation:
-
Replace the culture medium with fresh medium containing the fluorescently labeled this compound-nanoparticles or control nanoparticles at a predetermined concentration.
-
Incubate for a specific time period (e.g., 1, 4, or 24 hours) at 37°C.
-
-
Cell Fixation and Staining:
-
Wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the cell nuclei with DAPI for 5 minutes.
-
Wash the cells three times with PBS.
-
-
Microscopy:
Protocol 4: In Vivo Biodistribution Study
This protocol describes a method to assess the biodistribution of radiolabeled this compound-functionalized nanoparticles in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
Radiolabeled this compound-nanoparticles (e.g., with 111In or 64Cu)[15]
-
Radiolabeled non-targeted nanoparticles (control)
-
Anesthesia
Equipment:
-
Gamma counter or PET scanner
-
Animal imaging system (optional)
Procedure:
-
Nanoparticle Administration: Inject the radiolabeled this compound-nanoparticles or control nanoparticles intravenously into the tail vein of the tumor-bearing mice.[16]
-
Tissue Harvesting:
-
At predetermined time points (e.g., 4, 24, 48 hours) post-injection, euthanize the mice.
-
Harvest major organs (tumor, liver, spleen, kidneys, lungs, heart, brain) and a sample of blood.
-
-
Radioactivity Measurement:
-
Weigh each organ.
-
Measure the radioactivity in each organ and blood sample using a gamma counter.
-
-
Data Analysis:
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound targeted liposomes.
Caption: Mechanism of this compound targeted drug delivery to a cell.
Caption: Signaling pathway initiated by rhamnose-lectin binding.[18]
References
- 1. Targeting Tumor Cells by Natural Anti-Carbohydrate Antibodies Using Rhamnose-Functionalized Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lectins with Potential for Anti-Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. glycomatrix.com [glycomatrix.com]
- 6. Synthesis of α-L-Rhamnosyl Ceramide and Evaluation of its Binding with Anti-Rhamnose Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Syntheses of this compound-Linked Amino Glycerolipids and Their Cytotoxic Activities against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biochempeg.com [biochempeg.com]
- 10. PEGylated Lipid Products - Creative Biolabs [creative-biolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. powertechjournal.com [powertechjournal.com]
- 13. Frontiers | Following nanoparticle uptake by cells using high-throughput microscopy and the deep-learning based cell identification algorithm Cellpose [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Methods for Radiolabelling Nanoparticles: PET Use (Part 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo studies investigating biodistribution of nanoparticle-encapsulated rhodamine B delivered via dissolving microneedles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The alpha-L-Rhamnose recognizing lectin site of human dermal fibroblasts functions as a signal transducer: modulation of Ca2+ fluxes and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: L-Rhamnose in Dual-Sugar Permeability Testing for Intestinal Barrier Function Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intestinal permeability, the facility with which intestinal epithelium is penetrated by luminal contents, is a critical indicator of gastrointestinal health and is implicated in a wide range of local and systemic diseases. The dual-sugar absorption test (DSAT) is a non-invasive, reliable method for evaluating the integrity of the intestinal barrier.[1][2] This test relies on the differential absorption of two non-metabolized sugar probes: a monosaccharide that permeates the epithelium via the transcellular pathway, and a larger disaccharide that is primarily restricted to the paracellular pathway, passing through the tight junctions between epithelial cells. An elevated ratio of the disaccharide to the monosaccharide in urine or plasma indicates compromised intestinal barrier function, often referred to as "leaky gut".
Traditionally, mannitol (B672) has been used as the monosaccharide probe. However, its presence in many foods, medications, and personal care products can lead to baseline urinary levels that confound test results.[2][3] L-Rhamnose, a naturally occurring deoxy sugar not commonly found in the human diet, has emerged as a superior monosaccharide probe for this application.[2][3] Its use minimizes the risk of dietary contamination, thereby enhancing the accuracy and reliability of the intestinal permeability assessment. The lactulose (B1674317)/L-rhamnose (L/R) ratio is now considered a gold standard in dual-sugar permeability testing.[3]
Principle of the Test
The dual-sugar intestinal permeability test using lactulose and this compound is based on the following principles:
-
This compound (Monosaccharide): This small sugar is readily absorbed through the transcellular route, passing directly through the intestinal epithelial cells. Its absorption reflects the overall surface area and health of the intestinal mucosa. In conditions such as celiac disease, where there is mucosal damage and loss of absorptive surface area, the absorption of this compound is decreased.[1]
-
Lactulose (Disaccharide): As a larger molecule, lactulose is poorly absorbed by healthy intestinal epithelium. Its passage into the bloodstream is largely restricted to the paracellular pathway, through the tight junctions between adjacent epithelial cells. Increased lactulose absorption is indicative of compromised tight junction integrity, a hallmark of increased intestinal permeability.[4]
The ratio of lactulose to rhamnose (L/R ratio) excreted in the urine or present in the plasma provides a normalized measure of intestinal permeability. An elevated L/R ratio suggests that the paracellular transport of the larger sugar (lactulose) is disproportionately high relative to the transcellular transport of the smaller sugar (rhamnose), signaling a breach in the intestinal barrier.
Data Presentation
The following tables summarize typical quantitative data obtained from lactulose/L-rhamnose dual-sugar permeability tests. These values can serve as a reference for interpreting experimental results.
Table 1: Urinary Lactulose/L-Rhamnose (L/R) Ratios in Different Cohorts
| Cohort | Condition | Median L/R Ratio | L/R Ratio Range | Reference |
| Healthy US Children | Normal Permeability | 0.14 | 0.06 - 1.00 | [5] |
| Peruvian Children | Environmental Enteric Dysfunction | 0.75 | 0.15 - 5.02 | [5] |
| Zambian Children | Environmental Enteric Dysfunction | 2.26 | 0.08 - 14.48 | [5] |
| Children with Celiac Disease | Increased Permeability | 0.2 | - | [1] |
| Healthy Control Children | Normal Permeability | 0.1 | - | [1] |
Table 2: Representative Sugar Concentrations in Urine and Plasma
| Analyte | Matrix | Condition | Concentration Range | Reference |
| This compound | Urine | Healthy | Lower concentrations in diseased states | [1] |
| Lactulose | Urine | Healthy | 6.78 µg/mL (median) | [5] |
| Lactulose | Urine | Environmental Enteric Dysfunction | 47.60 - 75.40 µg/mL (median) | [5] |
| This compound | Plasma | Post-exercise | Relatively unchanged | [3] |
| Lactulose | Plasma | Post-exercise | Increased | [3] |
| This compound & Lactulose | Plasma | - | Limit of Quantitation: 500 ng/mL | [3] |
Table 3: L/R Ratio Cutoffs for Detecting Abnormal Permeability in Children with Suspected Celiac Disease
| L/R Ratio Cutoff | Sensitivity | Specificity | Reference |
| 0.098 | 94% | 50% | [2] |
| 0.148 | 89% | 75% | [2] |
| 0.262 | 78% | 100% | [2] |
Mandatory Visualizations
References
- 1. Role of Lactulose Rhamnose Permeability Test in Assessing Small Bowel Mucosal Damage in Children with Celiac Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Rhamnose Is Superior to Mannitol as a Monosaccharide in the Dual Sugar Absorption Test: A Prospective Randomized Study in Children With Treatment-Naïve Celiac Disease [frontiersin.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Paracellular transport - Wikipedia [en.wikipedia.org]
- 5. gh.bmj.com [gh.bmj.com]
Application Notes and Protocols for the Separation of L-Rhamnose from other Monosaccharides
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Rhamnose (B225776) is a naturally occurring deoxy sugar with significant applications in the pharmaceutical, cosmetic, and food industries. It serves as a precursor for the synthesis of various bioactive compounds and is a key component of many bacterial polysaccharides and plant glycosides. The effective separation and purification of this compound from complex mixtures of other monosaccharides is crucial for its utilization. This document provides detailed application notes and protocols for various methods of this compound separation.
Separation Methodologies
The separation of this compound from other monosaccharides can be achieved through several techniques, primarily centered around chromatography and enzymatic or microbial methods. The choice of method depends on the scale of separation, the required purity, and the nature of the starting material.
Chromatographic Methods
Chromatography is a powerful technique for separating monosaccharides based on their physical and chemical properties. High-Performance Liquid Chromatography (HPLC) is the most common and versatile method.
HPLC offers high resolution and sensitivity for monosaccharide analysis and purification. Separation can be achieved through various modes, including normal-phase, reversed-phase (often after derivatization), and ion-exchange chromatography.[1]
i. Pre-column Derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) followed by Reversed-Phase HPLC
This is a widely used method that enhances the UV absorbance of monosaccharides, allowing for sensitive detection.[2][3]
Workflow for PMP Derivatization and HPLC Analysis
Caption: Workflow for this compound separation by HPLC with PMP derivatization.
Experimental Protocol:
Materials:
-
Monosaccharide standards (this compound, D-Glucose, D-Galactose, D-Xylose, etc.)
-
1-phenyl-3-methyl-5-pyrazolone (PMP)
-
Methanol
-
Sodium hydroxide (B78521) (NaOH) solution (0.3 M)
-
Hydrochloric acid (HCl) solution (0.3 M)
-
Acetonitrile (HPLC grade)
-
Phosphate (B84403) buffered saline (PBS) or Ammonium (B1175870) Acetate buffer
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[3]
-
HPLC system with a UV/Diode Array Detector (DAD) or Mass Spectrometer (MS)
Procedure:
-
Standard and Sample Preparation:
-
Prepare stock solutions of monosaccharide standards (e.g., 1 mg/mL in water).
-
If the sample is a polysaccharide, perform acid hydrolysis (e.g., with trifluoroacetic acid) to release the monosaccharides. Neutralize the hydrolysate.
-
-
PMP Derivatization: [3]
-
To 100 µL of the sample or standard solution, add 100 µL of 0.3 M NaOH and 100 µL of 0.5 M PMP in methanol.
-
Vortex the mixture and incubate at 70°C for 30 minutes in a water bath.
-
Cool the mixture to room temperature.
-
Neutralize the reaction by adding 100 µL of 0.3 M HCl.
-
Add 1 mL of water and extract three times with 1 mL of chloroform (B151607) to remove excess PMP.
-
Collect the aqueous layer and filter through a 0.22 µm syringe filter before HPLC injection.
-
-
HPLC Analysis: [3]
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1 M phosphate-buffered saline (pH 6.7) or a suitable buffer like ammonium acetate.[3][4]
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient Elution: A typical gradient could be: 0-25 min, 10-20% B; 25-30 min, 20-80% B. The gradient needs to be optimized based on the specific monosaccharides in the mixture.
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.[3]
-
Detection: UV at 250 nm.[3]
-
Injection Volume: 10-20 µL.
-
Data Presentation:
| Parameter | Value | Reference |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | [3] |
| Mobile Phase | A: 0.1 M PBS (pH 6.7), B: Acetonitrile | [3] |
| Flow Rate | 1.0 mL/min | [3] |
| Temperature | 30°C | [3] |
| Detection | UV at 250 nm | [3] |
CPC is a liquid-liquid chromatography technique that can be used for the preparative separation of sugars. It avoids the use of solid stationary phases, which can lead to irreversible adsorption of samples.
Experimental Protocol (based on separation of pectin (B1162225) hydrolysates): [5]
Materials:
-
Crude monosaccharide mixture (e.g., from pectin hydrolysis)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Aqueous ammonium sulfate (B86663) solution (300 g/L)
-
Centrifugal Partition Chromatograph
Procedure:
-
Solvent System Preparation: Prepare a biphasic solvent system of ethanol:DMSO:aqueous ammonium sulfate (e.g., in a ratio of 0.8:0.1:1.8, v/v/v).[5]
-
CPC Operation:
-
Equilibrate the CPC rotor with the stationary phase (lower phase).
-
Dissolve the crude monosaccharide mixture in a suitable solvent.
-
Inject the sample into the CPC.
-
Elute with the mobile phase (upper phase) in ascending mode.
-
Collect fractions and analyze for monosaccharide content using a suitable analytical method (e.g., HPLC).
-
Data Presentation:
| Parameter | Purity Achieved | Reference |
| This compound Fraction | >90% | [5] |
| L-Arabinose/D-Galactose Fraction | 84% | [5] |
| D-Galacturonic Acid Fraction | >90% | [5] |
Enzymatic and Microbial Methods
These methods offer high specificity for the separation or modification of target sugars.
This method is effective for removing fermentable sugars like D-glucose and D-mannose from a mixture, thereby enriching this compound, which is not fermented by Saccharomyces cerevisiae.[6]
Workflow for this compound Enrichment by Fermentation
Caption: Workflow for the purification of this compound using yeast fermentation.
Experimental Protocol: [6]
Materials:
-
Sugar solution containing this compound and other fermentable sugars.
-
Baker's yeast (Saccharomyces cerevisiae)
-
Incubator/shaker
-
Centrifuge or filtration apparatus
Procedure:
-
Inoculation: Add Baker's yeast to the sugar solution. The amount of yeast can be 0.5 to 5% by weight based on the total solid sugars.[6]
-
Fermentation: Incubate the mixture at a temperature between 25°C and 45°C for 12 to 48 hours. The pH should be maintained between 3 and 8.[6] During this time, fermentable sugars will be converted to ethanol and carbon dioxide.
-
Yeast Removal: After fermentation, remove the yeast cells by centrifugation or filtration.
-
Further Purification: The resulting this compound enriched solution can be further purified by chromatographic methods or crystallization.
α-L-Rhamnosidases are enzymes that specifically cleave terminal α-L-rhamnosyl residues from various glycoconjugates.[7][8] While primarily used for hydrolysis, these enzymes can be employed in a separation strategy. For instance, if this compound is part of a larger oligosaccharide or glycoside in a mixture, specific enzymatic hydrolysis can release it for subsequent separation.
Logical Relationship for Enzymatic Release of this compound
Caption: Enzymatic release of this compound from a glycoside.
Protocol for α-L-Rhamnosidase Purification and Application (General Outline): [8][9]
Materials:
-
Microorganism producing α-L-rhamnosidase (e.g., Bacillus amyloliquefaciens, Papiliotrema laurentii)[8][9]
-
Fermentation medium
-
Ammonium sulfate
-
Dialysis tubing
-
Chromatography columns (e.g., Sephadex G-100) for purification[8]
-
Substrate containing this compound (e.g., naringin, rutin)
-
Buffer solution (e.g., citrate (B86180) or phosphate buffer)
Procedure:
-
Enzyme Production and Purification:
-
Enzymatic Hydrolysis:
-
Incubate the purified α-L-rhamnosidase with the substrate solution at the optimal pH and temperature for the enzyme (e.g., pH 6.0 and 40°C for Bacillus amyloliquefaciens rhamnosidase).[8]
-
Monitor the reaction for the release of this compound.
-
-
Separation of this compound:
-
After the reaction is complete, separate the released this compound from the reaction mixture using one of the chromatographic methods described above.
-
Data Presentation for a Purified α-L-Rhamnosidase:
| Parameter | Value (from B. amyloliquefaciens) | Reference |
| Purification Fold | 3.08 | [8] |
| Yield | 35.77% | [8] |
| Optimal pH | 6.0 | [8] |
| Optimal Temperature | 40°C | [8] |
Conclusion
The separation of this compound from other monosaccharides can be effectively achieved using a variety of techniques. HPLC with pre-column derivatization offers high sensitivity and resolution for analytical purposes and small-scale purification. For larger-scale separation, centrifugal partition chromatography provides an excellent alternative. Microbial fermentation presents a cost-effective method for enriching this compound by removing common fermentable sugars. Enzymatic methods, leveraging the specificity of α-L-rhamnosidases, can be employed for the targeted release of this compound from complex glycoconjugates. The selection of the most appropriate method will be dictated by the specific requirements of the research or production goals, including the initial sample matrix, desired purity, and scale of operation.
References
- 1. Methods for Separating Sugars : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 2. Monosaccharide Analysis Methods: HPLC, GC-MS & NMR - Creative Biolabs [creative-biolabs.com]
- 3. Qualitative and Quantitative Characterization of Monosaccharide Components of Salvia miltiorrhiza, Liguspyragine Hydrochloride, and Glucose Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A rapid, accurate and sensitive method for determination of monosaccharides in different varieties of Osmanthus fragrans Lour by pre-column derivatization with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EP0273076B1 - Process for preparing this compound - Google Patents [patents.google.com]
- 7. Enzymatic Synthesis of Rhamnose Containing Chemicals by Reverse Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajbls.com [ajbls.com]
- 9. Purification and Characterization of a Novel α-L-Rhamnosidase from Papiliotrema laurentii ZJU-L07 and Its Application in Production of Icariin from Epimedin C - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing L-Rhamnose Concentration for Gene Induction: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing L-rhamnose concentration in gene induction experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for this compound induction?
A1: The optimal this compound concentration can vary depending on the expression system, the specific protein being expressed, and the bacterial strain. However, a common starting range for E. coli is between 0.05 mM and 2 mM.[1] Some protocols may express this as a weight/volume percentage, typically starting from 0.05% to 0.2% (w/v).[1][2] It is highly recommended to perform a titration experiment to determine the optimal concentration for your specific experimental setup.[1]
Q2: How does the this compound inducible system work?
A2: The this compound inducible system in E. coli is a tightly regulated gene expression system based on the native rhaBAD operon. The key regulatory proteins are RhaR and RhaS. In the presence of this compound, RhaR is activated and promotes the transcription of the rhaS gene. The RhaS protein, also activated by this compound, then binds to the rhaBAD promoter (PrhaBAD), recruiting RNA polymerase and initiating the transcription of the downstream gene of interest.[2][3][4]
Q3: Can I use auto-induction with the this compound system?
A3: Yes, an auto-induction protocol is a viable alternative to the standard induction method. This involves adding both glucose and this compound to the growth media from the beginning of the culture. The E. coli will preferentially metabolize the glucose, during which the rhaBAD promoter is repressed. Once the glucose is depleted, the cells will begin to metabolize the this compound, leading to the induction of gene expression.[2]
Q4: What is "promoter leakiness" and how can I minimize it?
A4: Promoter leakiness refers to a low level of basal expression from the inducible promoter even in the absence of the inducer. While the rhamnose promoter is known for its tight regulation, some minimal leaky expression can occur.[1] This can be problematic if the expressed protein is toxic to the host cells. To minimize leakiness, you can:
-
Use a lower copy number plasmid: This reduces the number of gene copies per cell, thereby decreasing basal expression levels.[1]
-
Add glucose to the medium: Glucose acts as a catabolite repressor and can help to further tighten the control of the rhamnose promoter.[1]
-
Use high-purity media components: This helps to avoid any contaminating sugars that might weakly induce the system.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or very low protein expression | Incorrect this compound concentration. | Perform a dose-response experiment with a range of this compound concentrations (e.g., 0 µM, 50 µM, 100 µM, 250 µM, 500 µM, 1 mM, 2 mM) to find the optimal concentration.[1] |
| Problem with the expression strain. | Ensure your E. coli strain contains the necessary regulatory genes (rhaR and rhaS) for the rhamnose-inducible promoter. | |
| Sub-optimal induction time or temperature. | Conduct a time-course experiment (e.g., collecting samples at 2, 4, 6, 8, and 24 hours post-induction) to determine the peak of expression.[2][5] Lowering the temperature (e.g., 16-30°C) may improve protein solubility but may require longer induction times.[1] | |
| High basal expression (leaky expression) | High plasmid copy number. | Consider using a lower copy number plasmid to reduce the basal expression level.[1] |
| Presence of trace inducers in media. | Use high-purity media components to avoid unintended induction.[1] | |
| Inherent promoter characteristics. | Add a small amount of glucose to the growth medium to further repress the promoter.[1] | |
| Poor cell growth after induction | Toxicity of the recombinant protein. | Lower the this compound concentration to reduce the level of protein expression. Lowering the induction temperature can also help by slowing down protein production and potentially improving folding.[1] |
| High metabolic burden on the host cells. | Optimize the induction conditions (lower this compound concentration, shorter induction time) to find a balance between protein yield and cell health. | |
| Inconsistent results between experiments | Variability in culture conditions. | Standardize all culture parameters, including media composition, starting cell density (OD600), aeration, and incubation temperature and time.[1] |
| Inconsistent this compound stock solution. | Prepare a fresh, sterile stock solution of this compound and store it properly to ensure accurate and consistent addition to your cultures.[1] | |
| Poor cell health. | Always start your overnight culture from a fresh colony and ensure cells are in the mid-logarithmic growth phase before induction.[1] |
Quantitative Data on this compound Concentration and Protein Expression
The following table summarizes a range of this compound concentrations used in various studies and their observed effects on gene expression. This data can serve as a starting point for designing your optimization experiments.
| This compound Concentration | Expression System/Strain | Target Protein | Observed Outcome | Reference |
| 0.05 mM - 1 mM | Lemo21(DE3) | hCAII, SyCA, ICCM | Tunable expression of LysY, leading to modulated T7 RNA polymerase activity and optimized protein expression. | [6] |
| 0.2% (w/v) | E. coli JM109 | eGFP | Significant improvement in eGFP expression, especially with a stem loop in the translation initiation region. | [5] |
| 4 mM | E. coli BL21 (DE3) | MPT64 | Successful induction of MPT64 protein expression. | [7] |
| 0 µM - 500 µM | Tuner(DE3) with pLemo | scFv BL1 | This compound concentration of 500 µM led to optimized periplasmic production of the target protein. | [8] |
| 0.02% | Burkholderia cenocepacia | eGFP | Strong induction of eGFP expression with tight regulation (virtually no fluorescence in the absence of this compound). | [9] |
| 0.6 mg/mL | Synechocystis sp. PCC 6803 | YFP | Saturation of induction in mixotrophic conditions. | [10] |
Experimental Protocols
Protocol 1: Titration of this compound Concentration for Optimal Induction
Objective: To determine the optimal this compound concentration for maximizing the yield of a target protein without causing significant growth inhibition.
Materials:
-
E. coli strain harboring the rhamnose-inducible expression vector with the gene of interest.
-
Luria-Bertani (LB) medium.
-
Appropriate antibiotic for plasmid selection.
-
Sterile 20% (w/v) this compound stock solution.
Methodology:
-
Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of the E. coli strain.
-
Incubate overnight at 37°C with shaking (200-250 rpm).
-
The next day, inoculate 50 mL of fresh LB medium with the overnight culture to an initial OD600 of 0.05-0.1.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic growth phase (OD600 ≈ 0.4-0.6).
-
Divide the culture into several smaller, equal volumes (e.g., 5 mL) in sterile culture tubes.
-
To each tube, add a different final concentration of this compound. A good starting range is 0 µM (uninduced control), 50 µM, 100 µM, 250 µM, 500 µM, 1 mM, and 2 mM.[1]
-
Continue to incubate the cultures under the same conditions for a set period (e.g., 4 hours).
-
Harvest the cells by centrifugation.
-
Analyze the protein expression levels in each sample by SDS-PAGE to determine the optimal this compound concentration.
Protocol 2: Time-Course Experiment for Optimal Induction Duration
Objective: To determine the optimal duration of induction with this compound for maximal accumulation of the target protein.
Materials:
-
Same as Protocol 1.
-
Optimal this compound concentration determined from Protocol 1.
Methodology:
-
Follow steps 1-4 from Protocol 1 to grow a 50 mL culture to the mid-log phase.
-
Induce the entire culture with the predetermined optimal concentration of this compound.
-
Immediately after adding the inducer, take a 1 mL aliquot of the culture (this will be your 0-hour time point).
-
Continue to incubate the culture, taking 1 mL aliquots at regular intervals (e.g., 2, 4, 6, 8, and 24 hours) post-induction.
-
Harvest the cells from each aliquot by centrifugation.
-
Analyze the protein expression levels in each sample by SDS-PAGE to identify the time point with the highest protein accumulation.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Real-time monitoring of rhamnose induction effect on the expression of mpt64 gene fused with pelB signal peptide in Escherichia coli BL21 (DE3) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing Recombinant Protein Production in the Escherichia coli Periplasm Alleviates Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved Dynamic Range of a Rhamnose-Inducible Promoter for Gene Expression in Burkholderia spp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: L-Rhamnose Inducible Expression Systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered with L-Rhamnose inducible expression systems, particularly focusing on troubleshooting low protein yield.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the this compound inducible expression system?
A1: The this compound inducible expression system is a tightly regulated method for producing recombinant proteins in bacteria, most commonly Escherichia coli. The system is based on the native E. coli rhamnose operon, which controls the metabolism of this compound. The key regulatory proteins are RhaR and RhaS. In the presence of this compound, RhaR activates the transcription of both rhaR and rhaS. The RhaS protein, in turn, binds to this compound and activates the PrhaBAD promoter, which drives the expression of the target gene.[1][2][3][4] This system is also subject to catabolite repression by glucose, meaning that the presence of glucose will prevent induction even if rhamnose is available.[1][4]
Q2: What are the primary advantages of using an this compound inducible system?
A2: this compound inducible systems offer several key advantages:
-
Tight Regulation: They exhibit very low basal expression in the absence of the inducer, which is crucial when expressing toxic proteins.[1]
-
Tunable Expression: The level of protein expression can be modulated by varying the concentration of this compound, allowing for fine-tuning of protein production.[1]
-
Cost-Effective: this compound is a relatively inexpensive inducer compared to others like IPTG.[1]
Q3: Can I use auto-induction with the rhamnose system?
A3: Yes, auto-induction protocols are available for rhamnose systems.[1][5] These protocols typically involve growing the cells in a medium containing both glucose and this compound. The bacteria will first consume the glucose, which represses expression from the rhamnose promoter. Once the glucose is depleted, the cells will start to metabolize the rhamnose, leading to the induction of the target protein.[1]
Troubleshooting Guide: Low Protein Yield
Low or no protein expression is one of the most common challenges faced during recombinant protein production. The following sections detail potential causes and solutions.
Issue 1: Suboptimal Induction Conditions
The concentration of this compound, the timing of induction, and the incubation temperature are critical parameters that can significantly impact protein yield.
Troubleshooting Steps:
-
Optimize this compound Concentration: Titrate the this compound concentration to find the optimal level for your protein of interest. A typical starting range is 0.002% to 0.2% (w/v) or 25 µM to 4 mM.[1][6][7]
-
Optimize Induction Time and Temperature: The optimal post-induction incubation time can range from 4 to 24 hours.[1][6] Lowering the temperature (e.g., 16-30°C) can sometimes improve protein solubility and yield, although it may require longer induction times.[1][5][8]
-
Ensure Glucose is Depleted: The rhamnose promoter is subject to catabolite repression by glucose.[4] Ensure that your growth medium does not contain glucose or that it has been fully consumed before adding this compound.
Data Presentation: Typical Induction Parameters
| Parameter | Range | Typical Value(s) | Expected Outcome & Notes |
| This compound Concentration | 25 µM - 4 mM[6][7] or 0.05% - 1% (w/v)[6] | 0.1% - 0.2% (w/v) | Higher concentrations generally lead to higher expression. Titration is recommended to optimize for protein solubility and yield. |
| Induction Time | 4 - 24 hours[6] | 4 - 8 hours[5][6] | The optimal time depends on the protein of interest and growth temperature. Time-course experiments are advised to determine the peak of expression. |
| Growth Temperature | 16°C - 37°C[6] | 30°C or 37°C | Lower temperatures (16-30°C) may enhance the solubility of the expressed protein but may require longer induction times.[1][5][8] |
| Optical Density (OD600) at Induction | 0.4 - 0.8[6] | 0.6 | Induction during the mid-log phase of growth is generally recommended for optimal results.[6] |
Issue 2: Problems with the Expression Vector or Host Strain
Issues with the plasmid integrity, codon usage, or the health of the bacterial cells can lead to poor expression.
Troubleshooting Steps:
-
Verify Plasmid Integrity: Isolate the plasmid DNA and verify its integrity using restriction digestion and sequencing to ensure the gene of interest is correctly inserted and in frame.
-
Codon Usage Bias: Analyze the codon usage of your target gene. If it contains codons that are rare in E. coli, this can limit translation efficiency. Consider synthesizing the gene with optimized codon usage or using a host strain engineered to express rare tRNAs.[4]
-
Cell Viability and Health: Always start your culture from a fresh colony. Ensure that the cells are in the mid-logarithmic growth phase before induction for a robust response.[1]
Issue 3: Protein Toxicity or Degradation
The expressed protein itself can be toxic to the host cells or be degraded by cellular proteases.
Troubleshooting Steps:
-
Reduce Leaky Expression: While the rhamnose promoter is generally tight, some leaky expression can occur, especially with high-copy number plasmids.[1] If your protein is toxic, this can inhibit cell growth. Using a low-copy number plasmid or adding a small amount of glucose to the growth media can help minimize basal expression.[1][4]
-
Use Protease-Deficient Strains: If you suspect your protein is being degraded, using a protease-deficient E. coli strain can help to increase the yield of intact protein.[4]
-
Lower Expression Levels: An excessively high concentration of rhamnose can lead to overwhelming protein expression, stressing the cell.[4] Titrating the rhamnose concentration to a lower level can sometimes improve cell health and overall yield of soluble protein.[4]
Experimental Protocols
Protocol 1: Standard this compound Induction
Materials:
-
E. coli strain harboring the rhamnose-inducible expression vector.
-
LB medium (or other suitable growth medium).
-
Appropriate antibiotic.
-
Sterile 20% (w/v) this compound stock solution.
Methodology:
-
Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of the E. coli strain.
-
Incubate overnight at 37°C with shaking (200-250 rpm).[4]
-
The next day, dilute the overnight culture 1:100 into fresh LB medium with the antibiotic.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic growth phase (OD600 ≈ 0.4-0.6).[4]
-
Induce protein expression by adding this compound to the desired final concentration (e.g., 0.2%).
-
Continue to incubate the culture for 4-8 hours at the desired temperature (e.g., 30°C).[5]
-
Harvest the cells by centrifugation and proceed with protein extraction and analysis.
Protocol 2: this compound Auto-induction
Materials:
-
Auto-induction medium (e.g., LB containing 0.15% D-glucose and 0.2% this compound).[5]
-
Appropriate antibiotic.
Methodology:
-
Inoculate the auto-induction medium with a single colony or a small amount of an overnight culture.
-
Incubate at the desired temperature (e.g., 30°C) for an extended period (e.g., 16-24 hours).[1]
-
Monitor protein expression at different time points to determine the optimal harvest time.
-
Harvest the cells by centrifugation.
Visualizations
Signaling Pathway
Caption: this compound inducible expression pathway in E. coli.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low protein yield.
References
Technical Support Center: L-Rhamnose Solubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with L-Rhamnose in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in water?
A1: this compound is considered very soluble in water.[1] Published solubility values vary, with figures such as 300 g/L (30% w/v) at 20°C, 100 g/L (10% w/v), and 50 g/L (5% w/v) being reported.[2] This variability may depend on the specific form of this compound (anhydrous vs. monohydrate) and the experimental conditions.
Q2: How does temperature affect the solubility of this compound?
A2: The solubility of this compound in water is significantly dependent on temperature. As the temperature of the water increases, the solubility of this compound also increases. This positive correlation is typical for most sugars. A patent describing the preparation of this compound includes a figure illustrating this relationship, showing a near-linear increase in solubility with temperature.[3]
Q3: Does pH impact the solubility of this compound?
A3: For practical purposes in typical laboratory settings (pH 4-8), pH does not significantly affect the solubility of this compound, which is a neutral sugar. However, at a high alkaline pH (above 11), this compound can undergo degradation, especially at elevated temperatures. Therefore, while solubility may not be directly impacted in the neutral to acidic range, the stability of the solution can be compromised at high pH.
Q4: I'm preparing a weight/volume (w/v) solution, and the final volume is greater than my starting solvent volume. Is this normal?
A4: Yes, this is a common and expected phenomenon. When a solute like this compound dissolves, it occupies space and displaces the solvent, leading to an increase in the total volume. This is often a point of confusion for researchers. To prepare a solution of a specific final volume and concentration, it is best to dissolve the this compound in a smaller amount of solvent first and then add the solvent to reach the desired final volume (qs or quantum sufficit).
Q5: What is the best way to store this compound aqueous solutions?
A5: For long-term storage, it is recommended to sterilize the this compound solution by filtration (using a 0.22 µm filter), aliquot it into smaller, single-use volumes, and store at -20°C or -80°C. This practice helps to prevent microbial contamination and degradation from repeated freeze-thaw cycles. For short-term storage (a few days), refrigeration at 4°C is generally acceptable for sterile solutions.
Data Presentation
Table 1: Solubility of this compound in Water at Various Temperatures
The following table summarizes the solubility of this compound at different temperatures. The data is approximated from the graphical representation in patent US5550227A and supplemented with values from other sources.
| Temperature (°C) | Solubility ( g/100g of Water) |
| 20 | ~30 |
| 30 | ~38 |
| 40 | ~47 |
| 50 | ~56 |
| 60 | ~65 |
| 70 | ~74 |
| 80 | ~83 |
Note: These values are estimates and should be used as a guideline. Actual solubility may vary based on the purity of this compound and other experimental factors.
Troubleshooting Guides
Issue 1: this compound is not dissolving completely at the desired concentration.
-
Diagrammatic Troubleshooting Guide:
Caption: Troubleshooting workflow for this compound dissolution issues.
Issue 2: The this compound solution is hazy or contains particulates after dissolution.
-
Possible Cause: The this compound powder may contain insoluble impurities, or the water used for dissolution may not be of sufficient purity.
-
Solution:
-
Attempt to remove particulates by filtering the solution. For sterile applications, use a 0.22 µm sterilizing-grade filter. For non-sterile applications, a syringe filter with a larger pore size (e.g., 0.45 µm) may be sufficient.
-
If the solution remains hazy, it may be due to microbial contamination. Ensure that you are using sterile water and aseptic techniques when preparing the solution.
-
For future preparations, consider using a higher grade of this compound and high-purity, sterile water (e.g., WFI or Milli-Q).
-
Issue 3: this compound precipitates out of the solution upon cooling or storage.
-
Possible Cause: The solution was likely supersaturated at the higher temperature used for dissolution, and upon cooling, the concentration exceeded the solubility limit at the lower temperature.
-
Solution:
-
Gently warm the solution to redissolve the precipitate.
-
If the concentration is critical for your experiment, you may need to maintain the solution at a slightly elevated temperature (if experimentally permissible).
-
If possible, dilute the solution to a concentration that is stable at your desired storage temperature.
-
When preparing the solution initially, avoid excessive heating that could lead to significant evaporation of the solvent, thereby unintentionally increasing the concentration.
-
Experimental Protocols
Protocol 1: Preparation of a High-Concentration (e.g., 20% w/v) this compound Aqueous Stock Solution
This protocol details the steps for preparing a sterile, high-concentration this compound solution suitable for applications such as bacterial gene induction.
-
Materials:
-
This compound monohydrate
-
High-purity sterile water (e.g., WFI or Milli-Q)
-
Sterile volumetric flask
-
Sterile magnetic stir bar and stir plate
-
Water bath or hot plate with temperature control
-
Sterile 0.22 µm syringe or vacuum filtration unit
-
-
Procedure:
-
Calculate the required mass of this compound monohydrate. To prepare 100 mL of a 20% (w/v) solution, you will need 20 g of this compound monohydrate.
-
Pre-warm the solvent. In a sterile container, warm approximately 80 mL of high-purity sterile water to 40-50°C. This will aid in the dissolution process.
-
Dissolve the this compound. Place the sterile magnetic stir bar in the volumetric flask and add the 20 g of this compound monohydrate. Add the pre-warmed water to the flask.
-
Agitate to dissolve. Place the flask on the magnetic stir plate and stir until the this compound is completely dissolved. If necessary, the flask can be partially submerged in a warm water bath (40-50°C) to maintain the temperature. Avoid boiling the solution.
-
Cool to room temperature. Once the this compound is fully dissolved, remove the flask from the heat source and allow the solution to cool to room temperature.
-
Adjust to the final volume. Once cooled, add sterile water to the volumetric flask until the meniscus reaches the 100 mL mark. Invert the flask several times to ensure the solution is homogeneous.
-
Sterile Filtration. Using a sterile 0.22 µm filter, filter the this compound solution into a sterile storage container. For larger volumes, a vacuum filtration unit is recommended.
-
Storage. Aliquot the sterile solution into appropriate volumes in sterile tubes and store at -20°C for long-term use.
-
-
Experimental Workflow Diagram:
Caption: Workflow for preparing a high-concentration this compound solution.
Signaling Pathway Visualization
This compound Inducible Gene Expression System in E. coli
The this compound inducible system is a widely used tool for controlling gene expression in E. coli. The expression is tightly regulated by the presence of this compound, which initiates a transcriptional activation cascade.
-
Signaling Pathway Diagram:
Caption: this compound induced gene expression pathway in E. coli.
References
Improving the dynamic range of rhamnose-inducible promoters
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with rhamnose-inducible expression systems. Our goal is to help you improve the dynamic range of your experiments and achieve optimal results.
Troubleshooting Guides
This section addresses specific problems that may arise during your experiments, offering potential causes and solutions in a straightforward question-and-answer format.
Issue 1: Low or No Protein Expression After Induction
-
Question: I've induced my culture with L-rhamnose, but I'm seeing very low or no expression of my target protein. What could be the problem?
-
Answer: Several factors can contribute to poor induction. Here are some common causes and troubleshooting steps:
-
Suboptimal Rhamnose Concentration: The optimal this compound concentration can be strain- and protein-dependent. It is crucial to perform a titration to find the ideal concentration for your specific experiment.[1][2] A typical starting range for E. coli is between 0.05 mM and 2 mM, or 0.002% to 0.2% (w/v).[1][2]
-
Incorrect Induction Time and Temperature: The ideal post-induction incubation time (typically 4-24 hours) and temperature (ranging from 16-37°C) can vary.[2][3] Lowering the temperature can sometimes enhance the solubility and yield of the protein.[1][2]
-
Catabolite Repression by Glucose: The rhamnose promoter is subject to catabolite repression by glucose.[1][4] Ensure your growth medium does not contain glucose, or that the glucose has been consumed before adding rhamnose.[2]
-
Codon Usage Bias: If your target gene contains codons that are rare in your expression host (e.g., E. coli), this can impede translation. Consider synthesizing a codon-optimized version of your gene to improve expression.[2]
-
Plasmid or Insert Issues: Verify the integrity of your plasmid and the sequence of your inserted gene through sequencing to rule out any mutations or frameshifts.[2]
-
Issue 2: Leaky Expression (High Basal Expression Without Inducer)
-
Question: I'm observing expression of my protein even without adding this compound. How can I reduce this leaky expression?
-
Answer: While the rhamnose promoter is known for its tight regulation, some basal expression can occur.[1][5] Here’s how you can minimize it:
-
High Plasmid Copy Number: Using a lower copy number plasmid will reduce the number of gene copies per cell, thereby decreasing basal expression levels.[1][2]
-
Promoter Leakiness: Some minimal leakage is inherent to the promoter.[2] To counteract this, you can add a low concentration of glucose to the growth medium to repress the promoter until induction.[1]
-
Trace Inducers in Media: Use high-purity media components to avoid any contaminating sugars that might weakly induce the system.[2]
-
Issue 3: Cell Growth is Inhibited After Induction
-
Question: My cells stop growing or lyse after I add this compound. What is happening?
-
Answer: This is often a sign of protein toxicity or metabolic burden. Consider the following:
-
Toxicity of the Recombinant Protein: High-level expression of a foreign protein can be toxic to the host cells.[1]
-
High Rhamnose Concentration: An excessively high concentration of rhamnose can lead to an overwhelming level of protein expression, stressing the cell.[1] Titrating to a lower, effective concentration can mitigate this.
-
Lowering Growth Temperature: Reducing the temperature after induction (e.g., from 37°C to 16-30°C) can slow down protein production, which may improve protein folding and reduce its toxicity.[1]
-
Frequently Asked Questions (FAQs)
Q1: How does the rhamnose-inducible system work?
A1: The rhamnose-inducible system is based on the native E. coli rhamnose operon. The key regulatory proteins are RhaR and RhaS. In the presence of this compound, RhaR activates the transcription of both rhaR and rhaS. The RhaS protein, also in a complex with this compound, then activates the PrhaBAD promoter, which drives the expression of the downstream gene of interest.[1][5][6] This cascade mechanism contributes to the system's tight regulation.
Q2: How can I improve the dynamic range of my rhamnose-inducible promoter?
A2: Several strategies can enhance the dynamic range:
-
Promoter Engineering: Modifications to the promoter system, such as combining a bacteriophage T7 gene 10 stem-loop with engineered transcription factor-binding sites, have been shown to increase maximum activity and dynamic range.[7][8][9] One study reported a 6.5-fold increase in maximum activity and a 3.0-fold increase in dynamic range with such modifications.[7][9]
-
Decoupling Regulatory Elements: In its native configuration, an inducer must activate both RhaR and RhaS. Reconfiguring the expression system to decouple the PrhaBAD promoter from the native rhaSR regulatory cascade can allow for induction with alternative inducers and potentially lead to a greater induction range.[10][11]
-
Using Alternative Inducers: L-mannose has been identified as a useful orthogonal inducer, providing an even greater range of induction than this compound and allowing for sustained induction.[10]
Q3: Can I use glucose in my culture medium with the rhamnose induction system?
A3: Yes, and it can be advantageous. The rhamnose promoter is subject to catabolite repression by glucose, which can be used to minimize leaky expression before induction.[1][4] A common strategy is to include a low concentration of glucose in the initial growth medium. Once the bacteria consume the glucose, the repression is lifted, and you can add rhamnose to induce expression.[1]
Q4: How does the rhamnose-inducible system compare to the IPTG-inducible lac system?
A4: Both are widely used, but they have key differences. The rhamnose system is often considered to have tighter regulation and a more tunable response, where increasing the inducer concentration leads to a graded increase in protein expression per cell.[12] In contrast, with the IPTG-inducible system, a higher inducer concentration often increases the proportion of cells that are fully induced.
Quantitative Data Summary
The following tables summarize quantitative data from studies aimed at improving the dynamic range of rhamnose-inducible promoters.
Table 1: Impact of Promoter Modifications on Activity and Dynamic Range
| Promoter Modification | Fold Increase in Maximum Activity | Fold Increase in Dynamic Range | Reference |
| T7 gene 10 stem-loop + engineered rhaI transcription factor-binding sites | 6.5 | 3.0 | [7][9] |
Table 2: Rhamnose Concentration Ranges for Induction in E. coli
| Concentration Unit | Recommended Starting Range | Reference |
| Molarity (mM) | 0.05 - 2 | [1] |
| Weight/Volume (%) | 0.002 - 0.2 | [2] |
Experimental Protocols
Protocol 1: Standard this compound Induction
This protocol outlines a standard procedure for inducing protein expression using this compound.
-
Inoculate a single colony of E. coli containing your expression plasmid into 5 mL of LB medium with the appropriate antibiotic.
-
Incubate overnight at 37°C with shaking.
-
The next day, dilute the overnight culture 1:100 into fresh LB medium with the selected antibiotic.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic growth phase (OD600 ≈ 0.4-0.6).
-
To optimize, divide the culture into smaller, equal volumes. To each tube, add a different final concentration of this compound (e.g., 0 µM, 50 µM, 100 µM, 250 µM, 500 µM, 1 mM, and 2 mM).[1]
-
Continue to incubate the cultures under the same conditions for a set period (e.g., 4 hours).[1] For proteins that may have solubility issues, consider reducing the temperature to 16-30°C and extending the induction time.[1][3]
-
Harvest the cells by centrifugation and proceed with protein extraction and analysis.
Protocol 2: Rhamnose Auto-induction
This protocol is for an auto-induction method where the cells first consume glucose, which represses the promoter, and then utilize rhamnose to induce expression.
-
Prepare an auto-induction medium containing both glucose (e.g., 0.05% - 0.2%) and this compound (e.g., 0.2%).[3]
-
Inoculate the medium with a single colony or a small amount of an overnight culture.
-
Incubate at the desired temperature (e.g., 30°C) for an extended period (e.g., 16-24 hours).[3]
-
Monitor protein expression at different time points to determine the optimal harvest time.
-
Harvest the cells by centrifugation.
Visualizations
Caption: The this compound signaling pathway for inducible gene expression.
Caption: A typical experimental workflow for optimizing protein expression.
Caption: A decision tree for troubleshooting common rhamnose induction issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. avidity.com [avidity.com]
- 4. The Escherichia coli rhaSR-PrhaBAD Inducible Promoter System Allows Tightly Controlled Gene Expression over a Wide Range in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved Dynamic Range of a Rhamnose-Inducible Promoter for Gene Expression in Burkholderia spp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Improved Dynamic Range of a Rhamnose-Inducible Promoter for Gene Expression in Burkholderia spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. [PDF] Synthetic Chemical Inducers and Genetic Decoupling Enable Orthogonal Control of the rhaBAD Promoter. | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. atum.bio [atum.bio]
L-Rhamnose Assay Kits: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered with L-Rhamnose assay kits.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is based on an enzymatic reaction. This compound is oxidized by nicotinamide-adenine dinucleotide (NAD+) in the presence of the enzyme this compound dehydrogenase. This reaction produces L-rhamno-1,4-lactone and NADH. The amount of NADH formed is directly proportional to the amount of this compound in the sample and can be measured by the increase in absorbance at 340 nm.[1][2]
Q2: What is the specificity of the this compound assay kit?
The assay is highly specific for this compound. It can also convert the rare monosaccharide L-lyxose, but at a much slower rate (approximately 2-fold slower). Other sugars such as D-arabinose, L-arabinose, D-galactose, D-glucose, D-fructose, L-fucose, D-mannose, and L-xylose do not react in the assay.[2]
Q3: What is the detection range of a typical this compound assay kit?
The assay is typically linear over a range of 5 to 100 µg of this compound per assay. The detection limit is approximately 1.2 mg/L.[1][3][4]
Q4: How should the components of the this compound assay kit be stored?
Proper storage of kit components is crucial for optimal performance. Generally, the buffer can be stored at 4°C, while the NAD+ and this compound dehydrogenase enzyme should be stored at -10°C or below.[1] Always refer to the manufacturer's instructions for specific storage conditions and stability information.
Q5: Can this kit be used for different sample types?
Yes, this compound assay kits are suitable for a variety of sample types, including hydrolysates of plant material and polysaccharides, as well as culture media and supernatants.[3][4][5]
Q6: What are the recommended incubation times and temperatures?
The reaction is typically rapid, with completion in approximately 5 minutes at 25°C or 4 minutes at 37°C.[3][4][6]
Troubleshooting Guide
This guide addresses common problems that may be encountered during the this compound assay.
| Problem | Potential Cause | Troubleshooting Steps |
| High Background Absorbance | Contaminated reagents or water. | Use fresh, high-purity water and reagents. Prepare fresh buffers if contamination is suspected.[7] |
| Dirty or scratched cuvettes/microplate wells. | Ensure cuvettes or microplate wells are clean and free of scratches. | |
| Improperly prepared blank. | Prepare the blank according to the kit protocol, ensuring all components except the sample are included. | |
| Low or No Signal | Inactive or degraded enzyme (this compound dehydrogenase). | Check the expiration date and ensure the enzyme has been stored at the correct temperature. Avoid repeated freeze-thaw cycles. |
| Incorrect wavelength setting on the spectrophotometer. | Verify that the spectrophotometer is set to measure absorbance at 340 nm.[1][2] | |
| Expired or improperly prepared reagents (e.g., NAD+). | Use reagents within their expiration date and prepare them according to the protocol.[8] | |
| Errors in preparing the standard curve. | Ensure accurate dilution of the this compound standard. | |
| Inconsistent or Non-Reproducible Results | Pipetting errors. | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes.[9][10] |
| Temperature fluctuations during incubation. | Use a temperature-controlled incubator or water bath to maintain a consistent temperature during the reaction.[11] | |
| Inadequate mixing of reagents and samples. | Ensure thorough mixing of the contents of each well or cuvette before incubation and reading. | |
| Sample heterogeneity. | For solid samples, ensure they are properly homogenized before extraction.[10] | |
| Signal Outside of Linear Range | This compound concentration in the sample is too high or too low. | Dilute samples with high concentrations and concentrate samples with low concentrations to fall within the assay's linear range (typically 5-100 µg per assay).[2] |
| Suspected Interference from Sample Matrix | Presence of interfering substances in the sample. | Run an internal standard by adding a known amount of this compound to a sample to check for recovery.[2] If interference is confirmed, sample preparation techniques like solid-phase extraction (SPE) may be necessary to remove interfering compounds.[11] |
| The dTDP form of rhamnose may interfere with the assay. | Be aware that in certain biological samples, such as bacterial cell lysates, the presence of dTDP-L-rhamnose could potentially affect the assay results.[12] |
Experimental Protocols
Standard this compound Assay Protocol
This protocol is a general guideline. Always refer to the specific instructions provided with your assay kit.
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Allow all reagents to reach room temperature before use.
-
Standard Curve Preparation: Prepare a series of this compound standards by diluting the provided stock solution to concentrations covering the linear range of the assay (e.g., 0, 5, 10, 25, 50, 75, and 100 µ g/assay ).
-
Sample Preparation: Prepare your samples as required. This may involve extraction, hydrolysis, and dilution to ensure the this compound concentration falls within the assay's linear range.[2]
-
Assay Procedure:
-
Pipette the appropriate volume of blank, standards, and samples into separate microplate wells or cuvettes.
-
Add the reaction buffer containing NAD+ to each well/cuvette.
-
Read the initial absorbance (A1) at 340 nm.
-
Initiate the reaction by adding the this compound dehydrogenase solution to each well/cuvette.
-
Incubate for the recommended time and temperature (e.g., 5 minutes at 25°C or 4 minutes at 37°C).[4][5][6]
-
Read the final absorbance (A2) at 340 nm.
-
-
Calculation:
-
Calculate the change in absorbance (ΔA = A2 - A1) for the blank, standards, and samples.
-
Subtract the ΔA of the blank from the ΔA of the standards and samples.
-
Plot a standard curve of the corrected ΔA versus the known this compound concentrations.
-
Determine the this compound concentration in your samples from the standard curve.
-
Visualizations
Caption: Workflow for the this compound Assay.
Caption: Troubleshooting logic for this compound assays.
Caption: Principle of the enzymatic this compound assay.
References
- 1. libios.fr [libios.fr]
- 2. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 3. This compound Assay Kit - CD Biosynsis [biosynsis.com]
- 4. a3p-scientific.com [a3p-scientific.com]
- 5. This compound Assay Kit - Rapid Analysis Method | Megazyme [megazyme.com]
- 6. Rhamnose (L-) - Enzymatic assay kit | LIBIOS [libios.fr]
- 7. cdn.ymaws.com [cdn.ymaws.com]
- 8. siriusgenomics.com [siriusgenomics.com]
- 9. anshlabs.com [anshlabs.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. journals.asm.org [journals.asm.org]
Technical Support Center: Optimization of E. coli L-Rhamnose-Inducible Expression Vectors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of E. coli L-rhamnose-inducible expression vectors.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of an this compound-inducible expression system in E. coli?
A1: The this compound-inducible expression system is a tightly regulated method for producing recombinant proteins. It is based on the native E. coli rhamnose operon (rhaBAD), which is involved in the catabolism of this compound. The system's regulation is primarily controlled by two transcriptional activator proteins, RhaR and RhaS.[1][2] In the presence of this compound, RhaR activates the transcription of the rhaSR operon, leading to the production of both RhaR and RhaS proteins.[1][2][3] The RhaS protein, complexed with this compound, then binds to the rhaBAD promoter (PrhaBAD) and activates the transcription of the downstream target gene.[1][3] This system is also subject to catabolite repression, meaning the presence of glucose will inhibit induction even when this compound is available.[1][4]
Q2: What are the key advantages of using an this compound-inducible system?
A2: this compound-inducible systems offer several significant advantages:
-
Tight Regulation: They exhibit very low basal expression levels in the absence of the inducer, which is critical when expressing toxic proteins.[1][5]
-
Tunable Expression: The level of protein expression can be finely controlled by varying the concentration of this compound, allowing for optimization of protein production.[1][5][6]
-
Cost-Effectiveness: this compound is a relatively inexpensive inducer compared to alternatives like IPTG.[1]
-
Modulated Induction: Unlike IPTG-inducible systems that can lead to an "all-or-none" expression response in a cell population, the rhamnose system allows for modulating expression levels within each individual cell.[2][4][6]
Q3: Can I use an auto-induction protocol with the this compound system?
A3: Yes, auto-induction protocols are compatible with this compound systems.[1][4] These protocols typically involve growing the cells in a medium containing both glucose and this compound. The E. coli will preferentially metabolize the glucose, during which the expression from the rhamnose promoter is repressed.[1][4] Once the glucose is depleted, the cells begin to utilize the this compound, which then induces the expression of the target protein.[1][4]
This compound Signaling Pathway
Caption: this compound induced gene expression pathway in E. coli.
Troubleshooting Guide
Issue 1: Low or No Protein Expression
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal this compound Concentration | Titrate the this compound concentration. Typical starting ranges are 0.002% to 0.2% (w/v) or 25 µM to 4 mM.[1][6] | Increased protein yield as the optimal inducer concentration is identified. |
| Incorrect Induction Time and Temperature | Optimize post-induction incubation time (typically 4-24 hours) and temperature (16-37°C). Lower temperatures can enhance protein solubility and yield.[1] | Higher levels of soluble protein. |
| Catabolite Repression by Glucose | Ensure the growth medium is free of glucose, or that glucose has been completely consumed before adding this compound.[1] | Successful induction of protein expression. |
| Codon Usage Bias | Analyze the codon usage of your target gene. If it contains codons that are rare in E. coli, consider synthesizing a codon-optimized version of the gene.[1] | Improved translation efficiency and higher protein yield. |
| Plasmid or Insert Issues | Verify the integrity of your plasmid and the sequence of your inserted gene via sequencing to rule out mutations or frameshifts. | Confirmation of the correct construct. |
| Inappropriate Host Strain | Ensure you are using a suitable E. coli strain for protein expression, such as BL21(DE3), and not just a cloning strain like Stbl3.[7] | Proper induction and protein expression. |
Issue 2: Leaky Expression (Basal Expression Without Inducer)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Plasmid Copy Number | Use a lower copy number plasmid to reduce the number of gene copies per cell.[1][8] | Decreased basal expression levels. |
| Presence of Trace Inducers in Media | Use high-purity media components to avoid contaminating sugars that might weakly induce the system. | Tighter control over induction. |
| Chromosomal Read-through | If the expression cassette is integrated into the host genome, transcription from an upstream native promoter can occur. This can be confirmed with a promoterless reporter construct.[1][9] | Identification of the source of leaky expression. |
| Promoter Leakiness | While the rhamnose promoter is generally tight, some minimal leaky expression can occur. Adding a small amount of glucose to the medium can help further repress the promoter.[1][8] | Reduced leaky expression. |
Issue 3: Inconsistent Expression Results
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Variability in Culture Conditions | Standardize all culture parameters, including media composition, starting cell density (OD600), aeration, and incubation temperature and time. | More reproducible expression results between experiments. |
| Inconsistent this compound Stock Solution | Prepare a fresh, sterile stock solution of this compound and store it properly. Ensure accurate and consistent addition to your cultures.[1] | Reliable and consistent induction. |
| Cell Viability and Health | Always use a fresh colony to start your overnight culture. Ensure cells are in the mid-logarithmic growth phase (OD600 ≈ 0.4-0.6) before induction.[1][6][8] | Healthy, actively growing cells will respond more consistently to induction.[1] |
Experimental Protocols
Protocol 1: Standard this compound Induction
This protocol outlines a standard procedure for inducing protein expression using this compound.
Materials:
-
E. coli strain containing the this compound-inducible expression vector.
-
LB (Luria-Bertani) broth.
-
Appropriate antibiotic for plasmid selection.
-
This compound monohydrate stock solution (e.g., 20% w/v, filter-sterilized).[2]
-
Incubator shaker.
-
Spectrophotometer.
-
Centrifuge.
Methodology:
-
Overnight Culture: Inoculate a single colony of the E. coli strain into 5-10 mL of LB broth containing the selective antibiotic.[1][2]
-
Incubate overnight at 37°C with shaking (200-250 rpm).[2]
-
Sub-culturing: The next day, dilute the overnight culture 1:100 into a larger volume of fresh LB broth with the same antibiotic.[1][2]
-
Growth: Incubate at 37°C with shaking until the culture reaches the mid-logarithmic growth phase (OD600 ≈ 0.4-0.6).[6][8]
-
Induction: Add this compound to the desired final concentration (e.g., 0.05% to 0.2% w/v).[2][8]
-
Expression: Continue to incubate the culture for 4-24 hours at the desired temperature (e.g., 16-37°C).[1]
-
Harvest: Harvest the cells by centrifugation and proceed with protein extraction and analysis.[1]
Protocol 2: Titration of this compound Concentration
This protocol is designed to determine the optimal this compound concentration for your specific protein of interest.
Methodology:
-
Follow steps 1-4 of the "Standard this compound Induction" protocol to grow a culture to the mid-log phase.
-
Divide the culture into several smaller, equal-volume aliquots in sterile tubes.
-
To each tube, add a different final concentration of this compound. A good starting range to test is 0 µM (uninduced control), 50 µM, 100 µM, 250 µM, 500 µM, 1 mM, and 2 mM.[8]
-
Incubate all tubes under the same conditions (temperature and time).
-
Harvest the cells from each tube and analyze the protein expression levels (e.g., by SDS-PAGE) to determine the optimal this compound concentration.
Experimental Workflow for Optimization
Caption: A logical workflow for optimizing protein expression.
Data Summary Tables
Table 1: Typical this compound Induction Parameters
| Parameter | Typical Range | Expected Outcome |
| This compound Concentration | 0.002% - 0.2% (w/v)[1] or 25 µM - 4 mM[6] | Fine-tuning of protein expression levels. |
| Induction Time | 4 - 24 hours[1] | Optimal time depends on the protein of interest and growth temperature. |
| Induction Temperature | 16 - 37°C[1] | Lower temperatures may improve protein solubility and yield. |
| Cell Density at Induction (OD600) | 0.4 - 0.8[6][7] | Ensures cells are in an active growth phase for optimal expression. |
Note: The data presented is illustrative, and optimal conditions may vary for different proteins and expression systems.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimization of an E. coli this compound-inducible expression vector: test of various genetic module combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. avidity.com [avidity.com]
- 5. tandfonline.com [tandfonline.com]
- 6. atum.bio [atum.bio]
- 7. Troubleshooting Recombinant Protein Expression | VectorBuilder [en.vectorbuilder.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: L-Rhamnose Stability in Experimental Buffers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of L-Rhamnose in various buffer conditions commonly encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily influenced by three main factors: pH, temperature, and the composition of the buffer. Extreme pH values (highly acidic or alkaline) and elevated temperatures can lead to the degradation of this compound over time.
Q2: Is this compound more stable in acidic or alkaline conditions?
A2: Generally, monosaccharides like this compound are more stable in neutral to slightly acidic conditions.[1] Alkaline conditions, particularly at pH values above 11, can significantly accelerate the degradation of this compound, leading to the formation of various degradation products.[2]
Q3: Can the type of buffer used impact the stability of this compound?
A3: Yes, the buffer composition can influence the stability of this compound. While common buffers like phosphate (B84403), citrate, and Tris are generally compatible, their pH and potential to interact with the sugar molecule can affect its stability. For instance, Tris buffer has been shown to interact with and in some cases stabilize certain biomolecules, although specific data on its direct effect on this compound stability is limited.[3][4]
Q4: What are the common degradation products of this compound?
A4: Under degradative conditions, this compound can undergo several reactions, including isomerization and fragmentation. In biological systems, this compound is catabolized into intermediates such as L-rhamnulose, dihydroxyacetone phosphate (DHAP), and L-lactaldehyde.[2][5] Chemical degradation under harsh conditions can lead to a complex mixture of smaller organic molecules.
Q5: How can I monitor the stability of my this compound solution?
A5: The most reliable method to monitor the stability of an this compound solution is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Refractive Index Detector - RID or Evaporative Light Scattering Detector - ELSD).[6][7] This allows for the quantification of the remaining this compound and the detection of any degradation products.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results Believed to be Caused by this compound Instability
| Symptom | Possible Cause | Troubleshooting Steps |
| Decreased biological activity or altered kinetics in assays using this compound solutions. | This compound degradation due to improper storage or experimental conditions. | 1. Verify Solution Freshness: Prepare fresh this compound solutions for each experiment, especially for sensitive applications. 2. Check Storage Conditions: Ensure stock solutions are stored at appropriate temperatures (typically 2-8°C for short-term and -20°C for long-term storage) and at a neutral or slightly acidic pH. 3. Assess Experimental Conditions: Evaluate the pH and temperature of your experimental buffer. If harsh conditions are necessary, minimize the incubation time of this compound under these conditions. 4. Perform a Stability Check: Analyze your this compound solution using HPLC to confirm its concentration and purity before use. |
| Unexpected peaks appearing in analytical chromatograms (e.g., HPLC, GC-MS). | Formation of this compound degradation products. | 1. Review Buffer Conditions: Investigate if the pH of your buffer is in the optimal range for this compound stability (neutral to slightly acidic). Avoid highly alkaline conditions. 2. Control Temperature: Minimize exposure of this compound solutions to high temperatures. 3. Analyze for Degradants: Use a validated analytical method to identify and quantify potential degradation products.[6][7] |
Quantitative Data on this compound Stability
While specific kinetic data for the degradation of this compound in common laboratory buffers is not extensively published, the following table summarizes the expected stability based on general knowledge of monosaccharide chemistry and related studies.
| Buffer System | pH Range | Temperature Range (°C) | Expected Stability | Potential Degradation Products |
| Phosphate Buffer | 5.0 - 7.5 | 4 - 37 | High | Minimal degradation expected. |
| > 7.5 | > 37 | Moderate to Low | Isomerization and fragmentation products. | |
| Citrate Buffer | 3.0 - 6.0 | 4 - 37 | High | Minimal degradation expected. |
| > 6.0 | > 37 | Moderate | Isomerization and fragmentation products. | |
| Tris Buffer | 7.0 - 9.0 | 4 - 37 | Generally High | Tris may interact with the sugar, potentially influencing stability.[3] |
| > 9.0 | > 37 | Moderate to Low | Isomerization and fragmentation products. |
Note: The stability is indicated qualitatively. For critical applications, it is highly recommended to perform a stability study under your specific experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure to assess the stability of this compound under stressed conditions.
1. Materials:
-
This compound
-
Phosphate buffer (e.g., 50 mM, pH 5.0, 7.0, and 9.0)
-
Citrate buffer (e.g., 50 mM, pH 3.0, 5.0, and 6.0)
-
Tris buffer (e.g., 50 mM, pH 7.5, 8.0, and 9.0)
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
HPLC system with a suitable column (e.g., amino or C18) and detector (e.g., RID)
-
Water bath or incubator
2. Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in deionized water.
-
For each buffer system and pH, prepare test solutions by diluting the this compound stock solution to a final concentration of 1 mg/mL.
-
Divide each test solution into aliquots for different temperature conditions (e.g., 4°C, 25°C, and 50°C).
-
Incubate the aliquots at their respective temperatures.
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw a sample from each aliquot.
-
Immediately analyze the samples by HPLC to determine the concentration of this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
Protocol 2: HPLC Analysis of this compound
1. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and refractive index detector (RID).
2. Chromatographic Conditions:
-
Column: Amino-based column (e.g., 4.6 x 250 mm, 5 µm) is commonly used for sugar analysis.
-
Mobile Phase: Acetonitrile:Water (e.g., 75:25 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 10-20 µL.
-
Detector: Refractive Index Detector (RID).
3. Standard Preparation:
-
Prepare a series of this compound standards of known concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/mL) in the mobile phase.
-
Generate a calibration curve by plotting peak area against concentration.
4. Sample Analysis:
-
Dilute the samples from the stability study with the mobile phase to fall within the range of the calibration curve.
-
Inject the samples into the HPLC system and record the chromatograms.
-
Quantify the this compound concentration in the samples using the calibration curve.
Signaling Pathways and Experimental Workflows
This compound Signaling in Bacteria
In many bacteria, such as E. coli, this compound can act as a signaling molecule that influences gene expression, particularly in the context of biofilm formation.[8][9] The presence of this compound can induce the rhaRS operon, leading to the expression of genes involved in its transport and metabolism.[8] This can, in turn, affect the expression of genes related to adhesion and biofilm development.
Caption: this compound signaling pathway in bacteria.
This compound Signaling in Eukaryotic Cells
In human dermal fibroblasts, this compound has been shown to interact with a specific lectin-like receptor on the cell surface.[10][11] This interaction can trigger intracellular signaling cascades, such as modulating calcium ion homeostasis, and influence the expression of genes related to cell growth and the extracellular matrix.[10]
Caption: this compound signaling in human dermal fibroblasts.
General Experimental Workflow for this compound Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of this compound in a given buffer.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound isomerase: a crucial enzyme for rhamnose catabolism and conversion of rare sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interactions of TRIS [tris(hydroxymethyl)aminomethane] and related buffers with peptide backbone: thermodynamic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of biological buffers TRIS, TAPS, TES on the stability of lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound degradation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. abdel-mawgoud.com [abdel-mawgoud.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The alpha-L-Rhamnose recognizing lectin site of human dermal fibroblasts functions as a signal transducer: modulation of Ca2+ fluxes and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting UDP-rhamnose synthase low activity
Welcome to the Technical Support Center for UDP-rhamnose synthase. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experimental workflow and achieve successful synthesis of UDP-L-rhamnose.
Frequently Asked Questions (FAQs)
Q1: What is the enzymatic pathway for UDP-rhamnose synthesis?
A1: UDP-L-rhamnose is synthesized from UDP-D-glucose. In many organisms, such as plants and fungi, this conversion is catalyzed by a single trifunctional or bifunctional enzyme, UDP-rhamnose synthase (RHM).[1] This enzyme sequentially performs three reactions: dehydration, epimerization, and reduction. In contrast, bacteria typically require three separate enzymes to complete this conversion. The overall reaction requires the cofactor NADPH for the final reduction step.[1]
Q2: What are the essential starting materials for the enzymatic synthesis of UDP-rhamnose?
A2: The primary starting materials are UDP-glucose (the substrate), a source of the UDP-rhamnose synthase enzyme(s), and the necessary cofactors, which are typically NADPH and sometimes NAD+.[2] The reaction is performed in a buffered solution at an optimal pH and temperature for the specific enzyme being used.[2]
Q3: Can I use a crude cell lysate for the synthesis?
A3: While it is possible, using a crude enzyme extract may result in lower yields or failed reactions. It has been observed that desalting the crude extract can be crucial for detectable UDP-rhamnose synthesis.[2] For cleaner reactions and more reproducible results, purification of the recombinant enzyme is highly recommended.[2]
Q4: How can I monitor the progress of the reaction?
A4: The synthesis of UDP-rhamnose can be monitored using several techniques. A continuous spectrophotometric assay can be used to monitor the consumption of NADPH at 340 nm.[3][4] Alternatively, methods like High-Performance Liquid Chromatography (HPLC) or hydrophilic-interaction chromatography (HILIC) coupled with mass spectrometry can be used to detect the product and the remaining substrate.[2][4] Thin-layer chromatography (TLC) can also be employed to track the enzymatic reaction.[2]
Q5: What is a typical yield for enzymatic UDP-rhamnose synthesis?
A5: Yields can vary significantly depending on the enzyme source, its purity, and the reaction conditions. In some optimized systems, the conversion of UDP-glucose to UDP-rhamnose can reach up to 36% after a single purification step.[2]
UDP-L-Rhamnose Biosynthesis Pathway
Caption: Biosynthesis of UDP-L-rhamnose from UDP-D-glucose in plants.
Troubleshooting Guide
This guide addresses common issues encountered during UDP-rhamnose synthase experiments.
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Formation | Inactive or insufficient enzyme. | - Verify the activity of your enzyme preparation using a standard assay.[2]- Increase the enzyme concentration in the reaction mixture.[2]- Ensure proper protein folding and storage conditions (e.g., -80°C in a suitable buffer).[2][4] |
| Suboptimal reaction conditions (pH, temperature). | - Optimize the pH and temperature for your specific enzyme. Optimal conditions often range from pH 7.5-9.0 and 30-50°C, depending on the enzyme source.[2]- Perform small-scale experiments to screen a range of conditions. | |
| Cofactor (NADPH) degradation or insufficient concentration. | - Prepare fresh NADPH solutions for each experiment, as it is unstable in solution.- Ensure the final concentration of NADPH is sufficient (e.g., 3.0 mM).[2]- Consider implementing an NADPH regeneration system.[5] | |
| Presence of inhibitors in the reaction mixture. | - If using a crude lysate, consider desalting or partial purification to remove potential inhibitors.[2]- High concentrations of the product UDP can inhibit the enzyme (e.g., above 1.0 mM).[2] | |
| Inconsistent Results | Variability in enzyme preparation. | - Standardize your enzyme purification protocol to ensure consistent purity and activity from batch to batch.[2] |
| Pipetting errors or inaccurate substrate/cofactor concentrations. | - Calibrate your pipettes regularly.- Carefully prepare and verify the concentrations of your stock solutions. | |
| Repeated freeze-thaw cycles of reagents. | - Aliquot stock solutions of enzyme, substrate, and cofactors to avoid multiple freeze-thaw cycles.[6] | |
| Multiple Unidentified Products | Side reactions due to contaminants in the enzyme preparation. | - Purify the enzyme to a higher degree to remove contaminating enzymes that may act on the substrate or product.[2] |
| Instability of the product or intermediates. | - Analyze the reaction at different time points to identify the appearance of any unstable intermediates.- Adjust pH or temperature to improve product stability.[2] |
General Experimental Workflow for Characterization
Caption: A typical workflow for the characterization of a plant UDP-rhamnose synthase.[4]
Experimental Protocols
Heterologous Expression and Purification of Recombinant UDP-Rhamnose Synthase
Objective: To produce and purify recombinant UDP-rhamnose synthase for in vitro characterization.[4]
Materials:
-
cDNA from the source organism
-
pET expression vector (e.g., pET-28a with an N-terminal His-tag)
-
E. coli DH5α (for cloning) and BL21(DE3) (for expression) competent cells
-
LB medium and agar (B569324) plates with appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA affinity chromatography column
-
SDS-PAGE equipment and reagents
-
Bradford reagent for protein quantification
Methodology:
-
Gene Amplification and Cloning: Amplify the full-length coding sequence of the UDP-rhamnose synthase gene from the source cDNA using PCR with specific primers containing appropriate restriction sites. Digest the PCR product and the pET expression vector and ligate the gene into the vector.[4]
-
Transformation: Transform the ligation product into E. coli DH5α for plasmid amplification and then into E. coli BL21(DE3) for protein expression.
-
Protein Expression: Grow an overnight culture of a single colony. Inoculate 1 L of LB medium and grow at 37°C until the OD600 reaches 0.6-0.8. Induce protein expression with IPTG (e.g., 0.1-0.5 mM) and incubate for 12-16 hours at a reduced temperature (e.g., 18-20°C).[1]
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice. Clarify the lysate by centrifugation.[4]
-
Purification: Load the supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with wash buffer and then elute the His-tagged protein with elution buffer.[4]
-
Analysis and Storage: Analyze the collected fractions by SDS-PAGE for purity. Pool the pure fractions and dialyze against a suitable storage buffer (e.g., 50 mM HEPES, 150 mM NaCl, 10% glycerol, pH 7.5). Determine the protein concentration and store at -80°C.[1]
Spectrophotometric Activity Assay
Objective: To determine the enzymatic activity by continuously monitoring the consumption of NADPH at 340 nm.[3]
Materials:
-
Purified UDP-rhamnose synthase
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
UDP-D-glucose (substrate)
-
NADPH (cofactor)
-
Spectrophotometer capable of reading at 340 nm
Methodology:
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing the reaction buffer, a fixed concentration of NADPH (e.g., 0.2 mM), and varying concentrations of UDP-D-glucose.[3]
-
Initiate Reaction: Pre-incubate the mixture at the optimal temperature (e.g., 25°C) for 5 minutes. Initiate the reaction by adding a known amount of purified UDP-rhamnose synthase (e.g., 0.02-0.03 mg/ml).[3]
-
Monitor Absorbance: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm for 5-10 minutes.[3]
-
Calculate Activity: Determine the initial rate of the reaction from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).[3]
HPLC-Based Activity Assay
Objective: To directly measure the formation of the product, UDP-L-rhamnose.[4]
Materials:
-
Purified UDP-rhamnose synthase
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.0)
-
UDP-D-glucose (substrate)
-
NADPH (cofactor)
-
Quenching solution (e.g., methanol)
-
HPLC system with an appropriate column (e.g., anion-exchange or reverse-phase C18)
-
UDP-L-rhamnose standard
Methodology:
-
Reaction Setup: Set up reaction mixtures containing the reaction buffer, NADPH, purified enzyme, and varying concentrations of UDP-D-glucose.[4]
-
Incubation: Incubate the reactions at the optimal temperature for a fixed period.
-
Reaction Termination: Stop the reactions at different time points by adding a quenching solution (e.g., an equal volume of methanol).[7]
-
Sample Preparation: Centrifuge the samples to pellet the precipitated protein.[4]
-
HPLC Analysis: Analyze the supernatant by HPLC. Create a standard curve using the UDP-L-rhamnose standard to quantify the amount of product formed in your samples.[4]
Troubleshooting Logic
Caption: Troubleshooting decision tree for low UDP-rhamnose yield.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Enhancing UDP-Rhamnose Supply for Rhamnosylation of Flavonoids in Escherichia coli by Regulating the Modular Pathway and Improving NADPH Availability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: L-Rhamnose Preparation from Natural Sources
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common contamination issues encountered during the preparation of L-Rhamnose from natural sources.
Frequently Asked Questions (FAQs)
Q1: What are the most common contaminants in this compound preparations from natural sources?
A1: this compound extracted from natural sources, such as plants and bacteria, is often contaminated with other structurally similar sugars, proteins, salts, and pigments.[1][2] The exact profile of impurities depends on the starting material and the extraction method used. Common sugar contaminants include D-glucose, D-xylose, and other monosaccharides that are part of the complex polysaccharides from which this compound is derived.[1] Proteins and salts are introduced during the extraction and hydrolysis steps.
Q2: How can I detect these contaminants in my this compound sample?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is a primary method for quantifying the purity of this compound and identifying other sugar impurities.[3][4][5] For volatile impurities, Gas Chromatography coupled with Mass Spectrometry (GC-MS) can be used, typically after a derivatization step.[3] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are essential for confirming the chemical identity and structure of this compound.
Q3: What is a general workflow for purifying this compound from a natural source?
A3: A typical purification workflow involves four main stages:
-
Extraction: The raw material (e.g., marine algae) is treated to extract rhamnan (B1165919) sulfate (B86663), a polymer of this compound.[1]
-
Hydrolysis: The extracted rhamnan sulfate is hydrolyzed, usually with acid, to release free this compound.[1]
-
Purification: This stage involves several steps to remove contaminants, including:
-
Crystallization: The purified this compound solution is concentrated and crystallized to obtain a high-purity final product.[1][6]
Troubleshooting Guides
HPLC Analysis Issues
Problem: I see unexpected peaks in my HPLC chromatogram.
-
Possible Cause 1: Contamination from the sample.
-
Solution: Ensure that the sample is properly filtered before injection. Other monosaccharides from the natural source are a likely cause. Review the extraction and purification protocol to identify potential sources of contamination.
-
-
Possible Cause 2: Contamination from the mobile phase or system.
-
Solution: Use HPLC-grade solvents and freshly prepared mobile phase. Flush the HPLC system thoroughly.
-
-
Possible Cause 3: Ghost peaks from previous injections.
-
Solution: Run a blank gradient to ensure the column is clean before injecting the next sample. Implement a column wash step at the end of each run with a strong solvent to elute any strongly retained compounds.
-
Problem: My this compound peak is tailing.
-
Possible Cause 1: Column overload.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Possible Cause 2: Secondary interactions with the stationary phase.
-
Solution: Adjust the mobile phase pH or ionic strength. Ensure the mobile phase is adequately buffered.
-
-
Possible Cause 3: Column degradation.
-
Solution: If the problem persists, the column may be degraded. Try cleaning the column according to the manufacturer's instructions or replace it.
-
Crystallization Issues
Problem: My purified this compound fails to crystallize.
-
Possible Cause 1: Solution is not sufficiently supersaturated.
-
Solution: Concentrate the solution further. The concentration required for crystallization can be influenced by the presence of residual impurities.
-
-
Possible Cause 2: Presence of impurities inhibiting crystallization.
-
Solution: Re-purify the sample using ion-exchange chromatography or another purification technique to remove residual contaminants. Even small amounts of other sugars or salts can interfere with crystal formation.
-
-
Possible Cause 3: Incorrect solvent or temperature.
-
Solution: this compound is typically crystallized from an aqueous solution, and the process can be accelerated by the addition of an organic solvent like ethanol (B145695).[1] Experiment with different cooling rates, as slow cooling often yields better crystals.[6]
-
Quantitative Data
The following table summarizes the purity of this compound monohydrate obtained after different purification steps, as reported in the literature.
| Purification Step | Purity (%) | Reference |
| Initial Hydrolysate | Not specified | |
| After Desalting and Decoloring | Not specified | |
| After Crystallization | 98.8 | [1] |
| After Recrystallization | 99.2 | [1] |
Experimental Protocols
Protocol 1: Purification of this compound from Marine Algae
This protocol is adapted from a process for preparing this compound from marine algae of the family Monostromaceae.[1]
-
Extraction:
-
Swell and wash the dried marine alga in a large amount of water to remove adhering salts.
-
Heat the swollen alga with a water-soluble solvent (e.g., water) at a temperature between 90°C and 160°C to extract the rhamnan sulfate. The extraction time will vary depending on the temperature (e.g., 24-96 hours at 100°C).[1]
-
Separate the insoluble matters by filtration or centrifugation.
-
-
Hydrolysis:
-
Add an acid (e.g., sulfuric acid or hydrochloric acid) to the extract.
-
Heat the mixture in a pressure vessel to hydrolyze the rhamnan sulfate into free this compound. The reaction conditions will depend on the acid and its concentration (e.g., 130°C for 60 minutes).[1]
-
-
Purification:
-
Neutralization and Decoloring: Cool the hydrolyzate and neutralize it with a base (e.g., calcium hydroxide (B78521) or sodium hydroxide) to a pH of 5-7. Add activated carbon (1-5% of the solution weight) and stir to decolorize the solution. Filter the mixture.[1]
-
Desalting with Ion-Exchange Chromatography:
-
Pack a column with a suitable cation exchange resin.
-
Pass the neutralized and decolorized solution through the column.
-
Elute with water. The salts will be retained by the resin, while the sugars, including this compound, will elute.[1]
-
-
-
Crystallization:
-
Concentrate the desalted sugar solution in vacuo to a high concentration (e.g., 80%).
-
Cool the concentrated solution to induce crystallization.
-
To accelerate crystallization, an organic solvent such as ethanol can be added.[1]
-
Collect the this compound monohydrate crystals by filtration and dry them.
-
Protocol 2: Enzymatic Removal of Protein Contamination
This protocol provides a general guideline for removing protein contaminants from polysaccharide hydrolysates using enzymatic digestion.
-
Sample Preparation:
-
Dissolve the crude polysaccharide hydrolysate in a suitable buffer. The buffer should be chosen to maintain a pH that is optimal for the activity of the selected protease (e.g., pH 6.0-7.0 for papain).
-
-
Enzymatic Digestion:
-
Add a protease, such as papain or trypsin, to the sample solution. The amount of enzyme to add will depend on the protein concentration in the sample and the specific activity of the enzyme. A typical starting point is 5-50 µg of enzyme per milliliter of sample.[7]
-
Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C for papain) for several hours to overnight.[7]
-
-
Enzyme Inactivation and Removal:
-
Terminate the enzymatic reaction by heating the sample (e.g., 95°C for 10 minutes) or by adding an organic solvent like ethanol to precipitate the protein, including the added protease.[7]
-
Remove the precipitated protein by centrifugation or filtration.
-
-
Further Purification:
-
The resulting sugar solution can be further purified by dialysis or column chromatography to remove any residual enzyme fragments and other small molecules.
-
Visualizations
Caption: General workflow for the purification of this compound from natural sources.
Caption: Troubleshooting logic for unexpected peaks in HPLC analysis of this compound.
References
- 1. US4758283A - Process for preparing this compound - Google Patents [patents.google.com]
- 2. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Qualitative and Quantitative Characterization of Monosaccharide Components of Salvia miltiorrhiza, Liguspyragine Hydrochloride, and Glucose Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5550227A - Method for the preparation of rhamnose monohydrate from rhamnolipids - Google Patents [patents.google.com]
- 7. How Can Protein-Polysaccharide Complexes Be Removed Using Papain | MtoZ Biolabs [mtoz-biolabs.com]
Technical Support Center: Optimizing the L-Rhamnose Metabolic Pathway
Welcome to the technical support center for the L-Rhamnose metabolic pathway. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance the efficiency of their experiments, whether for recombinant protein expression using rhamnose-inducible systems or for increasing the yield of rhamnose-derived products.
Frequently Asked Questions (FAQs)
Q1: What is the this compound-inducible expression system and how does it work?
A1: The this compound-inducible expression system is a method for controlling the production of recombinant proteins in bacteria, particularly Escherichia coli. It is based on the native E. coli rhamnose operon, which is responsible for the catabolism of this compound. The system's regulation involves two key transcriptional activators, RhaR and RhaS.[1][2] When this compound is present, RhaR activates the transcription of the rhaSR operon, leading to the production of both RhaR and RhaS proteins. The RhaS protein, in complex with this compound, then binds to the rhaBAD promoter (PrhaBAD), which in turn drives the expression of the target gene.[1][2] An important feature of this system is its susceptibility to catabolite repression by glucose, which means that the presence of glucose will prevent induction even when rhamnose is available.[1]
Q2: What are the primary benefits of using a rhamnose-inducible system for protein expression?
A2: Rhamnose-inducible systems offer several key advantages:
-
Tight Regulation: They exhibit very low basal expression levels in the absence of an inducer, which is critical when expressing toxic proteins.[1]
-
Tunable Expression: The level of protein expression can be finely controlled by varying the concentration of this compound, allowing for optimization of protein production.[1][3]
-
Cost-Effectiveness: this compound is a relatively inexpensive inducer compared to alternatives like IPTG.[1]
Q3: Is it possible to use an auto-induction protocol with the rhamnose system?
A3: Yes, auto-induction protocols are available for rhamnose-based expression systems.[1] These methods typically involve growing the cells in a medium that contains both glucose and rhamnose. The bacteria will preferentially metabolize the glucose first, during which the expression from the rhamnose promoter is repressed. Once the glucose is depleted, the cells switch to metabolizing rhamnose, which then induces the expression of the target protein.[1]
Troubleshooting Guides
This section addresses common problems encountered during experiments involving the this compound metabolic pathway.
Issue 1: Low or No Protein Expression
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Rhamnose Concentration | Titrate the this compound concentration in your culture. Typical starting points range from 0.002% to 0.2% (w/v).[1] | Increased protein yield as the optimal inducer concentration is identified. |
| Incorrect Induction Time and Temperature | Optimize the post-induction incubation time (typically 4-24 hours) and temperature (16-37°C). Lower temperatures can sometimes improve the solubility and yield of the protein.[1] | Higher levels of soluble protein. |
| Catabolite Repression by Glucose | Ensure that your growth medium is free of glucose, or that any present glucose has been fully consumed before the addition of rhamnose.[1] | Successful induction of protein expression. |
| Codon Usage Bias | Analyze the codon usage of your target gene. If it contains codons that are rare in E. coli, this can impede translation. Consider synthesizing a codon-optimized version of the gene.[1] | Improved translation efficiency and a higher protein yield. |
| Plasmid or Insert Issues | Verify the integrity of your plasmid and the sequence of your inserted gene via sequencing to rule out any mutations or frame shifts.[1] | Confirmation of the correct construct, allowing you to focus on other troubleshooting steps. |
Issue 2: Leaky Expression (Expression without Inducer)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Promoter Leakiness | While the rhamnose promoter is generally tight, some minimal leaky expression can occur.[1] This is an inherent characteristic, but the following steps can minimize its impact. | |
| High Plasmid Copy Number | Use a lower copy number plasmid to reduce the number of gene copies per cell.[1][4] | Decreased basal expression levels. |
| Presence of Trace Inducers in Media Components | Use high-purity media components to avoid any contaminating sugars that might weakly induce the system. | Tighter control over induction. |
| Chromosomal Read-through | If the expression cassette is integrated into the host genome, transcription from an upstream native promoter can cause leaky expression. This can be confirmed by using a promoterless reporter construct.[1] | Identification of the source of leaky expression, potentially requiring re-engineering of the integration site. |
Strategies to Enhance Pathway Efficiency
Increasing the efficiency of the this compound metabolic pathway can be crucial for maximizing the production of rhamnosylated compounds.
Metabolic Engineering Approaches
| Strategy | Description | Reported Improvement | Host Organism |
| Overexpression of Rhamnose Biosynthesis Genes | Overexpressing genes involved in the synthesis and linkage of rhamnose and forosamine.[5] | 13-fold increase in spinosad production.[6] | Saccharopolyspora spinosa |
| Overexpression of the Complete Spinosyn Gene Cluster | Overexpression of the entire 74-kb spinosyn gene cluster.[5] | 124% increase in spinosad yield (from 309 mg/L to 693 mg/L).[5] | Saccharopolyspora spinosa |
| Combinatorial Overexpression of Precursor Pathway Genes | Combinatorial overexpression of dTDP-glucose 4,6-dehydratase (sp6746) and NAD-glutamate dehydrogenase (sp1322) to increase precursor supply.[7] | Butenyl-spinosyn production reached 298.5 mg/L in a 5-L bioreactor.[7] | Saccharopolyspora pogona |
| Decreasing Rhamnose Metabolic Flux | Replacement of a strong rhamnose-inducible promoter (PLRA4) with a weaker one (PLRA2) to decrease rhamnose consumption.[8] | 1.5 to 2.5-fold increase in target protein production.[8] | Pichia pastoris |
Experimental Protocols
Protocol 1: Standard Rhamnose-Inducible Protein Expression in E. coli
Materials:
-
E. coli strain containing the expression plasmid.
-
Luria-Bertani (LB) broth.
-
Appropriate antibiotic for plasmid selection.
-
This compound monohydrate stock solution (e.g., 20% w/v in sterile water, filter-sterilized).[2]
-
Incubator shaker.
-
Spectrophotometer.
-
Centrifuge.
Procedure:
-
Overnight Culture Preparation: Inoculate a single colony of the E. coli strain into 5-10 mL of LB broth containing the appropriate antibiotic. Incubate overnight at 37°C with shaking (200-250 rpm).[2]
-
Sub-culturing and Growth: The next day, dilute the overnight culture 1:100 into a larger volume of fresh LB broth with the selective antibiotic.[2]
-
Induction: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches mid-log phase (approximately 0.4-0.6). Add this compound to the desired final concentration. To optimize expression, it is recommended to test a range of this compound concentrations (e.g., 0.05%, 0.1%, 0.2%, 0.5%).[2]
-
Post-Induction Incubation: Continue to incubate the culture for an additional 4-24 hours. The optimal time and temperature will depend on the specific protein being expressed and should be determined empirically.[1][2]
-
Harvesting: Harvest the cells by centrifugation. Discard the supernatant and store the cell pellet at -20°C or -80°C for later analysis.[2]
-
Analysis of Protein Expression: To analyze the expression of the target protein, the cell pellet can be lysed, and the total protein can be analyzed by SDS-PAGE.[2]
Protocol 2: Gene Knockout in E. coli using λ Red Recombination
This protocol is a generalized procedure for creating a gene knockout in E. coli using the λ Red recombinase system.
Materials:
-
E. coli strain carrying the pKD46 plasmid (expresses λ Red recombinase under an arabinose-inducible promoter).
-
LB broth.
-
L-arabinose stock solution.
-
Linear DNA fragment containing an antibiotic resistance cassette flanked by homology arms corresponding to the upstream and downstream regions of the target gene.
-
Electroporator and cuvettes.
Procedure:
-
Prepare Electrocompetent Cells:
-
Inoculate 2 mL of LB broth with ampicillin with the E. coli strain carrying pKD46 and grow overnight at 30°C.
-
The next day, dilute the overnight culture into fresh LB with ampicillin.
-
When the OD600 reaches ~0.1, add L-arabinose to induce the expression of the λ Red recombinase.[9]
-
Continue to grow the culture at 30°C until the OD600 is between 0.4 and 0.6.[9]
-
Chill the cells on ice and then wash them multiple times with ice-cold sterile 10% glycerol (B35011) to make them electrocompetent.[9]
-
-
Electroporation:
-
Add the linear DNA fragment to the electrocompetent cells.
-
Electroporate the mixture using an electroporator.[9]
-
Immediately add SOC medium and allow the cells to recover at 37°C for at least one hour.
-
-
Selection and Verification:
-
Plate the transformed cells on LB agar (B569324) plates containing the antibiotic corresponding to the resistance cassette on the linear DNA fragment.
-
Incubate the plates overnight at 37°C.
-
Verify the gene knockout in the resulting colonies by PCR using primers that flank the target gene.
-
Visualizing the this compound Metabolic and Regulatory Pathways
The following diagrams illustrate the key pathways involved in this compound metabolism and its regulation in E. coli.
Caption: this compound catabolic pathway in E. coli.
Caption: Regulatory cascade of the rhamnose-inducible system.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. neb.com [neb.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Enhancement of spinosad production in Saccharopolyspora spinosa by overexpression of the complete 74-kb spinosyn gene cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increasing production of spinosad in Saccharopolyspora spinosa by metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Improving butenyl-spinosyn production in Saccharopolyspora pogona through combination of metabolic engineering and medium optimization [frontiersin.org]
- 8. Frontiers | Decreased Rhamnose Metabolic Flux Improved Production of Target Proteins and Cell Flocculation in Pichia pastoris [frontiersin.org]
- 9. Protocol for gene knockout – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
Validation & Comparative
A Head-to-Head Battle of Inducers: L-Rhamnose vs. L-Arabinose Expression Systems
A comprehensive guide for researchers, scientists, and drug development professionals on the performance and application of L-Rhamnose and L-Arabinose inducible systems for recombinant protein expression.
In the realm of synthetic biology and recombinant protein production, the ability to precisely control gene expression is paramount. Inducible expression systems, which allow for the activation of gene expression in response to a specific chemical inducer, are indispensable tools. Among the most widely used and well-characterized systems in prokaryotes, particularly Escherichia coli, are those regulated by the sugars this compound and L-Arabinose. This guide provides an in-depth, objective comparison of these two systems, supported by experimental data, to aid researchers in selecting the optimal system for their specific application.
At a Glance: Key Performance Metrics
The choice between the this compound and L-Arabinose inducible systems often hinges on key performance characteristics such as the level of basal expression (leakiness), the maximal expression achievable upon induction, and the resulting dynamic range (the ratio of induced to uninduced expression). Both systems are known for their tight regulation, but subtle differences can be critical for certain applications.[1][2]
| Feature | This compound System (PrhaBAD) | L-Arabinose System (PBAD) | Reference |
| Regulator | RhaR and RhaS | AraC | [3][4] |
| Inducer | This compound | L-Arabinose | [3] |
| Basal Expression | Generally lower | Slightly higher in some contexts | [5] |
| Maximal Expression | Moderate to high | High | [1][2] |
| Dynamic Range | Modest to high | Modest | [1][2][3] |
| Catabolite Repression | Yes (glucose represses) | Yes (glucose represses) | [6] |
| Tuning Capability | Tunable by inducer concentration | Tunable by inducer concentration | [7] |
Delving into the Mechanisms: A Tale of Two Sugars
The regulatory circuits of the this compound and L-Arabinose systems, while both employing positive regulation, exhibit distinct molecular mechanisms. Understanding these pathways is crucial for troubleshooting and optimizing protein expression.
The this compound Operon: A Cascade of Activation
The this compound-inducible system relies on a regulatory cascade involving two transcriptional activators, RhaR and RhaS.[4] In the presence of this compound, RhaR is activated and promotes the transcription of the rhaSR operon. The resulting RhaS protein, also activated by this compound, then binds to the PrhaBAD promoter, recruiting RNA polymerase and initiating the transcription of the target gene.[3] This cascade mechanism contributes to the tight regulation and low basal expression of the system.[5] Both RhaR and RhaS activity are further enhanced by the binding of the catabolite activator protein (CRP) in the absence of glucose, linking the system to the overall metabolic state of the cell.[3]
The L-Arabinose Operon: A Dual-Function Regulator
The L-arabinose system is controlled by the dual-function regulatory protein AraC. In the absence of L-arabinose, AraC acts as a repressor by binding to two operator sites, araO2 and araI1, causing the DNA to loop and physically blocking transcription from the PBAD promoter.[3] When L-arabinose is present, it binds to AraC, inducing a conformational change that causes AraC to release araO2 and instead bind to the araI1 and araI2 sites. This new conformation recruits RNA polymerase to the PBAD promoter, leading to robust gene expression.[3] Similar to the rhamnose system, the arabinose operon is also subject to catabolite repression via CRP.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Nucleotide-level characterization and improvement of l-arabinose- and this compound-inducible systems in E. coli using a high-throughput approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Improved Dynamic Range of a Rhamnose-Inducible Promoter for Gene Expression in Burkholderia spp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of L-Rhamnose Quantification by HPLC
For researchers, scientists, and drug development professionals, the accurate quantification of monosaccharides like L-Rhamnose is critical for applications ranging from the analysis of glycoproteins and bacterial polysaccharides to quality control in food and pharmaceutical industries. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted technique for this purpose.
This guide provides an objective comparison of common HPLC-based methods for this compound quantification, supported by experimental data and detailed protocols. We will delve into method validation parameters, compare alternative analytical techniques, and present visual workflows to aid in methodological selection and implementation.
Comparison of Validated HPLC Methods
The choice of an HPLC method for this compound quantification is primarily dictated by the sample matrix, required sensitivity, and available detector technology. The two most common approaches are direct analysis using an amino column with a Refractive Index (RI) detector and analysis after pre-column derivatization using a reversed-phase column with a UV or Fluorescence detector.
| Parameter | Method 1: Amino Column with RI Detection | Method 2: Reversed-Phase with PMP Derivatization & UV Detection | Method 3: HPLC with Evaporative Light Scattering Detector (ELSD) |
| Principle | Separation based on partitioning between a polar stationary phase and a less polar mobile phase (HILIC). | Covalent labeling of rhamnose with a UV-active molecule (PMP) followed by separation on a non-polar C18 column. | Nebulization of the mobile phase followed by detection of light scattered by non-volatile analyte particles. |
| Column Type | Amine-modified silica (B1680970) or polymer-based amino columns (e.g., Asahipak NH2P-50 4D).[1][2] | C18 reversed-phase column (e.g., Phenomenex Luna C18).[3][4] | C18 or Amino column. |
| Mobile Phase | Isocratic mixture of acetonitrile (B52724) and water.[2] | Gradient elution with an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and acetonitrile.[3][5] | Gradient or isocratic elution with acetonitrile and water.[6] |
| Detection | Refractive Index (RI). | UV/Vis at ~250 nm.[3] | Evaporative Light Scattering Detector (ELSD).[6] |
| Derivatization | Not required. | Required: 1-phenyl-3-methyl-5-pyrazolone (PMP).[4][5] | Not required. |
| Sample Prep | Simple dissolution and filtration.[2] | Multi-step: derivatization, incubation, neutralization, extraction.[4][5] | Dissolution, filtration, often Solid-Phase Extraction (SPE) for cleanup.[6] |
| Advantages | Simple, direct measurement, less sample preparation. | High sensitivity and specificity, compatible with gradient elution. | Universal detection for non-volatile compounds, better baseline stability with gradients than RI. |
| Disadvantages | Lower sensitivity, not compatible with gradient elution, sensitive to temperature and pressure fluctuations. | Derivatization is time-consuming and can introduce variability. | Non-linear response, requires optimization of detector parameters (e.g., nebulizer temperature). |
Summary of Method Validation Parameters
Method validation ensures that an analytical procedure is suitable for its intended purpose.[7][8] The following table summarizes typical performance data for the HPLC quantification of this compound, compiled from various studies.
| Validation Parameter | Method 1: Amino Column & RI | Method 2: RP-HPLC & PMP-UV | Method 3: HPLC-ELSD |
| Linearity Range | Up to 20 mmol/L.[1] | 0.5 - 500 µg/mL (for similar monosaccharides).[5] | Typically in the µg/mL range.[6] |
| Accuracy (% Recovery) | 99.3% - 105.1%.[1] | Meets FDA bioanalytical acceptance criteria.[5] | 99% - 100.03% (after SPE cleanup).[6] |
| Precision (%RSD / %CV) | 4.2% - 6.5% (Overall precision).[1] | Meets FDA bioanalytical acceptance criteria.[5] | 0.1% - 0.8% (for recovery).[6] |
| Limit of Detection (LOD) | Not specified, but generally higher than derivatization methods. | Estimated by a signal-to-noise ratio of 3.[9] | 0.05 µg/mL.[6] |
| Limit of Quantitation (LOQ) | Not specified. | Estimated by a signal-to-noise ratio of 10.[9] | 0.15 µg/mL.[6] |
Experimental Protocols
Below are detailed methodologies for two common HPLC-based approaches for this compound quantification.
Protocol 1: Pre-column Derivatization with PMP and RP-HPLC-UV Analysis
This method offers high sensitivity and is suitable for complex matrices where specificity is crucial.
1. Sample and Standard Preparation:
-
Prepare a stock solution of this compound standard in ultrapure water (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Dissolve or extract the sample to release this compound and dilute to fall within the calibration range.
2. Derivatization Procedure: [4][5]
-
To 50 µL of the sample or standard, add 50 µL of 0.6 M sodium hydroxide (B78521) (NaOH) and 100 µL of 0.5 M 1-phenyl-3-methyl-5-pyrazolone (PMP) in methanol.
-
Vortex the mixture and incubate in a water bath at 70°C for 60 minutes.
-
Cool the mixture to room temperature.
-
Neutralize the reaction by adding 50 µL of 0.6 M hydrochloric acid (HCl).
-
Add 500 µL of chloroform (B151607) to extract the derivatized monosaccharides. Vortex thoroughly.
-
Centrifuge to separate the layers and discard the aqueous (upper) layer.
-
Evaporate the chloroform layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1 M phosphate-buffered saline (pH 6.7).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate the PMP-rhamnose from other components (e.g., start with 85% A / 15% B, and increase B over 20-30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 250 nm.
-
Injection Volume: 20 µL.
Protocol 2: Analysis by Amino Column with RI Detection
This method is simpler and faster, ideal for relatively clean samples where high sensitivity is not the primary requirement.
1. Sample and Standard Preparation: [2]
-
Prepare a stock solution of this compound standard in a mixture of acetonitrile and water (e.g., 75:25 v/v) to match the mobile phase.
-
Prepare calibration standards by diluting the stock solution.
-
Dissolve the sample in the mobile phase, vortex, and centrifuge to pellet any insoluble material.
-
Column: Polymer-based amino column (e.g., Asahipak NH2P-50 4D).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 75:25 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: Refractive Index (RI) Detector.
-
Injection Volume: 20 µL.
-
Run Time: Approximately 15-20 minutes.[1]
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for HPLC analysis and the logical flow of method validation.
Caption: Experimental workflow for this compound quantification using PMP derivatization and RP-HPLC-UV.
Caption: Key parameters for the validation of an analytical HPLC method.
Comparison with Alternative Methods
While HPLC is a powerful tool, other techniques can also be employed for this compound quantification.
| Method | Principle | Advantages | Disadvantages |
| HPLC | Chromatographic separation followed by detection (RI, UV, ELSD, MS). | High precision, accuracy, and resolution. Can be automated. | High initial instrument cost. Derivatization may be needed for sensitivity. |
| Gas Chromatography (GC-MS) | Separation of volatile derivatives in the gas phase, followed by mass spectrometry.[6] | High sensitivity and structural confirmation. | Requires derivatization to make sugars volatile, which is time-consuming. |
| Enzymatic Assay Kits | Specific enzymes convert this compound, leading to a change in absorbance (e.g., NADH production).[10] | High specificity, rapid (~5 min reaction time), and simple procedure.[10] | Can be susceptible to interference from other components in the sample matrix. |
| Thin-Layer Chromatography (TLC) | Separation on a stationary phase plate followed by visualization. | Low cost, simple equipment. | Primarily qualitative or semi-quantitative, lower resolution and sensitivity.[11] |
Conclusion
The quantification of this compound can be reliably achieved using several validated HPLC methods. The choice between direct analysis on an amino column and a more sensitive approach involving pre-column derivatization depends on the specific requirements of the study. For routine analysis of samples with sufficient concentration, the simplicity of an amino column with RI detection is advantageous. However, for complex biological matrices or when low detection limits are necessary, the PMP derivatization method followed by RP-HPLC-UV is superior. Alternative methods like GC-MS and enzymatic assays offer viable options, particularly when structural confirmation or high-throughput screening is the primary goal. Proper method validation, encompassing parameters such as accuracy, precision, linearity, and sensitivity, is essential to ensure data of the highest quality and reliability.
References
- 1. Rapid and simultaneous quantification of rhamnose, mannitol, and lactulose in urine by HPLC for estimating intestinal permeability in pediatric practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. shodex.com [shodex.com]
- 3. Qualitative and Quantitative Characterization of Monosaccharide Components of Salvia miltiorrhiza, Liguspyragine Hydrochloride, and Glucose Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | HPLC for simultaneous quantification of free mannose and glucose concentrations in serum: use in detection of ovarian cancer [frontiersin.org]
- 6. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. This compound Assay Kit - Rapid Analysis Method | Megazyme [megazyme.com]
- 11. researchgate.net [researchgate.net]
L-Rhamnose vs. D-Mannose in Cell Culture Media: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate supplements for cell culture media is a critical factor in achieving desired experimental outcomes, from maximizing recombinant protein yield to modulating post-translational modifications. Among the various supplements used, sugars like L-Rhamnose and D-Mannose (B1359870) play distinct and significant roles. This guide provides an objective comparison of their applications, mechanisms of action, and performance in cell culture, supported by experimental data and detailed protocols.
At a Glance: this compound vs. D-Mannose
| Feature | This compound | D-Mannose |
| Primary Application | Inducer of gene expression in prokaryotic systems (e.g., E. coli) | - Modulator of protein glycosylation in mammalian cells. - Immunomodulatory agent. - Energy source for specific cell types. |
| Mechanism of Action | Activates the rhaBAD promoter (PrhaBAD) to drive target gene expression. | - Influences the pool of nucleotide sugar precursors for glycosylation. - Activates TGF-β signaling, leading to immunomodulatory effects. |
| Typical Cell System | Bacteria (Escherichia coli) | Mammalian cells (e.g., CHO, T-cells, cancer cell lines) |
| Key Advantage | Tightly regulated and titratable control over protein expression. | Ability to influence critical quality attributes of therapeutic proteins (glycosylation) and modulate immune responses. |
This compound in Cell Culture: A Focus on Protein Expression
This compound is a deoxy sugar primarily utilized in bacterial cell culture as an inducer for specific gene expression systems.[1][2][3][4][5][6][7] The this compound-inducible expression system offers tight regulation, allowing for precise control over the production of recombinant proteins, which is particularly beneficial for expressing toxic proteins.[1]
Quantitative Data: this compound Concentration and Protein Yield
The concentration of this compound can be titrated to fine-tune the level of protein expression. The optimal concentration is protein- and strain-dependent and should be determined empirically.
| This compound Concentration | Host System | Target Protein | Observed Effect on Protein Yield | Reference |
| 0 - 2,000 µM | E. coli Lemo21(DE3) | Various | Titratable expression levels, with higher concentrations generally leading to higher yields up to an optimal point. | [8] |
| 0 - 500 µM | E. coli Tuner(DE3) with pLemo | scFv BL1 | Increased secreted protein per unit of biomass with increasing rhamnose concentration. | [9] |
| 25 µM - 4 mM | E. coli | General | Protein expression levels within each cell can be increased by using higher rhamnose concentrations. | [6][10] |
| 0.05% - 1% (w/v) | E. coli | RFP | Concentration-dependent increase in fluorescence intensity. | [11] |
Experimental Protocol: this compound Induction of Protein Expression in E. coli
This protocol provides a general procedure for inducing protein expression using an this compound-inducible system.[1][5][8][12]
Materials:
-
E. coli strain containing the expression vector with the gene of interest under the control of the rhaBAD promoter.
-
Luria-Bertani (LB) broth.
-
Appropriate antibiotic for plasmid selection.
-
Sterile 20% (w/v) this compound stock solution.
Procedure:
-
Overnight Culture: Inoculate a single colony into 5-10 mL of LB broth with the appropriate antibiotic and incubate overnight at 37°C with shaking.
-
Sub-culturing: The next day, dilute the overnight culture 1:100 into a larger volume of fresh LB broth with antibiotics.
-
Growth: Incubate at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.
-
Induction: Add this compound to the desired final concentration (e.g., 0.2%). A titration of this compound concentrations is recommended to optimize expression.
-
Expression: Continue to incubate the culture for 4-24 hours. The optimal time and temperature (e.g., 30°C) depend on the specific protein and should be determined experimentally.
-
Harvesting: Harvest the cells by centrifugation. The cell pellet can then be used for protein extraction and analysis.
Signaling Pathway: this compound Inducible Gene Expression in E. coli
Caption: this compound activates the rhaBAD promoter in E. coli.
D-Mannose in Cell Culture: Modulating Glycosylation and Immune Responses
D-Mannose is a hexose (B10828440) sugar that plays a multifaceted role in mammalian cell culture. It is a crucial component in the glycosylation of proteins and can be used to modulate the glycan profile of recombinant therapeutics.[13] Additionally, D-Mannose has been shown to have immunomodulatory effects, particularly in T-cell differentiation.[14][15][16]
Quantitative Data: D-Mannose Effects on Mammalian Cells
The concentration of D-Mannose can be varied to achieve different biological outcomes, from altering glycosylation patterns to influencing cell viability.
| D-Mannose Concentration | Cell Line | Parameter Measured | Observed Effect | Reference |
| As major carbon source | CHO cells | IgG Glycosylation | Dramatic increase in total high-mannose glycosylation. | [13][17] |
| 0-100 mM | HCT116 (Colorectal Cancer) | Cell Viability | Significant decrease in cell viability. | [14] |
| 20-45 mM | UMUC3 & 5637 (Bladder Cancer) | IC50 at 48h | Inhibition of cell proliferation. | [18] |
| 0.2 - 4 mg/mL | Urothelial cells | E. coli Adhesion | Concentration-dependent inhibition of bacterial adhesion. | [19] |
| 200 g/L (in feed) | CHO K1 | Mannosylation | Increase in all high-mannose species, particularly Man5. | [20] |
Experimental Protocol: D-Mannose Supplementation for Glycosylation Modulation in CHO Cells
This protocol provides a general guideline for supplementing CHO cell culture media with D-Mannose to study its effects on protein glycosylation.
Materials:
-
CHO cell line expressing the recombinant protein of interest.
-
Basal CHO cell culture medium.
-
Sterile D-Mannose stock solution (e.g., 1 M in cell culture grade water).
-
Cell culture flasks or bioreactors.
Procedure:
-
Cell Culture: Culture CHO cells according to standard protocols.
-
Medium Preparation: Prepare the cell culture medium with the desired final concentration of D-Mannose. This can range from being a partial supplement to the primary carbohydrate source (e.g., glucose) to being the sole carbohydrate source.
-
Adaptation (optional): For long-term culture, cells may need to be gradually adapted to higher concentrations of D-Mannose.
-
Production Phase: During the protein production phase, maintain the cells in the D-Mannose-supplemented medium.
-
Sampling and Analysis: At the end of the culture, harvest the supernatant containing the recombinant protein. Purify the protein and analyze its glycosylation profile using methods such as HILIC-UPLC or mass spectrometry.
Signaling Pathway: D-Mannose-Induced T-regulatory Cell Differentiation
Caption: D-Mannose promotes the differentiation of regulatory T cells.
Experimental Workflow: A Comparative Approach
The following diagram illustrates a general workflow for comparing the effects of this compound and D-Mannose in their respective primary applications.
Caption: Workflow for comparing this compound and D-Mannose effects.
Conclusion
This compound and D-Mannose are not interchangeable in cell culture applications; their use is dictated by the specific experimental goals and the cell system employed. This compound is a powerful tool for the fine-tuned induction of recombinant protein expression in prokaryotic systems. In contrast, D-Mannose is a valuable supplement in mammalian cell culture for modulating the glycosylation of therapeutic proteins and for studying immunomodulatory pathways. Understanding their distinct mechanisms of action and leveraging the appropriate experimental protocols will enable researchers to effectively utilize these sugars to achieve their desired outcomes in cell culture.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. bioscience.co.uk [bioscience.co.uk]
- 4. static.igem.org [static.igem.org]
- 5. avidity.com [avidity.com]
- 6. atum.bio [atum.bio]
- 7. benchchem.com [benchchem.com]
- 8. neb.com [neb.com]
- 9. Optimizing Recombinant Protein Production in the Escherichia coli Periplasm Alleviates Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real-time monitoring of rhamnose induction effect on the expression of mpt64 gene fused with pelB signal peptide in Escherichia coli BL21 (DE3) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Part:BBa K914003 - parts.igem.org [parts.igem.org]
- 12. Protein expression on the surface of Escherichia coli [protocols.io]
- 13. Mannose metabolism in recombinant CHO cells and its effect on IgG glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. BIOCELL | Free Full-Text | Mannose metabolism and immune regulation: Insights into its therapeutic potential in immunology-related diseases [techscience.com]
- 16. d-mannose induces regulatory T cells and suppresses immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Mannose inhibits PKM2 lactylation to induce pyroptosis in bladder cancer and activate antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Impact of cell culture media additives on IgG glycosylation produced in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of L-Rhamnose biosynthesis pathways
A Comparative Analysis of L-Rhamnose Biosynthesis Pathways
This compound is a naturally occurring 6-deoxy-L-mannose sugar that is a vital component of the cell wall in many bacteria, archaea, and plants.[1][2] It plays a crucial role in structural integrity, pathogenesis, and cell recognition.[1] In pathogenic bacteria, such as Streptococcus mutans and Mycobacterium tuberculosis, this compound is essential for viability and virulence, making its biosynthetic pathways attractive targets for novel antimicrobial drug development.[3][4][5] this compound is notably absent in humans, which enhances the potential for selective therapeutic intervention.[4][6]
This guide provides a detailed comparison of the two primary biosynthetic pathways for this compound: the deoxythymidine diphosphate (B83284) (dTDP)-L-rhamnose pathway predominantly found in prokaryotes and the uridine (B1682114) diphosphate (UDP)-L-rhamnose pathway characteristic of eukaryotes like plants and fungi.[1][7]
Pathway Overview: Prokaryotic vs. Eukaryotic Strategies
The biosynthesis of this compound originates from a nucleotide-activated glucose molecule and proceeds through analogous steps of dehydration, epimerization, and reduction in both prokaryotes and eukaryotes. However, the pathways are distinguished by the nucleotide carrier used (dTDP vs. UDP) and the organization of the enzymatic machinery.[1][8]
The dTDP-L-Rhamnose Pathway (Prokaryotic)
In bacteria and archaea, the synthesis of dTDP-L-rhamnose is a highly conserved four-step enzymatic process starting from glucose-1-phosphate and deoxythymidine triphosphate (dTTP).[8][9][10] The pathway is catalyzed by four distinct enzymes, typically encoded by the rmlA, rmlB, rmlC, and rmlD genes, which are often organized in a single operon.[6][7][8]
-
Step 1 (RmlA): Glucose-1-phosphate thymidylyltransferase (RmlA) catalyzes the transfer of a thymidylylmonophosphate group from dTTP to glucose-1-phosphate, forming dTDP-D-glucose.[7][10]
-
Step 2 (RmlB): dTDP-D-glucose 4,6-dehydratase (RmlB) converts dTDP-D-glucose into dTDP-4-keto-6-deoxy-D-glucose.[7][10] This is the committed step in the pathway.[7]
-
Step 3 (RmlC): dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (RmlC) catalyzes the epimerization at carbons 3 and 5 to produce dTDP-4-keto-6-deoxy-L-mannose (dTDP-4-keto-L-rhamnose).[7][10]
-
Step 4 (RmlD): dTDP-4-keto-L-rhamnose reductase (RmlD) performs the final NADPH-dependent reduction of the keto group at carbon 4 to yield the final product, dTDP-L-rhamnose.[11][12]
digraph "dTDP_L_Rhamnose_Pathway" {
graph [rankdir="LR", splines=ortho, label="Prokaryotic dTDP-L-Rhamnose Biosynthesis Pathway", fontname="Arial", fontsize=14, fontcolor="#202124", labelloc="t", pad="0.5"];
node [shape=rectangle, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=10];
// Nodes for metabolites
G1P [label="Glucose-1-Phosphate\n+ dTTP", fillcolor="#F1F3F4", fontcolor="#202124"];
dTDP_Glc [label="dTDP-D-Glucose", fillcolor="#F1F3F4", fontcolor="#202124"];
dTDP_Keto_Glc [label="dTDP-4-keto-6-deoxy-D-Glucose", fillcolor="#F1F3F4", fontcolor="#202124"];
dTDP_Keto_Rha [label="dTDP-4-keto-L-Rhamnose", fillcolor="#F1F3F4", fontcolor="#202124"];
dTDP_Rha [label="dTDP-L-Rhamnose", fillcolor="#F1F3F4", fontcolor="#202124"];
// Nodes for enzymes
RmlA [label="RmlA", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
RmlB [label="RmlB", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
RmlC [label="RmlC", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
RmlD [label="RmlD", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges
G1P -> RmlA [arrowhead=none];
RmlA -> dTDP_Glc [label="PPi", color="#5F6368"];
dTDP_Glc -> RmlB [arrowhead=none];
RmlB -> dTDP_Keto_Glc [label="H₂O", color="#5F6368"];
dTDP_Keto_Glc -> RmlC [arrowhead=none];
RmlC -> dTDP_Keto_Rha;
dTDP_Keto_Rha -> RmlD [arrowhead=none];
RmlD -> dTDP_Rha [label="NADPH → NADP⁺", color="#5F6368"];
}
Caption: Eukaryotic UDP-L-Rhamnose Biosynthesis Pathway.
Comparative Summary of Pathways
Feature dTDP-L-Rhamnose Pathway UDP-L-Rhamnose Pathway Domain Bacteria, Archaea.[9][13] Eukaryotes (Plants, Fungi), some large viruses.[4][7][11] Nucleotide Donor Deoxythymidine Triphosphate (dTTP).[9] Uridine Triphosphate (UTP) (to form UDP-Glucose).[7] Activated Sugar dTDP-L-Rhamnose.[9] UDP-L-Rhamnose.[7][14] Enzymes Four separate enzymes: RmlA, RmlB, RmlC, RmlD.[7] One (RHM) or two (UGD, UGER) enzymes.[4][11][15] Gene Organization Often clustered in an operon (rmlABCD).[7] Typically individual genes; can be fused into a single gene (RHM).[4][15]
Quantitative Enzyme Analysis
The efficiency and substrate specificity of the enzymes involved in this compound biosynthesis are critical for understanding the metabolic flux through these pathways. The following table summarizes available kinetic data for the well-characterized prokaryotic Rml enzymes from Saccharothrix syringae.
Enzyme Substrate(s) Kₘ (μM) kcat (s⁻¹) Optimal Temp. Optimal pH Required Cofactor(s) Ss-RmlA dTTP 49.56 5.39 37°C 9.0 Mg²⁺ Glucose-1-Phosphate 117.30 3.46 37°C 9.0 Mg²⁺ Ss-RmlB dTDP-D-Glucose 98.60 11.2 50°C 7.5 NAD⁺ Ss-RmlC dTDP-4-keto-6-deoxy-D-Glucose N/A N/A N/A N/A None Ss-RmlD dTDP-4-keto-L-Rhamnose N/A N/A N/A N/A NADPH Data sourced from Li et al., 2021 for enzymes from Saccharothrix syringae CGMCC 4.1716.[10] N/A: Data not available in the cited source.
Experimental Protocols
Expression and Purification of Recombinant Rml Enzymes
This protocol describes a general method for producing Rml enzymes for in vitro assays, based on procedures for RmlD from Salmonella enterica.[12]
Workflow Diagram:
Caption: General workflow for recombinant Rml enzyme production.
Methodology:
-
Cloning: The gene of interest (e.g., rmlD) is amplified from genomic DNA via PCR and cloned into a bacterial expression vector, often containing an N-terminal His₆-tag for purification.
-
Expression: The resulting plasmid is transformed into an E. coli expression strain (e.g., BL21(DE3)). A large-scale culture is grown at 37°C to an OD₆₀₀ of 0.6-0.8. Protein expression is then induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) and incubating for several hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.
-
Purification: Cells are harvested, resuspended in lysis buffer, and lysed by sonication. The lysate is clarified by centrifugation. The supernatant, containing the soluble His-tagged protein, is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column. After washing, the purified protein is eluted using a buffer containing imidazole.[12]
-
Verification: Protein concentration is determined (e.g., Bradford assay), and purity is assessed by SDS-PAGE.
Enzyme Activity Assays
Enzyme activities can be measured using specific spectrophotometric assays that monitor the consumption of substrates or the formation of products, often by tracking the change in absorbance of NAD⁺/NADPH.[16]
-
RmlA (Glucose-1-phosphate thymidylyltransferase): Activity can be measured in the reverse (pyrophosphorolysis) direction. The formation of dTTP is coupled to NADH oxidation via phosphoglycerate kinase and glyceraldehyde-3-phosphate dehydrogenase. The decrease in absorbance at 340 nm is monitored.
-
RmlB (dTDP-D-glucose 4,6-dehydratase): The formation of the 4-keto-6-deoxy intermediate product results in an absorbance peak around 320 nm in the presence of alkali (e.g., NaOH). The reaction is initiated with the enzyme, stopped at time points with NaOH, and absorbance is measured.
-
RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase): This activity is typically measured in a coupled assay with RmlD. The reaction mixture contains the substrate for RmlC, NADPH, and an excess of RmlD. The rate is determined by monitoring the decrease in NADPH absorbance at 340 nm, which is dependent on the RmlC-catalyzed formation of the RmlD substrate.
-
RmlD (dTDP-4-keto-L-rhamnose reductase): The activity is measured directly by monitoring the oxidation of NADPH to NADP⁺. The reaction is initiated by adding the enzyme to a mixture containing the substrate (dTDP-4-keto-L-rhamnose) and NADPH, and the decrease in absorbance at 340 nm is recorded.[16]
Analytical Methods for this compound Quantification
Accurate quantification of this compound and its precursors is essential for pathway analysis and characterization.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for separating and quantifying sugars. A common method uses a polymer-based amino column (e.g., Asahipak NH2P-50 4D) with an acetonitrile/water mobile phase and a refractive index (RI) detector.[17] This method can effectively separate this compound from other monosaccharides.[17][18]
-
Gas Chromatography (GC): Rhamnose can be quantified by GC after hydrolysis from polysaccharides and derivatization to a trimethylsilyl (B98337) (TMS) ether. The derivatives are then analyzed by GC coupled with flame ionization detection (FID) or mass spectrometry (MS).[19]
-
Enzymatic Assay Kits: Commercially available kits provide a rapid and specific method for this compound measurement.[20] These assays typically use this compound dehydrogenase, which catalyzes the oxidation of this compound while reducing NAD⁺ to NADH. The increase in NADH is measured spectrophotometrically at 340 nm and is directly proportional to the amount of this compound in the sample.[21]
References
- 1. benchchem.com [benchchem.com]
- 2. dTDP-L-rhamnose biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Biological function of the dTDP-rhamnose synthesis pathway in Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. journals.asm.org [journals.asm.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Rhamnose-Containing Compounds: Biosynthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Novel dTDP-l-Rhamnose Synthetic Enzymes (RmlABCD) From Saccharothrix syringae CGMCC 4.1716 for One-Pot Four-Enzyme Synthesis of dTDP-l-Rhamnose [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Overexpression, purification, crystallization and preliminary structural study of dTDP-6-deoxy-L-lyxo-4-hexulose reductase (RmlD), the fourth enzyme of the dTDP-L-rhamnose synthesis pathway, from Salmonella enterica serovar Typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Haloferax volcanii N-Glycosylation: Delineating the Pathway of dTDP-rhamnose Biosynthesis | PLOS One [journals.plos.org]
- 14. UDP-rhamnose biosynthetic process | SGD [yeastgenome.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. shodexhplc.com [shodexhplc.com]
- 18. researchgate.net [researchgate.net]
- 19. abdel-mawgoud.com [abdel-mawgoud.com]
- 20. This compound Assay Kit - Rapid Analysis Method | Megazyme [megazyme.com]
- 21. prod-docs.megazyme.com [prod-docs.megazyme.com]
L-Rhamnose Cross-Reactivity in Sugar Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of L-Rhamnose in four common sugar assays: the Phenol-Sulfuric Acid Assay, Molisch's Test, Bial's Test, and Tollens' Test. Understanding the reactivity of this compound, a deoxyhexose sugar prevalent in plant and bacterial polysaccharides, is crucial for the accurate quantification and characterization of carbohydrates in various research and drug development applications. This document outlines the principles of each assay, presents comparative data, and provides detailed experimental protocols.
Comparative Analysis of this compound Reactivity
The following table summarizes the reactivity of this compound in comparison to other common monosaccharides in the specified sugar assays. This data is essential for interpreting results when this compound may be present in a sample.
| Assay | Principle | This compound Reactivity | Comparative Reactivity with other Sugars |
| Phenol-Sulfuric Acid Assay | Dehydration of carbohydrates by sulfuric acid to form furfural (B47365) or hydroxymethylfurfural, which then react with phenol (B47542) to produce a colored compound. | Positive. this compound, as a carbohydrate, gives a positive result. | The color-rendering ability of this compound is comparable to that of glucose. A study has shown that the slope of the standard curve for rhamnose is nearly identical to that of glucose, with a relative correction factor close to 1.[1] |
| Molisch's Test | General test for carbohydrates. Concentrated sulfuric acid dehydrates carbohydrates to form furfural or hydroxymethylfurfural, which condense with α-naphthol to form a purple or purplish-red ring. | Positive. this compound, being a carbohydrate, yields a positive result.[2][3] | This is a general test for all carbohydrates (monosaccharides, disaccharides, and polysaccharides), so glucose, fructose (B13574), and other sugars will also produce a positive result.[2][3] The intensity of the color may vary between different sugars, but it is primarily a qualitative test. |
| Bial's Test | Distinguishes pentoses from hexoses. Concentrated hydrochloric acid dehydrates pentoses to furfural, which reacts with orcinol (B57675) and ferric ions to form a blue-green complex. Hexoses form a muddy brown product. | Positive (Blue-Green Color). Although a deoxyhexose, this compound is often classified with methylpentoses and reacts similarly to pentoses in this test, producing a characteristic blue-green color.[4][5][6] | Pentoses like xylose and arabinose also give a positive blue-green result.[7] Hexoses such as glucose and fructose will produce a muddy brown to grey color, allowing for differentiation.[4][6] |
| Tollens' Test | Differentiates reducing sugars from non-reducing sugars. The aldehyde or α-hydroxyketone group of a reducing sugar reduces the Tollens' reagent (ammoniacal silver nitrate) to metallic silver, forming a silver mirror. | Positive. this compound is a reducing sugar and will give a positive test, resulting in the formation of a silver mirror.[8] | Other reducing sugars like glucose, fructose, and arabinose will also give a positive result.[8] Non-reducing sugars such as sucrose (B13894) will not react. |
Experimental Protocols
Detailed methodologies for each of the discussed sugar assays are provided below.
Phenol-Sulfuric Acid Assay
This method is a sensitive quantitative assay for total carbohydrates.
Materials:
-
Phenol solution (5% w/v in water)
-
Concentrated Sulfuric Acid (96-98%)
-
Standard solutions of this compound and other sugars (e.g., glucose) at known concentrations (e.g., 10-100 µg/mL)
-
Spectrophotometer
Procedure: [9]
-
Pipette 1 mL of the sugar sample solution into a clean, dry test tube.
-
Add 1 mL of 5% phenol solution to each tube and mix thoroughly.
-
Carefully add 5 mL of concentrated sulfuric acid directly and rapidly to the liquid surface to ensure immediate mixing and heat generation.
-
Allow the tubes to stand for 10 minutes at room temperature.
-
After 10 minutes, vortex the tubes and then incubate them in a water bath at 25-30°C for 20 minutes to allow for color development.
-
Measure the absorbance of the resulting yellow-orange solution at 490 nm for hexoses and methylhexoses like rhamnose.
Molisch's Test
This is a qualitative test for the presence of carbohydrates.
Materials:
-
Molisch's Reagent (5% α-naphthol in 95% ethanol)[2]
-
Concentrated Sulfuric Acid
-
Sample solution
Procedure: [2]
-
Add 2 mL of the sample solution to a clean test tube.
-
Add 2-3 drops of Molisch's reagent and mix well.
-
Carefully incline the test tube and slowly add 1-2 mL of concentrated sulfuric acid down the inner side of the tube, allowing it to form a distinct layer at the bottom.
-
Observe for the formation of a purple or purplish-red ring at the interface of the two layers. A positive result indicates the presence of carbohydrates.
Bial's Test
This test is used to differentiate pentoses and methylpentoses from hexoses.
Materials:
-
Bial's Reagent (0.4 g orcinol, 200 mL concentrated HCl, and 0.5 mL of 10% ferric chloride solution)[10]
-
Sample solution
-
Boiling water bath
-
To 2 mL of Bial's reagent in a test tube, add 1 mL of the sample solution.
-
Heat the mixture in a boiling water bath for 1-2 minutes.
-
Remove the tube from the water bath and allow it to cool.
-
Observe the color of the solution. A blue-green color indicates the presence of a pentose (B10789219) or methylpentose (like this compound). A muddy brown, yellow, or grey color suggests the presence of a hexose.
Tollens' Test
This is a qualitative test to detect the presence of reducing sugars.
Materials:
-
Tollens' Reagent:
-
Solution A: 5% Silver Nitrate (B79036) (AgNO₃) solution
-
Solution B: 10% Sodium Hydroxide (B78521) (NaOH) solution
-
Ammonium (B1175870) Hydroxide (NH₄OH) solution (2 M)
-
-
Sample solution
-
Water bath
-
Preparation of Tollens' Reagent (prepare fresh): To 2 mL of silver nitrate solution in a clean test tube, add one drop of 10% sodium hydroxide. A brown precipitate of silver oxide will form. Add ammonium hydroxide drop by drop, with shaking, until the precipitate just dissolves. This forms the Tollens' reagent, [Ag(NH₃)₂]⁺.
-
Add 1 mL of the sample solution to the freshly prepared Tollens' reagent.
-
Gently warm the mixture in a water bath (around 60-70°C) for a few minutes.
-
The formation of a silver mirror on the inner wall of the test tube, or a black precipitate of metallic silver, indicates a positive result for a reducing sugar.
Logical Relationship of this compound Detection
The following diagram illustrates the classification and detection of this compound in the context of these sugar assays.
References
- 1. Effects of monosaccharide composition on quantitative analysis of total sugar content by phenol-sulfuric acid method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbenotes.com [microbenotes.com]
- 3. mlsu.ac.in [mlsu.ac.in]
- 4. microbenotes.com [microbenotes.com]
- 5. Bial’s Test: Principle, Procedure, and Application • Microbe Online [microbeonline.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. Flintstones vs [ctools.msu.edu]
- 8. scribd.com [scribd.com]
- 9. Phenol Sulphuric Acid Carbohydrate Assay - Hancock Lab [cmdr.ubc.ca]
- 10. Bial's test - Wikipedia [en.wikipedia.org]
- 11. microbenotes.com [microbenotes.com]
- 12. chem.libretexts.org [chem.libretexts.org]
L-Rhamnose as a Non-Metabolizable Sugar Marker: A Comparative Guide for Intestinal Permeability Assessment
For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation and comparison of L-rhamnose as a non-metabolizable sugar marker for assessing intestinal permeability. It offers a detailed analysis against the commonly used marker, mannitol (B672), supported by experimental data and protocols.
The dual-sugar absorption test (DSAT) is a cornerstone for evaluating in vivo intestinal permeability. This test relies on the oral administration of two non-metabolizable sugars: a monosaccharide that permeates the intestinal epithelium transcellularly and a disaccharide that passes through the paracellular pathway via tight junctions.[1] An elevated urinary or plasma ratio of the disaccharide to the monosaccharide indicates increased intestinal permeability, often referred to as "leaky gut."
Traditionally, the lactulose (B1674317)/mannitol (L/M) ratio has been the standard measure. However, recent evidence suggests that this compound may be a superior monosaccharide marker compared to mannitol. This guide will delve into the validation of this compound, comparing its performance with mannitol and providing the necessary experimental frameworks for its application.
Performance Comparison: this compound vs. Mannitol
Several studies have directly compared the efficacy of the lactulose/rhamnose (L/R) ratio to the lactulose/mannitol (L/M) ratio in assessing intestinal permeability in various clinical contexts. The data consistently suggests that the L/R ratio offers improved diagnostic accuracy and reliability.
A significant issue with mannitol is the presence of baseline levels in the urine of many individuals, which can interfere with the accuracy of the test results.[2] In contrast, pre-dosing urinary levels of this compound are often negligible.[3] One study found that all participants had detectable urinary mannitol before the sugar challenge, whereas only a fraction had detectable this compound.[2]
| Performance Metric | Lactulose/Rhamnose (L/R) Ratio | Lactulose/Mannitol (L/M) Ratio | Key Findings |
| Correlation with Disease Severity (Celiac Disease) | Significantly correlated with modified Marsh scores (p = 0.01)[4] | Not significantly correlated with modified Marsh scores[4] | The L/R ratio is a better indicator of the degree of intestinal damage in children with suspected celiac disease.[4] |
| Diagnostic Accuracy (Celiac Disease) | Higher Area Under the ROC Curve (AUC) of 0.89[4] | Lower Area Under the ROC Curve (AUC) of 0.78[4] | The L/R ratio demonstrates superior capability in distinguishing between individuals with and without celiac disease-related intestinal damage.[4] |
| Sensitivity and Specificity (Celiac Disease) | At a cutoff of 0.148, sensitivity was 89% and specificity was 75%[4] | At a cutoff of 0.088, sensitivity was 88% and specificity was 67%[4] | The L/R ratio provides a better balance of sensitivity and specificity for detecting significant intestinal permeability.[4] |
| Baseline Urinary Levels | Negligible in most individuals[3] | Detectable in a high percentage of individuals before the test[2] | The lower baseline levels of this compound reduce the potential for confounding results.[2][3] |
Experimental Protocols
The following are detailed methodologies for conducting a dual-sugar absorption test using this compound and lactulose.
Protocol 1: Urinary Excretion Measurement
This protocol is adapted from studies assessing intestinal permeability in children and adults.[2]
1. Subject Preparation:
-
Subjects should fast overnight (at least 8 hours).
-
Strenuous exercise, alcohol, and non-steroidal anti-inflammatory drugs (NSAIDs) should be avoided for at least 48 hours prior to the test.
2. Administration of Sugar Solution:
-
Administer an oral solution containing:
-
1g to 5g of lactulose
-
0.5g to 1g of this compound
-
-
The sugars should be dissolved in 100-150 mL of water.
3. Urine Collection:
-
Empty the bladder at the time of sugar administration (time 0).
-
Collect all urine produced over the subsequent 5 to 24 hours. A 5-hour collection is often sufficient for assessing small intestinal permeability.[5]
4. Sample Processing and Analysis:
-
Measure the total volume of the collected urine.
-
Store aliquots at -80°C until analysis.
-
Quantify the concentrations of lactulose and this compound in the urine using High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).[2]
5. Calculation:
-
Calculate the urinary excretion ratio of lactulose to rhamnose (L/R ratio).
Protocol 2: Plasma Measurement
This protocol allows for the assessment of intestinal permeability through blood analysis, which can be advantageous in settings where complete urine collection is challenging.[6]
1. Subject Preparation:
-
Follow the same preparation guidelines as for the urinary excretion protocol.
2. Administration of Sugar Solution:
-
Administer the same oral sugar solution as described in Protocol 1.
3. Blood Collection:
-
Collect a baseline blood sample before administration of the sugar solution.
-
Collect subsequent blood samples at timed intervals (e.g., 60, 90, 120 minutes) post-ingestion.
4. Sample Processing and Analysis:
-
Centrifuge blood samples to separate plasma.
-
Store plasma aliquots at -80°C until analysis.
-
Quantify the concentrations of lactulose and this compound in the plasma using a suitable analytical method such as High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or HPLC-MS/MS.[6]
5. Calculation:
-
Calculate the plasma lactulose to rhamnose (L/R) ratio at each time point.
Visualizing the Process and Pathways
To better understand the experimental workflow and the underlying biological principles, the following diagrams have been generated.
Caption: Experimental workflow for the dual-sugar absorption test.
References
- 1. Intestinal Epithelial Tight Junction Barrier Regulation by Novel Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Rhamnose Is Superior to Mannitol as a Monosaccharide in the Dual Sugar Absorption Test: A Prospective Randomized Study in Children With Treatment-Naïve Celiac Disease [frontiersin.org]
- 3. Tight junctions: from molecules to gastrointestinal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhamnose Is Superior to Mannitol as a Monosaccharide in the Dual Sugar Absorption Test: A Prospective Randomized Study in Children With Treatment-Naïve Celiac Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genieur.eu [genieur.eu]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to L-Rhamnose and L-Fucose Catabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the L-rhamnose and L-fucose catabolic pathways, primarily focusing on bacteria such as Escherichia coli. The information presented is supported by experimental data to aid in research and development efforts targeting these metabolic routes.
Introduction
This compound and L-fucose are deoxyhexose sugars that are important carbon sources for various microorganisms. Their catabolic pathways are highly homologous, involving a series of analogous enzymatic reactions that convert these sugars into intermediates of central metabolism. Understanding the similarities and differences between these pathways is crucial for applications in metabolic engineering, drug development, and diagnostics. Both pathways converge to produce dihydroxyacetone phosphate (B84403) (DHAP) and L-lactaldehyde. DHAP enters glycolysis, while the fate of L-lactaldehyde is dependent on the presence of oxygen, leading to either L-lactate (aerobic conditions) or L-1,2-propanediol (anaerobic conditions)[1][2][3][4][5].
Catabolic Pathways Overview
The canonical catabolic pathways of this compound and L-fucose in bacteria are initiated by a series of phosphorylation-dependent steps.
This compound Catabolism
The catabolism of this compound is primarily carried out by the enzymes encoded by the rha operon. The pathway involves the following key steps:
-
Isomerization: this compound is converted to L-rhamnulose by this compound isomerase (RhaA).
-
Phosphorylation: L-rhamnulose is then phosphorylated to L-rhamnulose-1-phosphate by rhamnulokinase (RhaB).
-
Aldol Cleavage: Finally, L-rhamnulose-1-phosphate aldolase (B8822740) (RhaD) cleaves L-rhamnulose-1-phosphate into dihydroxyacetone phosphate (DHAP) and L-lactaldehyde[6].
L-Fucose Catabolism
Similarly, the catabolism of L-fucose is mediated by enzymes encoded by the fuc operon and follows a parallel sequence of reactions:
-
Isomerization: L-fucose is isomerized to L-fuculose by L-fucose isomerase (FucI).
-
Phosphorylation: L-fuculose is phosphorylated to L-fuculose-1-phosphate by fuculokinase (FucK).
-
Aldol Cleavage: L-fuculose-1-phosphate aldolase (FucA) cleaves L-fuculose-1-phosphate into DHAP and L-lactaldehyde.
Common Downstream Pathway
Both pathways yield DHAP, which directly enters the glycolytic pathway, and L-lactaldehyde. The metabolic fate of L-lactaldehyde is a critical branch point:
-
Aerobic Conditions: L-lactaldehyde is oxidized to L-lactate by an NAD-linked lactaldehyde dehydrogenase. L-lactate can then be further converted to pyruvate[3][5].
-
Anaerobic Conditions: L-lactaldehyde is reduced to L-1,2-propanediol by propanediol (B1597323) oxidoreductase, a process that regenerates NAD+[1][2][4][5].
Pathway Diagrams
Caption: this compound Catabolic Pathway.
References
- 1. Functional Analysis of Deoxyhexose Sugar Utilization in Escherichia coli Reveals Fermentative Metabolism under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Metabolism of L-fucose and this compound in Escherichia coli: differences in induction of propanediol oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of L-fucose and this compound in Escherichia coli: aerobic-anaerobic regulation of L-lactaldehyde dissimilation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound isomerase: a crucial enzyme for rhamnose catabolism and conversion of rare sugars - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to L-Rhamnose Detection: Novel Enzymatic and Biosensor Methods Versus Conventional Approaches
For researchers, scientists, and drug development professionals, the accurate and efficient quantification of L-Rhamnose is critical in various applications, from studying plant cell wall composition and microbial metabolism to drug discovery and quality control. This guide provides an objective comparison of a novel enzymatic assay and a bioluminescent biosensor for this compound detection against established conventional methods like High-Performance Liquid Chromatography (HPLC) and colorimetric assays.
This document summarizes key performance indicators, presents detailed experimental protocols, and visualizes the underlying principles and workflows to aid in the selection of the most suitable method for your research needs.
Performance Comparison of this compound Detection Methods
The selection of an appropriate this compound detection method depends on factors such as required sensitivity, specificity, sample throughput, and available instrumentation. The following tables provide a quantitative comparison of a novel enzymatic assay, a bioluminescent biosensor, and traditional HPLC and colorimetric methods.
| Method | Principle | Limit of Detection (LOD) | Linear Range | Reaction Time | Specificity | Throughput |
| Novel Enzymatic Assay | Spectrophotometric measurement of NADH produced from the oxidation of this compound by this compound dehydrogenase.[1] | ~1.2 mg/L[1] | 5 to 100 µg per assay[1] | ~4-5 minutes[2] | High; does not react with common monosaccharides like D-glucose, D-galactose, and D-fructose.[1] | High (suitable for microplate format) |
| Bioluminescent Microbial Biosensor | Genetically engineered E. coli emit light in the presence of this compound.[3] | Not explicitly stated in µg/mL, but highly sensitive. | Quantitative response demonstrated.[3] | Requires cell growth and induction (hours). | Very High; 80-fold higher response to this compound compared to other carbohydrates.[3] | Moderate to High |
| High-Performance Liquid Chromatography (HPLC) | Chromatographic separation followed by detection (e.g., Refractive Index, UV after derivatization).[4][5] | Method-dependent; can be in the low µg/mL range.[6] | Wide linear range, e.g., up to 20 mmol/L.[4] | 15-30 minutes per sample.[4][5] | High; can separate and quantify multiple sugars simultaneously.[6] | Low to Moderate |
| Colorimetric (Dische Method) | Dehydration of methyl-pentose to form a product that reacts with cysteine to produce a colored compound.[7] | ~0.2 µg/mL of Rhamnose.[7] | 0.2–2 µg/mL.[7] | ~20-30 minutes.[7] | Detects methyl-pentoses, not specific to this compound. | High |
Experimental Protocols
Novel Enzymatic Assay for this compound Detection
This method relies on the specific enzymatic oxidation of this compound and the subsequent measurement of NADH production at 340 nm.
Materials:
-
This compound Assay Kit (containing this compound dehydrogenase, NAD+, and buffer)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm
-
Cuvettes or microplates
-
Sample containing this compound
Procedure:
-
Sample Preparation: Prepare aqueous samples. For plant material, extraction with hot water followed by filtration is recommended. For fermentation broths, heat inactivation of endogenous enzymes may be necessary.[1]
-
Assay Setup:
-
Pipette buffer solution into a cuvette.
-
Add NAD+ solution and the sample solution.
-
Mix and read the initial absorbance (A1) at 340 nm.
-
-
Enzymatic Reaction:
-
Add this compound dehydrogenase to the cuvette.
-
Mix and incubate for approximately 5 minutes at room temperature.
-
Read the final absorbance (A2) at 340 nm.
-
-
Calculation: The concentration of this compound is proportional to the change in absorbance (A2 - A1) and can be calculated using a standard curve or the molar extinction coefficient of NADH.
Bioluminescent Microbial Biosensor for this compound Detection
This innovative method utilizes a whole-cell biosensor that produces a light signal in direct proportion to the this compound concentration.
Principle: The biosensor consists of Escherichia coli cells genetically engineered to contain a plasmid with the rhaB promoter (PrhaB) fused to the luxCDABE reporter genes from Vibrio fischeri. In the presence of this compound, the PrhaB promoter is activated, leading to the expression of the lux genes and subsequent emission of light (bioluminescence).
Experimental Protocol (General Outline):
-
Culturing the Biosensor: Grow the E. coli biosensor strain in a suitable culture medium to a specific optical density.
-
Induction: Add the sample containing this compound to the biosensor culture.
-
Incubation: Incubate the mixture for a defined period to allow for the induction of the lux genes and the production of luciferase.
-
Measurement: Measure the bioluminescence using a luminometer. The light output is proportional to the concentration of this compound.
-
Quantification: Generate a standard curve using known concentrations of this compound to determine the concentration in the unknown sample.
High-Performance Liquid Chromatography (HPLC) for this compound Detection
HPLC is a powerful analytical technique for separating and quantifying various sugars in a complex mixture.
Materials:
-
HPLC system with a suitable column (e.g., amine-modified silica (B1680970) or C18 after derivatization) and detector (e.g., Refractive Index Detector - RID, or UV-Vis Detector for derivatized sugars).
-
Mobile phase (e.g., acetonitrile/water mixture).
-
This compound standard.
-
Sample for analysis.
-
(Optional) Derivatizing agent (e.g., 1-phenyl-3-methyl-5-pyrazolone - PMP).[5]
Procedure (General Outline for Pre-column Derivatization with PMP):
-
Sample Preparation: Extract sugars from the sample matrix.
-
Derivatization:
-
Mix the sample or standard with a solution of PMP in methanol (B129727) and sodium hydroxide.
-
Incubate the mixture at an elevated temperature (e.g., 70°C) for a defined period.
-
Neutralize the reaction with an acid (e.g., hydrochloric acid).
-
Extract the derivatized sugars with an organic solvent (e.g., chloroform) and evaporate the solvent.
-
Reconstitute the residue in the mobile phase.
-
-
HPLC Analysis:
-
Inject the prepared sample onto the HPLC column.
-
Elute the components using a specific mobile phase gradient.
-
Detect the derivatized this compound using a UV-Vis detector at a specific wavelength (e.g., 254 nm).[5]
-
-
Quantification: Identify and quantify the this compound peak by comparing its retention time and peak area to that of the this compound standard.
Conclusion
The choice of an this compound detection method is a trade-off between speed, sensitivity, specificity, and cost. The novel enzymatic assay offers a rapid, specific, and high-throughput solution suitable for routine analysis in many laboratory settings. The bioluminescent microbial biosensor provides exceptional specificity and high sensitivity, making it a powerful tool for complex matrices, although with a longer assay time. HPLC remains the gold standard for the simultaneous quantification of multiple sugars, offering high accuracy and the ability to analyze complex carbohydrate profiles, but at the cost of lower throughput and more complex sample preparation. Finally, traditional colorimetric methods are simple and inexpensive but lack the specificity required for many research applications. By understanding the principles and performance characteristics of each method, researchers can make an informed decision to best suit their analytical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Assay Kit - Rapid Analysis Method | Megazyme [megazyme.com]
- 3. ricerca.uniba.it [ricerca.uniba.it]
- 4. Rapid and simultaneous quantification of rhamnose, mannitol, and lactulose in urine by HPLC for estimating intestinal permeability in pediatric practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC for simultaneous quantification of free mannose and glucose concentrations in serum: use in detection of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Rhamnose-Inducible Promoters in Diverse Bacterial Strains
For researchers, scientists, and drug development professionals, the precise control of gene expression is paramount. Inducible promoter systems are essential tools in this endeavor, and the rhamnose-inducible system, particularly the PrhaBAD promoter from Escherichia coli, has emerged as a versatile and tightly regulated option for a variety of bacterial hosts. This guide provides a comparative analysis of rhamnose-inducible promoters, supported by experimental data, to aid in the selection of the optimal expression system for your research needs.
The L-rhamnose-inducible expression system offers several advantages, including tight regulation, with low basal expression in the absence of the inducer and a high dynamic range of induction.[1][2][3] The system's core components are the transcriptional regulators RhaR and RhaS, which, in the presence of this compound, activate the PrhaBAD promoter to drive the expression of a target gene.[1][3][4] This system has been successfully deployed and characterized not only in E. coli but also in other Gram-negative bacteria such as Burkholderia, Pseudomonas, and even cyanobacteria, though its performance can vary significantly across different species.[1][5][6]
Performance Comparison of Rhamnose-Inducible Promoters
The efficacy of a rhamnose-inducible promoter is typically evaluated based on its induction ratio (fold change), maximal expression level, and basal expression (leakiness). The following tables summarize the quantitative performance of the PrhaB/PrhaBAD promoter in various bacterial strains as reported in the literature.
| Bacterial Strain | Reporter System | Inducer (this compound) | Fold Induction | Key Findings & Reference |
| Enterobacterales (E. coli, K. pneumoniae, S. marcescens) | luxCDABE | Not Specified | ~5,600 | The rhamnose promoter demonstrated the highest level of inducibility among several tested carbohydrate-inducible promoters.[5] |
| Pseudomonas aeruginosa | luxCDABE | Not Specified | ~40 | The rhamnose promoter was the most inducible among the tested carbohydrate-inducible promoters in this species.[5] |
| Pseudomonas aeruginosa | lacZ | 0.2% | >1,000 | The rhaSR-PrhaBAD system showed tight control and a wide range of gene expression, proving superior to the commonly used araC-ParaBAD system.[7] |
| Pseudomonas fluorescens | luxCDABE | Not Specified | <10 | All tested carbohydrate-inducible promoters, including rhamnose, had similar and relatively low inducibility.[5] |
| Acinetobacter baumannii | luxCDABE | Not Specified | Not Effective | The rhamnose-inducible promoter was not effective for inducible expression but could be used as a constitutive promoter.[5] |
| Burkholderia cenocepacia | LacZ | 0.2% | >1,000 | Modifications to the promoter system, such as engineering transcription factor-binding sites, led to a 6.5-fold increase in maximum activity and a 3.0-fold increase in dynamic range.[3] |
| Synechocystis sp. PCC 6803 | YFP | 0-1 mg/mL | Linear Response | The promoter showed a linear response to increasing concentrations of this compound with no detectable basal expression.[8][9][10] |
| Pseudomonas putida KT2440 | eGFP | 0-10 mM | Dose-dependent | The PrhaBAD promoter is functional in P. putida and its induction is independent of Crp-cAMP activation, unlike in E. coli.[6][11] |
Signaling Pathway and Experimental Workflow
To effectively utilize and characterize rhamnose-inducible promoters, it is crucial to understand the underlying regulatory mechanism and the standard experimental procedures.
Rhamnose Induction Signaling Pathway
The activation of the PrhaBAD promoter is a well-defined cascade. The following diagram illustrates the key molecular players and their interactions in the presence of the inducer, this compound.
Caption: The this compound induction pathway in E. coli.
General Experimental Workflow for Promoter Characterization
A standardized workflow is essential for comparing the performance of inducible promoters across different conditions or bacterial strains.
Caption: A typical workflow for characterizing an inducible promoter.
Experimental Protocols
Detailed experimental protocols are critical for reproducible research. Below are methodologies for key experiments cited in this guide.
Protocol 1: Dose-Response Assay for Rhamnose Promoter Activity
This protocol is adapted from methodologies used to characterize inducible promoters in various bacteria, including cyanobacteria.[8][9][12]
1. Pre-culture Preparation:
- Inoculate a single colony of the bacterial strain harboring the rhamnose-inducible reporter plasmid into 5 mL of appropriate liquid medium (e.g., LB, BG11) with the required antibiotics.
- Incubate overnight at the optimal temperature and shaking speed for the strain (e.g., 37°C for E. coli, 30°C for Pseudomonas).
2. Main Culture and Induction:
- The following day, dilute the pre-culture into a fresh, larger volume of medium to a starting optical density at 600 nm (OD600) of 0.1-0.2.
- Aliquot the main culture into a multi-well plate or separate flasks.
- Prepare a stock solution of this compound and perform serial dilutions to create a range of final concentrations to be tested (e.g., 0%, 0.002%, 0.02%, 0.2%). Include a no-inducer control.
- Add the different concentrations of this compound to the respective cultures.
3. Incubation and Measurement:
- Incubate the cultures for a defined period (e.g., 5, 12, or 24 hours) under appropriate growth conditions.
- After incubation, measure the OD600 of each culture to assess cell growth.
- Measure the reporter signal (e.g., fluorescence for GFP/YFP, luminescence for Lux). For fluorescent reporters, typical excitation/emission wavelengths are ~485/510 nm for GFP and ~514/527 nm for YFP.
4. Data Analysis:
- Normalize the reporter signal by dividing it by the OD600 to account for differences in cell density.
- Calculate the fold induction by dividing the normalized signal of the induced samples by the normalized signal of the uninduced control.
- Plot the normalized reporter signal against the this compound concentration to visualize the dose-response curve.
Selecting the Right Rhamnose Promoter System
The choice of a rhamnose-inducible system depends on the specific requirements of the experiment and the host organism. The following decision-making diagram can guide this selection process.
Caption: A decision guide for selecting a rhamnose promoter system.
References
- 1. Improved Dynamic Range of a Rhamnose-Inducible Promoter for Gene Expression in Burkholderia spp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Generation and comparison of broad-host range inducible expression vectors for use in Gram-negative bacteria including ESKAPE pathogens | Proceedings of the West Virginia Academy of Science [pwvas.org]
- 6. The Escherichia coli rhamnose promoter rhaP(BAD) is in Pseudomonas putida KT2440 independent of Crp-cAMP activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Escherichia coli rhaSR-PrhaBAD Inducible Promoter System Allows Tightly Controlled Gene Expression over a Wide Range in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biorxiv.org [biorxiv.org]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Dose response assay for inducible promoters in Synechocystis sp. PCC 6803 [protocols.io]
L-Rhamnose vs. Mannitol for Intestinal Permeability Assessment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The evaluation of intestinal permeability is a critical aspect of gastrointestinal research and drug development. The dual-sugar absorption test is a widely used non-invasive method for this purpose. This guide provides an objective comparison of two commonly used monosaccharides in this test: L-Rhamnose and mannitol (B672). The selection of the appropriate probe molecule is crucial for obtaining accurate and reproducible data. This document outlines the experimental data, protocols, and underlying biological pathways to aid in the selection of the most suitable sugar probe for your research needs.
At a Glance: this compound vs. Mannitol
| Feature | This compound | Mannitol |
| Primary Advantage | Lower risk of dietary interference, leading to more accurate baseline measurements.[1] | Historically widely used and well-documented in literature. |
| Primary Disadvantage | Less historical data compared to mannitol. | High prevalence in foods, medications, and supplements can lead to elevated baseline urinary levels, confounding results.[1][2] |
| Diagnostic Accuracy | The Lactulose (B1674317)/Rhamnose (L/R) ratio has been shown to correlate better with the severity of duodenal histopathology in certain conditions like celiac disease.[1][2][3] | The Lactulose/Mannitol (L/M) ratio may not be as sensitive in detecting subtle changes in intestinal permeability due to baseline noise.[1][2][3] |
| Typical Dose | 0.5g - 2g[4] | 2g - 5g[5][6] |
| Analytical Methods | HPLC, LC-MS/MS[4][7][8] | HPLC, LC-MS/MS, Gas Chromatography[5][7][8] |
Quantitative Data Comparison
The following tables summarize quantitative data from studies comparing the performance of this compound and mannitol in intestinal permeability tests.
Table 1: Urinary Excretion Ratios in Healthy vs. Disease States
| Study Population | Lactulose/Rhamnose (L/R) Ratio | Lactulose/Mannitol (L/M) Ratio | Reference |
| Healthy Children | 0.047 ± 0.018 | 0.021 ± 0.010 | [7][8] |
| Children with Celiac Disease (Marsh score ≥3a) | Significantly higher than controls (p=0.01) | Not significantly different from controls (p=0.08) | [1][2][3] |
| Children in Peru (at risk for EED) | 0.75 (median) | Not reported | [9] |
| Children in Zambia (at risk for EED) | 2.26 (median) | Not reported | [9] |
| Healthy US Children | 0.14 (median) | Not reported | [9] |
Table 2: Baseline Urinary Concentrations of Monosaccharides
| Study Population | Baseline this compound | Baseline Mannitol | Reference |
| Children undergoing endoscopy | 45% had detectable levels (median 0.63 µg/mL) | 100% had detectable levels (median 14 µg/mL) | [1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible intestinal permeability studies. Below are generalized protocols for both this compound and mannitol-based tests.
Lactulose/L-Rhamnose (L/R) Test Protocol
This protocol is a composite based on multiple sources and should be adapted for specific study needs.
1. Subject Preparation:
-
Subjects should fast overnight for at least 8-10 hours.[10]
-
Two days prior to and during the test, subjects should avoid high-intensity exercise, alcohol, and NSAIDs.
-
A baseline (pre-dose) urine sample is collected after the first void in the morning.
2. Test Solution Administration:
-
A solution containing 5g of lactulose and 1g of this compound dissolved in 100 mL of water is ingested by the subject.[10] Dosages can vary between studies.
3. Sample Collection:
-
Urine: All urine is collected over a specified period, typically 2 to 6 hours after ingesting the sugar solution.[11] Some studies may use shorter (e.g., 90 minutes) or longer (up to 24 hours) collection periods. The total volume of urine is measured.
-
Blood (alternative): A blood sample (serum or plasma) can be collected at a specific time point, often 90 minutes post-ingestion.[10][11]
4. Sample Handling and Storage:
-
Urine samples should be kept on ice during collection.
-
An aliquot of the total urine volume is stored at -80°C until analysis.
-
Blood samples are centrifuged to separate serum or plasma, which is then stored at -80°C.
5. Analysis:
-
The concentrations of lactulose and this compound in the urine or serum are quantified using methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[4][7][8]
6. Data Expression:
-
The results are typically expressed as the ratio of the percentage of ingested lactulose excreted to the percentage of ingested this compound excreted (L/R ratio).
Lactulose/Mannitol (L/M) Test Protocol
This protocol is a composite based on multiple sources and should be adapted for specific study needs.
1. Subject Preparation:
-
Subjects should fast overnight for a minimum of 8 hours.[5]
-
A baseline urine sample is collected after the first morning void.
2. Test Solution Administration:
-
A solution containing 5g to 10g of lactulose and 2g to 5g of mannitol in 100-200 mL of water is consumed by the subject.[5][6][12]
3. Sample Collection:
-
Urine: All urine is collected for a period of 5 to 6 hours after ingesting the test solution.[6][12] The total volume is recorded.
-
Blood (alternative): Blood samples can be drawn at specific intervals to measure serum concentrations.
4. Sample Handling and Storage:
-
Urine samples should be refrigerated or kept on ice during the collection period.
-
A preservative may be added to the urine collection container.
-
Aliquots of the total urine volume are stored at -80°C.
-
Serum or plasma is separated from blood samples and stored at -80°C.
5. Analysis:
-
The concentrations of lactulose and mannitol are determined using analytical techniques such as HPLC, LC-MS/MS, or Gas Chromatography.[5][7][8]
6. Data Expression:
-
The results are expressed as the ratio of the percentage of lactulose recovery to the percentage of mannitol recovery in the urine (L/M ratio).[5]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visualize the complex biological and experimental processes, the following diagrams have been generated using Graphviz.
Caption: Intestinal epithelial transport pathways for sugar probes.
This diagram illustrates the two primary routes of absorption for sugar probes used in intestinal permeability tests. This compound and mannitol, being monosaccharides, are primarily absorbed via the transcellular pathway, directly through the enterocytes. Lactulose, a larger disaccharide, is minimally absorbed and primarily passes through the paracellular pathway, which is regulated by tight junctions between epithelial cells.[13][14][15][16] An increase in the lactulose to monosaccharide ratio in urine or blood indicates a compromise in the integrity of these tight junctions, leading to increased "leakiness" of the intestine.
Caption: General experimental workflow for dual-sugar intestinal permeability tests.
This flowchart outlines the key steps involved in conducting a dual-sugar intestinal permeability test, from subject preparation to data analysis. Adherence to a standardized protocol is essential for obtaining reliable and comparable results.
Conclusion
The choice between this compound and mannitol as the monosaccharide probe in dual-sugar intestinal permeability tests has significant implications for the accuracy and interpretation of the results. While mannitol has been historically prevalent, a growing body of evidence suggests that this compound is a superior probe due to its lower potential for dietary interference.[1] The presence of mannitol in various foods and pharmaceutical products can lead to elevated baseline levels in urine, thereby confounding the assessment of intestinal permeability.[1][2]
For studies requiring high sensitivity and a clear distinction between healthy and pathological states, the Lactulose/Rhamnose test is recommended. The Lactulose/Mannitol test may still be suitable for studies where baseline dietary intake can be strictly controlled or for comparative studies building on historical data. Ultimately, the selection should be based on the specific research question, the study population, and the analytical capabilities of the laboratory. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision.
References
- 1. Rhamnose Is Superior to Mannitol as a Monosaccharide in the Dual Sugar Absorption Test: A Prospective Randomized Study in Children With Treatment-Naïve Celiac Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rhamnose Is Superior to Mannitol as a Monosaccharide in the Dual Sugar Absorption Test: A Prospective Randomized Study in Children With Treatment-Naïve Celiac Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Techniques of Functional and Motility Test: How to Perform and Interpret Intestinal Permeability [jnmjournal.org]
- 6. Standardising the Lactulose Mannitol Test of Gut Permeability to Minimise Error and Promote Comparability | PLOS One [journals.plos.org]
- 7. DSpace [digital.library.adelaide.edu.au]
- 8. Rapid and simultaneous quantification of rhamnose, mannitol, and lactulose in urine by HPLC for estimating intestinal permeability in pediatric practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gh.bmj.com [gh.bmj.com]
- 10. digestivehealth.org.au [digestivehealth.org.au]
- 11. benchchem.com [benchchem.com]
- 12. Standardising the Lactulose Mannitol Test of Gut Permeability to Minimise Error and Promote Comparability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Paracellular permeability and tight junction regulation in gut health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Paracellular permeability and tight junction regulation in gut health and disease | Semantic Scholar [semanticscholar.org]
- 15. Regulation of intestinal permeability: The role of proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Paracellular permeability and tight junction regulation in gut health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Transcriptomic Landscape of E. coli in Response to L-Rhamnose: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate regulatory networks governing bacterial metabolism is paramount. This guide provides a comprehensive comparison of the transcriptomic response of Escherichia coli to L-Rhamnose, with comparative insights into the effects of D-Glucose and L-Arabinose. Detailed experimental protocols, quantitative data summaries, and visual pathway diagrams are presented to facilitate a deeper understanding of these metabolic pathways and inform future research and development endeavors.
This compound vs. Alternative Carbon Sources: A Transcriptomic Overview
A global transcriptomic analysis of E. coli strain PHL628 revealed that this compound significantly alters gene expression, promoting a planktonic state by upregulating genes involved in its transport and metabolism, while downregulating genes associated with adhesion and biofilm formation.[1][2][3][4][5][6][7] This response is distinct from the metabolic shifts induced by other sugars, such as D-Glucose, which is the preferred carbon source for E. coli, and L-Arabinose, another alternative sugar that influences biofilm formation.
In a comparative study, this compound was shown to reduce biofilm growth in rich media at 37°C, a contrast to the effects observed with L-Arabinose which can enhance biofilm growth under certain conditions.[1][2][5] The transcriptomic data underscores these phenotypic differences, revealing distinct sets of up- and down-regulated genes under each sugar condition.
Comparative Analysis of Differentially Expressed Genes
The following tables summarize the key differentially expressed genes in E. coli in response to this compound compared to D-Glucose and L-Arabinose. The data is based on RNA-sequencing (RNA-seq) experiments conducted under various conditions.
Table 1: Key Differentially Expressed Genes in E. coli in Response to this compound (vs. D-Glucose control in Minimal Media at 37°C)
| Gene | Function | Regulation |
| rhaB | Rhamnulokinase | Up-regulated |
| rhaA | Rhamnose isomerase | Up-regulated |
| rhaD | Rhamnulose-1-phosphate aldolase | Up-regulated |
| rhaS | AraC-family transcriptional regulator | Up-regulated |
| rhaR | Transcriptional regulator | Up-regulated |
| rhaT | This compound transporter | Up-regulated |
| csgA | Curli fimbriae major subunit | Down-regulated |
| csgB | Curli fimbriae nucleation protein | Down-regulated |
| fimA | Type 1 fimbriae major subunit | Down-regulated |
Table 2: Key Differentially Expressed Genes in E. coli in Response to L-Arabinose (vs. no sugar control)
| Gene | Function | Regulation |
| araA | L-arabinose isomerase | Up-regulated |
| araB | L-ribulokinase | Up-regulated |
| araD | L-ribulose-5-phosphate 4-epimerase | Up-regulated |
| araF | Arabinose-binding periplasmic protein | Up-regulated |
| araG | Arabinose ABC transporter permease | Up-regulated |
| araH | Arabinose ABC transporter ATP-binding protein | Up-regulated |
| ydeA | Efflux pump | Up-regulated |
| mdtH | Multidrug efflux pump | Up-regulated |
| fimA | Type 1 fimbriae major subunit | Up-regulated |
| csgA | Curli fimbriae major subunit | Up-regulated |
| csgB | Curli fimbriae nucleation protein | Up-regulated |
Experimental Protocols
The following sections detail the methodologies employed in the transcriptomic analyses of E. coli in response to this compound.
Bacterial Strains and Growth Conditions
E. coli PHL628 was grown in either Luria-Bertani (LB) rich media or M9 minimal media.[1] Cultures were maintained at both 28°C and 37°C.[1] this compound or D-Glucose was added at concentrations of 0.1% or 0.5% (w/w).[1] Planktonic cells were harvested after 24 hours of growth, while biofilms were grown on glass wool for 48 hours.[5]
RNA Extraction and Sequencing
Total RNA was extracted from planktonic and biofilm-grown bacterial cells. For biofilm samples, cells were removed from the glass wool prior to RNA extraction. RNA quality and quantity were assessed, and rRNA was depleted. The resulting mRNA was used to construct cDNA libraries, which were then sequenced on an Illumina platform to generate paired-end reads.[5]
RNA-seq Data Analysis Workflow
The raw sequencing reads were processed to ensure high quality. The bioinformatic pipeline involved the following steps:
-
Quality Control: Raw reads were assessed for quality, and adapters and low-quality sequences were trimmed.
-
Read Mapping: The cleaned reads were aligned to the E. coli K-12 reference genome.
-
Quantification: The number of reads mapping to each gene was counted.
-
Differential Gene Expression Analysis: Statistical analysis was performed to identify genes that were significantly up- or down-regulated in the presence of this compound compared to the control conditions. A gene was considered differentially expressed if the log2 fold change was greater than 2 and the false discovery rate (FDR) was less than 0.01.[7]
A detailed workflow for the RNA-seq data analysis can be found in the GitHub repository associated with the primary study.[8]
Visualizing the this compound Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the molecular mechanisms and experimental procedures, the following diagrams were generated using Graphviz.
Caption: this compound signaling and catabolic pathway in E. coli.
Caption: A generalized workflow for the transcriptomic analysis of E. coli.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Global Transcription and Metabolic Flux Analysis of Escherichia coli in Glucose-Limited Fed-Batch Cultivations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. This compound Globally Changes the Transcriptome of Planktonic and Biofilm Escherichia coli Cells and Modulates Biofilm Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GitHub - OCRynoLab/RhamnoseRNAseq: RNA-seq workflow for 2024 manuscript on this compound impact on E. coli gene expression [github.com]
Safety Operating Guide
Ensuring Safe and Compliant Disposal of L-Rhamnose in the Laboratory
Proper disposal of L-Rhamnose is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to correct disposal protocols is essential to maintain a safe working environment and comply with regulatory standards. This guide provides detailed, step-by-step procedures for the safe and effective disposal of this compound waste.
This compound, a naturally occurring deoxy sugar, is not classified as a hazardous substance[1][2]. However, proper waste management is crucial to prevent contamination and ensure a safe laboratory environment. The disposal method for this compound depends on its physical state (solid or aqueous solution) and the quantity of waste.
Personal Protective Equipment (PPE) During Disposal
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment (PPE) to minimize exposure risk.
-
Eye Protection : Wear safety glasses or goggles.
-
Hand Protection : Use nitrile or latex gloves. Dispose of contaminated gloves in accordance with applicable laws and good laboratory practices[1].
-
Body Protection : A standard laboratory coat is required to protect from spills.
Disposal Procedures for this compound
The following table summarizes the recommended disposal methods for this compound based on the quantity and form of the waste.
| Waste Type | Quantity | Recommended Disposal Method | Key Considerations |
| Solid this compound | Small (e.g., < 1 kg) | Dispose of in the regular solid waste stream[3][4]. | Must be securely packaged and clearly labeled as "Non-Hazardous Waste: this compound". Do not mix with other chemical waste. |
| Solid this compound | Large (e.g., > 1 kg) | Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor[1]. | Large quantities should not be disposed of in the regular solid waste to avoid overburdening waste management systems[3]. |
| Aqueous this compound Solutions | Small (e.g., < 1 Liter) | Dilute with at least 10-20 parts cold water and pour down the drain, followed by flushing with a generous amount of additional cold water[3][5]. | Ensure the solution does not contain any other hazardous materials. |
| Aqueous this compound Solutions | Large (e.g., > 1 Liter) | Collect in a sealed and clearly labeled container as "Aqueous Non-Hazardous Chemical Waste: this compound". Arrange for disposal through your institution's EHS department or a licensed contractor[6]. | Do not dispose of large volumes down the drain to prevent potential clogging and overburdening of wastewater systems[3]. |
| Contaminated Labware (e.g., weigh boats, pipette tips) | Any | Dispose of in a designated "Non-Hazardous Chemical Waste" container[6]. | Ensure all free-flowing liquid is removed before disposal. |
| Empty this compound Containers | Any | Handle uncleaned containers like the product itself. Thoroughly rinse with water before recycling or disposing of in regular trash. | Remove or deface the original label to prevent misidentification[7]. |
Experimental Protocols
Spill Cleanup Procedure:
In the event of an this compound spill, follow these steps to ensure safe and effective cleanup:
-
Small Spills:
-
For small dry spills, sweep up the material, taking care to avoid generating dust, and place it in a suitable, sealed, and labeled container for disposal[1][8].
-
For small liquid spills, absorb the solution with an inert material (e.g., sand, earth, or vermiculite) and place it in a suitable container for disposal. Wash the spill area with plenty of water[9].
-
-
Large Spills:
-
Evacuate the area of non-essential personnel.
-
Wear appropriate PPE, including a dust mask or respirator if significant dust is generated[8].
-
Prevent the spill from entering drains or waterways[1][8][10].
-
Contain and collect the spilled material using dry cleanup procedures. Avoid using air hoses for cleaning[8].
-
Place the collected material in a labeled container for disposal through your institution's EHS department.
-
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
It is the responsibility of the chemical waste generator to correctly classify and dispose of waste in accordance with all applicable local, regional, and national regulations[11][12]. When in doubt, always consult your institution's Environmental Health and Safety department.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. benchchem.com [benchchem.com]
- 4. Appendix A - Disposal of Nonhazardous Laboratory Waste As Regular Trash for Ithaca Campus [ehs.cornell.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. benchchem.com [benchchem.com]
- 7. sfasu.edu [sfasu.edu]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 10. cdn.proteinark.com [cdn.proteinark.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. fishersci.com [fishersci.com]
Safeguarding Your Research: A Guide to Handling L-Rhamnose
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling L-Rhamnose, a naturally occurring deoxy sugar. While this compound is not classified as a hazardous substance, adhering to proper handling and disposal protocols is crucial for maintaining a safe and efficient workflow.[1][2][3]
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, the primary goal is to minimize dust inhalation and prevent contact with eyes and skin.[4][5] The following personal protective equipment is recommended:
| PPE Category | Item | Specification | Rationale |
| Eye/Face Protection | Safety Glasses | with side shields | Protects against airborne particles. |
| Goggles | Recommended when there is a significant risk of dust generation. | ||
| Hand Protection | Gloves | Nitrile or latex | Prevents direct skin contact. |
| Body Protection | Laboratory Coat | Standard | Protects clothing and skin from spills. |
| Respiratory Protection | Dust Mask | Recommended if ventilation is inadequate or if handling large quantities that may generate dust.[6] |
Operational Protocol: Handling this compound Powder
Following a systematic procedure for handling this compound will minimize exposure and ensure the integrity of your experiments.
-
Preparation : Before handling, ensure the work area is clean and uncluttered. Have all necessary equipment, including PPE, readily available.
-
Ventilation : Work in a well-ventilated area.[4][5][7] For procedures that may generate significant dust, use a chemical fume hood.
-
Weighing and Transfer :
-
Handle this compound powder carefully to avoid creating dust clouds.
-
Use a spatula or scoop for transferring the powder.
-
Weigh the powder in a tared container on a calibrated balance.
-
-
Dissolving : When preparing solutions, add the this compound powder to the solvent slowly to prevent splashing. Stir gently until fully dissolved.
-
Post-Handling : After handling, wash hands thoroughly with soap and water.[4][5] Clean all equipment and the work surface to remove any residual powder.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. cdn.proteinark.com [cdn.proteinark.com]
- 4. sdfine.com [sdfine.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. technopharmchem.com [technopharmchem.com]
- 7. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
